molecular formula C14H13F3N6O5S B039247 Pyroxsulam CAS No. 422556-08-9

Pyroxsulam

Cat. No.: B039247
CAS No.: 422556-08-9
M. Wt: 434.35 g/mol
InChI Key: GLBLPMUBLHYFCW-UHFFFAOYSA-N
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Description

Pyroxsulam is a potent systemic herbicide belonging to the sulfonamide chemical class, specifically developed for pre- and post-emergence control of broadleaf weeds and some grass weeds in cereal crops. Its primary research value lies in its highly specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key catalyst in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This targeted mechanism of action makes this compound an excellent tool for studying weed physiology, herbicide resistance evolution, and plant metabolic pathways. Researchers utilize this compound to investigate cross-resistance patterns within the ALS-inhibiting herbicide families, develop integrated weed management strategies to delay resistance, and assess its environmental fate and behavior. Furthermore, studies on its selectivity in wheat and barley provide insights into crop detoxification pathways and the basis of crop safety. This compound is for research applications in agricultural science, plant biochemistry, and environmental toxicology.

Properties

IUPAC Name

N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBLPMUBLHYFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044344
Record name Pyroxsulam
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Molecular Weight

434.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422556-08-9
Record name 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)-
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Record name Pyroxsulam [ISO]
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Record name Pyroxsulam
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Record name 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)
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Record name PYROXSULAM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyroxsulam: A Technical Guide to Synthesis and Purification for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide highly effective for the post-emergence control of a broad spectrum of annual grass and broadleaf weeds in cereal crops.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[2][3] This targeted mechanism provides excellent crop selectivity and has made this compound a valuable tool in modern agriculture. This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, tailored for research and development applications.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that primarily revolves around two key intermediates: 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.[1][7] The core of the synthesis is a sulfonamide coupling reaction between these two molecules.

Synthesis of Key Intermediates

1. 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine:

While detailed, step-by-step public domain protocols for the synthesis of this intermediate are scarce, the general approach involves the cyclization of a substituted pyrimidine (B1678525) derivative. One patented method describes its preparation from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[4][5][6]triazolo[4,3-c]pyrimidine by reaction with a methoxide (B1231860) in an alcohol solvent, which induces both rearrangement and, if necessary, methoxy (B1213986) substitution.[8]

2. 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride:

The synthesis of this intermediate can be achieved through a multi-step process:[4]

  • Formation of the Pyridine (B92270) Ring: This typically starts from commercially available pyridine derivatives.

  • Introduction of the Trifluoromethyl Group: This can be accomplished via electrophilic fluorination.

  • Methoxylation: The methoxy group is introduced through methylation reactions, for example, using methyl iodide or dimethyl sulfate.

  • Sulfonylation: The final step involves treatment with chlorosulfonic acid to yield the desired sulfonyl chloride.

Core Synthesis: Sulfonamide Coupling Reaction

The pivotal step in this compound synthesis is the condensation reaction between 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. This reaction is typically carried out in the presence of an organic base and a catalyst.[1][5]

A detailed experimental protocol is provided in the patent CN108892671B.[5]

Experimental Protocol: Sulfonamide Coupling

  • Reaction Setup: To a suitable reaction vessel, add 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine (0.13 mol, 25.4 g) and dichloromethane (B109758) (137 g).

  • Catalyst and Reactant Addition: Stir the mixture and add 4-dimethylaminopyridine (B28879) (DMAP) (0.05 mmol, 0.006 g) followed by 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (0.1 mol, 27.5 g).

  • Base Addition: Stir the resulting mixture for 30 minutes at room temperature. Then, add triethylamine (B128534) (0.13 mol, 13.1 g) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 35°C and maintain for 3 hours.

  • Work-up and Purification:

    • Treat the reaction mixture with 4N HCl (60 g) and stir at 25°C for 1 hour.

    • Cool the mixture to 10°C.

    • Filter the solid product.

    • Wash the filter cake with water, followed by methanol (B129727).

    • Dry the purified product to obtain this compound.

Quantitative Data for Sulfonamide Coupling

ParameterValueReference
Yield94%[5]
Purity (by HPLC)98.5%[5]

Purification of this compound

The purification of this compound is critical to achieve the desired purity for research and commercial applications. The primary methods employed are crystallization and washing.

Crystallization

A common method for purifying crude this compound is crystallization from a mixed solvent system, typically ethanol (B145695) and water.[1] The general principle of crystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Experimental Protocol: Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Induce Crystallization: Slowly add water to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

pH-Adjusted Extraction and Washing

Another effective purification technique involves pH-adjusted extraction.[1] This method leverages the acidic nature of the sulfonamide proton in this compound.

Experimental Protocol: pH-Adjusted Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Extraction: Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the this compound and transfer it to the aqueous phase as its salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains non-acidic impurities.

  • Acidification: Acidify the aqueous layer with an acid (e.g., HCl) to re-protonate the this compound, causing it to precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated this compound by filtration, wash with water to remove any remaining salts, and then with a suitable organic solvent like methanol to remove any adsorbed organic impurities.[5]

  • Drying: Dry the purified product.

Visualizations

This compound Synthesis Workflow

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_coupling Sulfonamide Coupling cluster_purification Purification pyrimidine_derivative Substituted Pyrimidine cyclization Cyclization pyrimidine_derivative->cyclization intermediate1 2-amino-5,7-dimethoxy [1,2,4]triazolo[1,5-a]pyrimidine cyclization->intermediate1 coupling Condensation Reaction (DMAP, Triethylamine) intermediate1->coupling pyridine_derivative Pyridine Derivative fluorination Trifluoromethylation pyridine_derivative->fluorination methoxylation Methoxylation fluorination->methoxylation sulfonylation Sulfonylation methoxylation->sulfonylation intermediate2 2-methoxy-4-(trifluoromethyl) pyridine-3-sulfonyl chloride sulfonylation->intermediate2 intermediate2->coupling crude_this compound Crude this compound coupling->crude_this compound purification_step Crystallization (Ethanol/Water) or pH-Adjusted Extraction crude_this compound->purification_step pure_this compound Pure this compound purification_step->pure_this compound G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Amino_Acids Branched-Chain Amino Acids Valine_Leucine->Amino_Acids Isoleucine->Amino_Acids Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS

References

Pyroxsulam's Precision Strike: A Technical Deep-Dive into its Inhibition of Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pyroxsulam, a triazolopyrimidine herbicide, is a potent and selective inhibitor of the essential plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. As these amino acids are vital for protein synthesis and overall plant growth, its inhibition leads to a rapid cessation of cell division and eventual plant death. This technical guide provides a detailed examination of the molecular mechanism of this compound's action on ALS, quantitative data on its inhibitory effects, and insights into the mechanisms of resistance.

Mechanism of Action: Blocking the Biosynthetic Pathway

This compound acts as a non-competitive inhibitor of ALS. It binds to a regulatory site on the enzyme, distinct from the active site where the substrates (pyruvate) normally bind. This binding event induces a conformational change in the enzyme, which allosterically prevents the substrate from accessing the active site. This blockage of the catalytic channel effectively halts the production of acetolactate, the precursor to the essential branched-chain amino acids. The depletion of these amino acids triggers a cascade of physiological responses, including the inhibition of root and shoot growth, ultimately leading to the death of susceptible plants.

dot

Caption: this compound binds to a regulatory site on ALS, inhibiting the conversion of pyruvate (B1213749) to acetolactate.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the resistance index (RI) or resistance factor (RF). The IC50 value represents the concentration of this compound required to inhibit 50% of the ALS enzyme activity, while the RI/RF compares the herbicide dose required to cause a 50% reduction in growth (GR50) in resistant populations relative to susceptible populations.

Weed SpeciesBiotypeGR50 (g a.i./ha)Resistance Factor (RF)Mutation in ALSReference
Apera spica-ventiSusceptible (S)1.1-Wild Type[1]
Apera spica-ventiResistant (R1)7.56.69Not specified[1]
Apera spica-ventiResistant (R2)158.4141.65Not specified[1]
Alopecurus myosuroidesSusceptible (TJ43)--Wild Type[2]
Alopecurus myosuroidesResistant (AH93)-4.2None detected[2]
Lolium perenne ssp. multiflorumResistant (Pro-197-Gln)-9.75Pro-197-Gln[3]
Lolium perenne ssp. multiflorumResistant (Pro-197-Thr)-508.92Pro-197-Thr[3]

Molecular Basis of Resistance

The primary mechanism of target-site resistance to this compound involves point mutations in the ALS gene. These mutations result in amino acid substitutions at specific positions within the enzyme, altering the conformation of the this compound binding site and reducing its binding affinity. The most frequently reported mutations conferring resistance are located at Pro-197 and Trp-574.

dot

Resistance_Mechanism cluster_0 Wild-Type ALS cluster_1 Mutant ALS WT_ALS Wild-Type ALS Enzyme Binding_Pocket This compound Binding Pocket WT_ALS->Binding_Pocket Gene_Mutation Point Mutation (e.g., Pro-197-Thr) WT_ALS->Gene_Mutation Inhibition Inhibition Binding_Pocket->Inhibition Mutant_ALS Mutant ALS Enzyme Altered_Pocket Altered Binding Pocket Mutant_ALS->Altered_Pocket No_Inhibition Reduced or No Inhibition Altered_Pocket->No_Inhibition This compound This compound This compound->Binding_Pocket Binds Effectively This compound->Altered_Pocket Binding Impaired Gene_Mutation->Mutant_ALS

Caption: Point mutations in the ALS gene alter the this compound binding site, leading to resistance.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

A common method to determine the inhibitory effect of this compound on ALS activity is a colorimetric assay. The general steps are as follows:

  • Enzyme Extraction: Fresh young leaf tissue from susceptible and resistant plant biotypes is homogenized in an extraction buffer to isolate the ALS enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the extracted enzyme, necessary cofactors (FAD, thiamine (B1217682) pyrophosphate, MgCl2), and the substrate (pyruvate).

  • Inhibition Assay: Various concentrations of this compound are added to the reaction mixtures. Control reactions without the inhibitor are also prepared.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Color Development: The reaction is stopped by adding sulfuric acid, which also catalyzes the decarboxylation of the product, acetolactate, to acetoin (B143602). Creatine (B1669601) and α-naphthol are then added, which react with acetoin to form a colored complex.

  • Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 530 nm). The enzyme activity is proportional to the absorbance.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

ALS_Assay_Workflow Start Start Enzyme_Extraction Enzyme Extraction Homogenize leaf tissue in extraction buffer Start->Enzyme_Extraction Reaction_Setup Reaction Setup Prepare reaction mixture with enzyme, cofactors, and pyruvate Enzyme_Extraction->Reaction_Setup Inhibition Inhibition Step Add varying concentrations of this compound Reaction_Setup->Inhibition Incubation Incubation Incubate at 37°C for 60 min Inhibition->Incubation Termination_Color Termination & Color Development Add H2SO4, then creatine and α-naphthol Incubation->Termination_Color Measurement Spectrophotometry Measure absorbance at 530 nm Termination_Color->Measurement Analysis Data Analysis Calculate % inhibition and determine IC50 Measurement->Analysis End End Analysis->End

References

Metabolic Fate of Pyroxsulam in Triticum aestivum: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of the herbicide pyroxsulam in spring wheat (Triticum aestivum). The information presented is synthesized from publicly available regulatory documents and scientific literature, offering insights into the absorption, translocation, and detoxification mechanisms that confer selectivity to this important crop.

Executive Summary

This compound, a triazolopyrimidine sulfonamide herbicide, effectively controls grass and broadleaf weeds in wheat cultivation by inhibiting the acetolactate synthase (ALS) enzyme. The selectivity of this compound in Triticum aestivum is primarily attributed to the rapid metabolic detoxification of the parent compound within the plant. Wheat quickly metabolizes this compound into herbicidally less active metabolites, thereby preventing the herbicidal action and limiting its translocation throughout the plant. The inclusion of the safener cloquintocet-mexyl (B1217157) in commercial formulations further enhances this metabolic degradation in wheat.

The primary metabolic pathway involves O-demethylation of the pyrimidine (B1678525) ring, followed by conjugation with glucose. This guide details the known metabolic routes, provides available quantitative data on the distribution of this compound and its metabolites, outlines the experimental protocols used in metabolism studies, and presents visual diagrams of the metabolic pathway and experimental workflows.

Data on this compound Metabolism and Residues

The metabolism of this compound in wheat is characterized by a rapid decrease in the concentration of the parent compound and a corresponding increase in its hydroxylated metabolites and their conjugates. The following tables summarize the available quantitative data from a radiolabeled metabolism study in wheat.

Table 1: Distribution of this compound and its Major Metabolite in Wheat Forage and Hay Following a Single Foliar Application (37.5 g a.s./ha)

Plant MatrixDays After Treatment (DAT)Component% of Total Radioactive Residue (TRR)Concentration (mg eq./kg)
Forage7This compound6%-
75-OH-XDE-742 (free and conjugated)up to 70%up to 0.48
Hay51This compoundup to 2%-
515-OH-XDE-742 (free and conjugated)~50%~0.05

Data sourced from a radiolabeled study assessed by the European Food Safety Authority (EFSA).[1]

Table 2: Residue Levels of this compound in Wheat Commodities at Harvest

CommodityApplication Rate (g a.i./ha)Pre-Harvest Interval (PHI)Residue Level of Parent this compound (mg/kg)
Grain~18-2149-83 days<0.002 (LOD)
Grain16-<0.003 (LOD)
Straw~18-2149-83 daysup to 0.022
Forage16-up to 0.036 (prorated to 0.053 at 22 g a.i./ha)

Data compiled from various residue trial reports submitted to regulatory agencies.[2]

Metabolic Pathway of this compound in Wheat

The detoxification of this compound in Triticum aestivum is a multi-step process initiated by the rapid absorption of the herbicide through the leaves and roots.[3] The primary mechanism for selectivity is the rapid metabolism within the plant, which significantly restricts the translocation of the active parent compound to the meristematic tissues where the ALS enzyme is located.[4]

The metabolic cascade proceeds as follows:

  • O-Demethylation: The initial and rate-limiting step is the O-demethylation of this compound at either the 5- or 7-position of the dimethoxypyrimidine ring. This reaction is catalyzed by cytochrome P450 monooxygenases and yields the hydroxylated metabolites 5-OH-XDE-742 or 7-OH-XDE-742. These metabolites are significantly less phytotoxic than the parent this compound.[4]

  • Conjugation: The resulting hydroxylated metabolites are rapidly conjugated with glucose to form water-soluble glucose conjugates. This conjugation step further detoxifies the molecule and facilitates its sequestration into the vacuole or cell wall, effectively removing it from biological activity.

  • Cleavage and Minor Metabolites: A secondary, minor metabolic pathway involves the cleavage of the sulfonamide bridge of this compound. This can lead to the formation of several minor metabolites, including:

    • ADTP (5,7-dimethoxy[1][2][5]triazolo[1,5-a]pyrimidin-2-amine)[6]

    • ATSA (N-(5-amino-1H-1,2,4-triazol-3-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide)[6]

    • This compound Sulfonic Acid [6]

    • This compound Sulfinic Acid [6]

The following diagram illustrates the proposed metabolic pathway of this compound in Triticum aestivum.

G This compound This compound OH_5 5-OH-XDE-742 This compound->OH_5 O-Demethylation (Cytochrome P450) OH_7 7-OH-XDE-742 This compound->OH_7 O-Demethylation (Cytochrome P450) branch This compound->branch Conj_5 5-OH-XDE-742 Glucose Conjugate OH_5->Conj_5 Conjugation (Glycosyltransferase) Conj_7 7-OH-XDE-742 Glucose Conjugate OH_7->Conj_7 Conjugation (Glycosyltransferase) ADTP ADTP Sulfonic_Acid This compound Sulfonic Acid branch->ADTP Minor Pathway: Sulfonamide Cleavage branch->Sulfonic_Acid Minor Pathway: Sulfonamide Cleavage

Proposed metabolic pathway of this compound in Triticum aestivum.

Experimental Protocols

Detailed experimental protocols for this compound metabolism studies are often proprietary. However, based on information from regulatory submissions and related scientific literature, a general methodology for a radiolabeled metabolism study can be outlined.

Plant Material and Growth Conditions
  • Species: Triticum aestivum (spring wheat).

  • Growth: Plants are typically grown from seed in a suitable soil matrix in pots under controlled greenhouse or growth chamber conditions (e.g., 25°C/20°C day/night cycle with a 16-hour photoperiod).

  • Growth Stage: Herbicide application is generally performed at the 2-3 leaf stage.

Radiolabeled Material and Application
  • Radiolabel: [¹⁴C]-pyroxsulam is used, with the label positioned on a stable part of the molecule, such as the pyridine (B92270) or triazolopyrimidine ring, to trace the parent compound and its metabolites.

  • Application: The radiolabeled this compound, often mixed with a commercial formulation, is applied to the leaf surfaces using a micro-applicator to ensure a precise dose.

Sample Collection and Extraction
  • Time Points: Whole plants or separated tissues (treated leaf, other leaves, stems, roots) are harvested at various time points after application (e.g., 0, 1, 3, 7, 14, and 51 days).

  • Surface Wash: The treated leaf is washed with a solvent like acetonitrile (B52724)/water to remove unabsorbed residues.

  • Homogenization and Extraction: Plant tissues are homogenized (e.g., using a high-speed blender) and extracted multiple times with a solvent system such as acetonitrile and water, sometimes with acidification (e.g., with formic acid) to improve extraction efficiency. Samples may be incubated and centrifuged to separate the extract from the solid plant material.

Analysis and Quantification
  • Total Radioactivity: The total radioactivity in the extracts and the remaining plant solids (non-extractable residues) is determined by liquid scintillation counting (LSC).

  • Metabolite Profiling: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent this compound from its metabolites.

  • Metabolite Identification: The identity of the separated radioactive peaks is confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the retention times and mass spectra with those of authentic reference standards, the metabolites can be unequivocally identified.

The following diagram illustrates a typical experimental workflow for a this compound metabolism study in wheat.

G start Start: Wheat Seedlings (2-3 leaf stage) application Apply [14C]-Pyroxsulam to Leaf Surface start->application incubation Incubate in Growth Chamber (Harvest at Time Points) application->incubation harvest Harvest & Dissect Plant (Treated Leaf, Other Tissues) incubation->harvest wash Surface Wash Treated Leaf (Acetonitrile/Water) harvest->wash homogenize Homogenize & Extract Tissues (Acetonitrile/Water) wash->homogenize lsc_wash Quantify Unabsorbed Residue (LSC) wash->lsc_wash lsc_extract Quantify Absorbed Radioactivity in Extract (LSC) homogenize->lsc_extract lsc_solid Quantify Non-Extractable Residues (LSC) homogenize->lsc_solid hplc Analyze Extract by Radio-HPLC (Metabolite Profiling) homogenize->hplc end End: Data Analysis & Reporting lsc_wash->end lsc_extract->end lsc_solid->end lcms Identify Metabolites (LC-MS/MS) hplc->lcms lcms->end

Generalized workflow for a radiolabeled this compound metabolism study.

Conclusion

The metabolic pathway of this compound in Triticum aestivum is a well-defined detoxification process that underpins the herbicide's selective use in wheat cultivation. The rapid O-demethylation and subsequent conjugation to glucose effectively deactivates the herbicidal properties of this compound, preventing injury to the crop. While publicly available data provides a strong overview of this process, detailed quantitative distribution across all plant tissues over a comprehensive time course, along with complete experimental protocols, are primarily contained within proprietary regulatory study reports. The information presented in this guide represents a thorough synthesis of the current public knowledge on this topic.

References

pyroxsulam degradation products and their environmental fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Degradation Products of Pyroxsulam and Their Environmental Fate

Introduction

This compound is a systemic, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical class.[1] It is utilized for the broad-spectrum control of annual grasses and broadleaf weeds in cereal crops, particularly wheat.[1][2] The herbicidal activity of this compound stems from its inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is a critical catalyst in the biosynthetic pathway of essential branched-chain amino acids—valine, leucine, and isoleucine.[1][2] By inhibiting ALS, this compound halts cell division and subsequent plant growth, leading to the death of susceptible weed species.[1]

Developed by Dow AgroSciences, this compound is characterized by its high efficacy at low application rates and a generally favorable environmental profile.[3][4] It is absorbed through the leaves, shoots, and roots and is mobile within both the phloem and xylem of the plant.[1][2] This guide provides a comprehensive technical overview of the degradation pathways of this compound, its primary degradation products, and their subsequent fate and mobility in various environmental compartments.

Degradation Pathways and Major Products

The environmental dissipation of this compound occurs through a combination of abiotic and biotic processes, leading to the formation of several transformation products. The primary routes of degradation are microbial action in soil and photolysis in water.

Abiotic Degradation
  • Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) at 25°C.[5] Therefore, hydrolytic degradation is not considered a significant dissipation pathway.

  • Photolysis (Phototransformation): In aquatic environments, photolysis is a key degradation pathway, particularly in shallow, clear water where sunlight penetration is high.[6] The aqueous photolysis half-life (DT₅₀) at pH 7 is approximately 3.2 days.[5] The process can be influenced by indirect photolytic processes in natural water systems.[7] Major transformation products identified in aquatic systems include 7-OH-pyroxsulam, this compound-ATSA, 5,7-di-OH-pyroxsulam, 742-sulfinic acid, and 742-ADTP.

Biotic Degradation
  • Soil Metabolism: The primary route of degradation in the terrestrial environment is microbial metabolism. This compound is considered non-persistent to slightly persistent in aerobic soil, with a typical laboratory DT₅₀ of 3.3 days at 20°C.[5] However, it is more persistent under anaerobic conditions. Major degradation products identified in soil studies include 5-hydroxy-pyroxsulam, 6-chloro-7-hydroxy-pyroxsulam, 7-hydroxy-pyroxsulam, and this compound sulphonamide.[1]

  • Plant Metabolism: The selectivity of this compound, particularly its safety in wheat, is primarily due to the rapid metabolism of the herbicide by the crop compared to target weeds.[8] Wheat quickly metabolizes this compound via O-dealkylation to a less active metabolite.[8][9] This metabolic process can be enhanced by the presence of a safener, such as cloquintocet-mexyl, which increases the rate of degradation in wheat but not in susceptible weeds like blackgrass.[8]

  • Animal Metabolism: In mammals, this compound is rapidly absorbed and eliminated, mainly in the urine, with a low potential for bioaccumulation.[2][10] The parent compound is largely excreted unchanged, and the primary metabolite identified is 2'-demethyl-pyroxsulam.[10]

Quantitative Data on Environmental Fate

The persistence and mobility of this compound and its key degradation products are summarized in the table below. Half-life (DT₅₀) is a measure of the time it takes for 50% of the applied substance to degrade.

Compound/MetaboliteEnvironmental CompartmentParameterValueCitation(s)
This compound Aerobic Soil (Lab, 20°C)DT₅₀3.3 days[5]
Aerobic Soil (Field)DT₅₀2.79 - 3.34 days[11]
Aqueous Photolysis (pH 7)DT₅₀3.2 days[5]
Wheat PlantRL₅₀1.43 - 1.95 days[5][11]
Hydrolysis (pH 5, 7, 9)DT₅₀Stable[5]
7-OH-pyroxsulam Aerobic Water-SedimentHalf-life16 - 42 days

DT₅₀: Dissipation Time 50% (Half-life) RL₅₀: Residue Decline 50% (Half-life)

Environmental Fate and Mobility

Soil

This compound's fate in soil is governed by the interplay between degradation, sorption, and leaching. While it degrades relatively quickly under aerobic conditions, its chemical properties suggest a potential for mobility.[5]

  • Sorption and Leaching: The sorption of pesticides to soil, which is influenced by organic matter and clay content, is a key process controlling their movement.[12] this compound exhibits characteristics that may allow it to leach through the soil profile. The Groundwater Ubiquity Score (GUS) leaching potential index for this compound is calculated at 2.84, indicating high leachability.[5] Due to this potential, there is a possibility of this compound and its transformation products entering groundwater.[13]

  • Persistence and Carry-over: Despite its leaching potential, field studies in Canada have indicated that residues of this compound and its transformation products are not expected to significantly carry over into the next growing season.

Water

This compound can enter aquatic systems through spray drift or surface runoff.[13] Once in water, its fate is primarily dictated by phototransformation. The herbicide is stable to hydrolysis but can be degraded by sunlight in clear, shallow waters. Some of its major aquatic transformation products, like 7-OH-pyroxsulam, are slightly persistent in aerobic water-sediment systems. Advisory statements regarding the potential for transport to surface and groundwater are required on product labels.[13]

Air

Due to its low volatility, this compound residues are not expected to be present in the air, and long-range atmospheric transport is not considered a concern.[5]

Experimental Protocols

Residue Analysis

The quantitative determination of this compound and its metabolites in environmental matrices (water, soil, plant tissues) is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[14][15]

  • Sample Preparation (QuEChERS): A common and effective method for sample extraction and cleanup is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous magnesium sulfate (B86663) to remove interfering matrix components.[16][17]

  • Instrumentation and Detection: Analysis is conducted via LC/MS/MS. For this compound and metabolites like 7-OH-XDE-742, ADTP, and ATSA, positive-ion electrospray ionization is typically used. For sulfinic and sulfonic acid metabolites, negative-ion electrospray is employed.[14] The method can be validated to a limit of quantitation (LOQ) of 0.05 µg/L in water.[14]

Degradation and Fate Studies
  • Laboratory Studies: Degradation rates (e.g., DT₅₀) are determined in controlled laboratory settings for soil, water, and sediment systems.[18] These studies often use ¹⁴C-radiolabeled this compound to trace the parent compound and identify its transformation products.[2][15]

  • Field Studies: Field dissipation studies provide more realistic data on how the herbicide behaves under actual environmental conditions, accounting for factors like weather, soil type, and microbial activity.[11][18]

  • Sorption/Mobility Studies: Batch equilibration methods are used to determine soil sorption coefficients (Koc), which quantify the partitioning of the pesticide between soil organic carbon and water.[19] These values, along with persistence data, are used in models like SCI-GROW and PRZM/EXAMS to estimate environmental concentrations and predict leaching potential.[5][20]

Visualizations

This compound Degradation Pathways Figure 1: this compound Degradation Pathways cluster_soil Soil Environment cluster_water Aquatic Environment This compound This compound soil_metabolite1 5-hydroxy-pyroxsulam This compound->soil_metabolite1 Microbial Degradation soil_metabolite2 7-hydroxy-pyroxsulam This compound->soil_metabolite2 soil_metabolite3 This compound sulphonamide This compound->soil_metabolite3 water_metabolite1 7-OH-pyroxsulam This compound->water_metabolite1 Photolysis water_metabolite2 5,7-di-OH-pyroxsulam This compound->water_metabolite2 water_metabolite3 This compound-ATSA This compound->water_metabolite3 water_metabolite4 Sulfinic & Sulfonic Acids This compound->water_metabolite4 Experimental Workflow for Residue Analysis Figure 2: Workflow for this compound Residue Analysis sample 1. Sample Collection (Soil, Water, Plant) extraction 2. Extraction (e.g., Acetonitrile) sample->extraction cleanup 3. Dispersive SPE Cleanup (QuEChERS) extraction->cleanup analysis 4. Instrumental Analysis cleanup->analysis lcms LC/MS/MS analysis->lcms data 5. Data Quantification & Reporting analysis->data Environmental Fate of this compound Figure 3: Environmental Fate and Transport of this compound application Herbicide Application (this compound) soil Soil application->soil Direct Application / Drift plant_uptake Plant Uptake & Metabolism application->plant_uptake Foliar Absorption surface_water Surface Water soil->surface_water Runoff groundwater Groundwater soil->groundwater Leaching degradation_products Degradation Products soil->degradation_products Microbial Degradation soil->plant_uptake Root Uptake surface_water->degradation_products Photolysis

References

Ecotoxicological Effects of Pyroxsulam on Soil Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroxsulam, a triazolopyrimidine sulfonamide herbicide, is widely utilized for broadleaf weed control in cereal crops. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. While effective in its agricultural application, the introduction of this compound into the soil environment raises concerns about its potential ecotoxicological effects on non-target soil microbial communities. These microorganisms are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and overall soil fertility. This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicological impacts of this compound on soil microbial communities, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its effects.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil can induce a range of dose-dependent effects on key microbial indicators. The following tables summarize the quantitative data from various studies, providing a comparative overview of the herbicide's impact on soil enzyme activities and the abundance of functional genes involved in crucial biogeochemical cycles.

Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are directly involved in nutrient cycling. This compound has been shown to have varied effects on different soil enzymes.

EnzymeThis compound Concentration (mg kg⁻¹ soil)Observation Period (days)EffectQuantitative ChangeReference
Urease 0.05, 0.5, 2.556No obvious effectNot specified
Dehydrogenase 0.05, 0.5, 2.556No obvious effectNot specified
β-glucosidase 0.05, 0.5, 2.556Consistently promotedNot specified
Effects on Functional Genes of Carbon and Nitrogen Cycles

This compound can significantly impact the abundance of key functional genes that drive the nitrogen and carbon cycles in soil.

Functional GeneProcessThis compound Concentration (mg kg⁻¹ soil)Observation Period (days)EffectQuantitative ChangeReference
nifH Nitrogen Fixation0.05, 0.5, 2.5Not specifiedInhibitionInhibition was most effective at 2.5 mg kg⁻¹
amoA Nitrification0.05, 0.5, 2.5Not specifiedInhibitionInhibition was most effective at 2.5 mg kg⁻¹
cbbL Carbon Fixation0.05, 0.5, 2.5Not specifiedInhibitionInhibition was most effective at 2.5 mg kg⁻¹
Denitrification Genes Denitrification0.05, 0.5, 2.5Not specifiedPromotionNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the ecotoxicological effects of this compound on soil microbial communities.

Soil Microcosm Setup for Ecotoxicological Studies

A soil microcosm study is a controlled laboratory experiment designed to simulate the natural soil environment and assess the impact of a substance like this compound.

Objective: To evaluate the dose-dependent effects of this compound on soil microbial parameters over time.

Materials:

  • Fresh soil, sieved (<2 mm)

  • This compound (analytical grade)

  • Acetone (or other suitable solvent)

  • Sterile deionized water

  • Incubation containers (e.g., glass jars with perforated lids)

  • Incubator

Procedure:

  • Soil Collection and Preparation: Collect topsoil (0-20 cm) from a field with no recent history of this compound application. Homogenize the soil and sieve it through a 2 mm mesh to remove stones and large organic debris.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetone.

  • Spiking the Soil: Distribute known weights of the prepared soil into individual microcosm containers. Apply the this compound stock solution to the soil to achieve the desired final concentrations (e.g., 0, 0.05, 0.5, and 2.5 mg kg⁻¹ soil). A control group should be treated with the solvent only.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the moisture content of the soil in each microcosm to a specific percentage of its water holding capacity (e.g., 60%) using sterile deionized water.

  • Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark for the duration of the experiment (e.g., 56 days). The lids should allow for gas exchange while minimizing moisture loss.

  • Sampling: Destructive sampling of replicate microcosms is performed at predetermined time points (e.g., 1, 7, 14, 28, and 56 days) for analysis of microbial parameters.

Soil Enzyme Activity Assays

Principle: This assay measures the rate of ammonium (B1175870) (NH₄⁺) release from the hydrolysis of urea (B33335) by urease enzyme. The ammonium is then quantified colorimetrically.

Procedure (adapted from):

  • Reaction Mixture: In a centrifuge tube, mix 1 g of soil with a buffered urea solution.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

  • Reaction Termination and Extraction: Stop the reaction and extract the ammonium using a potassium chloride (KCl) solution.

  • Quantification: Determine the concentration of ammonium in the extract using a colorimetric method, such as the Berthelot reaction, and measure the absorbance at a specific wavelength (e.g., 690 nm).

  • Calculation: Calculate the urease activity as µg NH₄⁺-N g⁻¹ dry soil h⁻¹.

Principle: This assay measures the activity of intracellular dehydrogenases, which are involved in microbial respiration. The activity is determined by the rate of reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to a colored formazan (B1609692) (triphenyl formazan - TPF).

Procedure (adapted from):

  • Reaction Mixture: Mix 1 g of soil with a solution of TTC and a substrate (e.g., glucose).

  • Incubation: Incubate the mixture in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).

  • Extraction: Extract the produced TPF from the soil using a solvent such as methanol (B129727) or acetone.

  • Quantification: Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm).

  • Calculation: Calculate the dehydrogenase activity as µg TPF g⁻¹ dry soil h⁻¹.

Principle: This assay measures the activity of β-glucosidase, an enzyme involved in the carbon cycle, by quantifying the release of p-nitrophenol (PNP) from the substrate p-nitrophenyl-β-D-glucopyranoside (PNG).

Procedure (adapted from):

  • Reaction Mixture: Mix 1 g of soil with a buffered PNG solution.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Reaction Termination and Extraction: Stop the reaction and extract the released PNP using a suitable buffer or solvent.

  • Quantification: Measure the absorbance of the yellow-colored PNP in the extract at a specific wavelength (e.g., 400 nm).

  • Calculation: Calculate the β-glucosidase activity as µg PNP g⁻¹ dry soil h⁻¹.

DNA Extraction and Quantitative PCR (qPCR) for Functional Genes

Objective: To quantify the abundance of specific functional genes (e.g., nifH, amoA, cbbL) in soil samples treated with this compound.

Procedure (adapted from):

  • DNA Extraction:

    • Lyse microbial cells in a soil sample (e.g., 0.5 g) using a combination of mechanical (bead beating) and chemical (lysis buffer) methods. Commercial soil DNA extraction kits are widely used for this purpose.

    • Precipitate and remove proteins and other inhibitors.

    • Precipitate the DNA using isopropanol (B130326) or ethanol.

    • Wash and resuspend the purified DNA in a sterile buffer.

  • qPCR:

    • Prepare a reaction mixture containing the extracted soil DNA, specific primers for the target gene (e.g., nifH), a fluorescent dye (e.g., SYBR Green), and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument monitors the fluorescence signal in real-time as the DNA is amplified.

    • Generate a standard curve using known concentrations of a plasmid containing the target gene to quantify the gene copy number in the soil DNA samples.

    • Analyze the amplification data to determine the abundance of the target gene in each sample, typically expressed as gene copies g⁻¹ dry soil.

Visualizing Ecotoxicological Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key mechanisms and logical relationships in the ecotoxicological effects of this compound on soil microbial communities.

pyroxsulam_mode_of_action This compound This compound Application to Soil als Acetolactate Synthase (ALS) in Soil Microorganisms This compound->als Inhibits bcaa Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis als->bcaa Catalyzes protein_synthesis Protein Synthesis and Microbial Growth bcaa->protein_synthesis Essential for microbial_inhibition Inhibition of Susceptible Microbial Populations protein_synthesis->microbial_inhibition Leads to

Caption: Mode of action of this compound on soil microorganisms.

experimental_workflow cluster_setup Microcosm Setup cluster_analysis Analysis soil_collection Soil Collection & Sieving pyroxsulam_application This compound Spiking (Different Concentrations) soil_collection->pyroxsulam_application incubation Controlled Incubation pyroxsulam_application->incubation enzyme_assays Soil Enzyme Activity Assays (Urease, Dehydrogenase, β-glucosidase) incubation->enzyme_assays dna_extraction Soil DNA Extraction incubation->dna_extraction data_interpretation Data Interpretation & Ecotoxicological Assessment enzyme_assays->data_interpretation qpcr qPCR for Functional Genes (nifH, amoA, cbbL) dna_extraction->qpcr qpcr->data_interpretation

Caption: Experimental workflow for assessing this compound's effects.

nitrogen_cycle_impact cluster_processes Impact on Nitrogen Cycle Processes cluster_consequences Ecosystem Consequences This compound This compound in Soil n_fixation Nitrogen Fixation (nifH gene) This compound->n_fixation Inhibits nitrification Nitrification (amoA gene) This compound->nitrification Inhibits denitrification Denitrification This compound->denitrification Promotes n_availability Decreased Soil Nitrogen Availability n_fixation->n_availability nitrification->n_availability n2o_emission Potential Increase in N₂O Emissions denitrification->n2o_emission

Caption: Logical relationships of this compound's impact on the nitrogen cycle.

Discussion and Conclusion

The available evidence indicates that this compound can exert significant ecotoxicological effects on soil microbial communities. While the impact on certain general microbial activities, such as urease and dehydrogenase activity, may not be pronounced at the end of a longer incubation period, the herbicide demonstrates a more targeted and potent inhibitory effect on key processes within the nitrogen and carbon cycles. The inhibition of nitrogen fixation (nifH) and nitrification (amoA) is particularly concerning, as these processes are vital for maintaining soil fertility and nutrient availability for plants. The concurrent promotion of denitrification could potentially lead to increased emissions of nitrous oxide, a potent greenhouse gas.

The consistent promotion of β-glucosidase activity suggests that this compound may alter the dynamics of carbon cycling, potentially by shifting the microbial community structure towards populations that are more active in the degradation of certain organic compounds. Indeed, studies have shown that this compound can increase the abundance of beneficial bacteria with the ability to degrade organic pollutants.

The inhibition of the ALS enzyme is the primary mechanism through which this compound affects susceptible microorganisms. This disruption of essential amino acid synthesis directly impacts microbial growth and proliferation, leading to shifts in the composition and function of the soil microbial community.

Pyroxsulam: A Technical Guide to Identification, Mode of Action, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide pyroxsulam, focusing on its chemical identification, mechanism of action, and relevant experimental methodologies. The information is intended to support research, development, and analytical activities related to this compound.

Core Identification: CAS Number and IUPAC Nomenclature

This compound is a selective, post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] Accurate identification is critical for regulatory compliance, scientific research, and safety.

IdentifierValue
CAS Number 422556-08-9
IUPAC Name N-(5,7-dimethoxy-[2][3][4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide

Physicochemical and Toxicological Profile

A summary of key quantitative data for this compound is presented below, offering a comparative overview of its physical, chemical, and toxicological properties.

PropertyValueSource
Molecular Formula C₁₄H₁₃F₃N₆O₅S[3]
Molecular Weight 434.35 g/mol [3]
Physical State White crystalline powder[2]
Water Solubility 16.4 mg/L (pH 4), 3200 mg/L (pH 7), 13,700 mg/L (pH 9)[5]
Acute Oral LD₅₀ (Rat) > 2000 mg/kg[3]
Acute Dermal LD₅₀ (Rat) > 2000 mg/kg[3]
Acute Inhalation LC₅₀ (Rat) > 5.1 mg/L[3]

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound belongs to the triazolopyrimidine sulfonamide class of herbicides and functions as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[6] By blocking this pathway, this compound halts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible weeds.

pyroxsulam_moa cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate Acetolactate ALS->Acetolactate alphaAceto α-Aceto-α-hydroxybutyrate ALS->alphaAceto AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Multiple Steps alphaAceto->AminoAcids Multiple Steps This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS Blocked Biosynthesis Blocked Inhibition->Blocked

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections provide established protocols.

Synthesis of this compound

The following protocol is based on a patented method for the preparation of this compound.[2]

Materials:

Procedure:

  • To 137g of dichloromethane, add 25.4g (0.13 mol) of 2-amino-5,7-dimethoxy[2][3][4]triazolo[1,5-a]pyrimidine and stir.

  • Add 0.006g (0.05 mmol) of 4-dimethylaminopyridine and 27.5g (0.1 mol) of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride to the mixture.

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add 13.1g (0.13 mol) of triethylamine dropwise.

  • Heat the reaction mixture to 35°C and maintain for 3 hours.

  • After the reaction, add 60g of 4N HCl and stir at 25°C for 1 hour.

  • Cool the mixture to 10°C and filter the resulting solid.

  • Wash the solid with water, followed by a wash with methanol.

  • Dry the purified solid to yield this compound.

synthesis_workflow start Start: Reactants reactants 1. Add Reactants to Dichloromethane - 2-amino-5,7-dimethoxy[...]pyrimidine - 2-methoxy-4-(trifluoromethyl)[...]sulfonyl chloride - DMAP start->reactants addition 2. Add Triethylamine Dropwise reactants->addition reaction 3. Heat to 35°C for 3 hours addition->reaction workup 4. Acidic Workup with 4N HCl reaction->workup purification 5. Filter and Wash - Water Wash - Methanol Wash workup->purification product End: this compound Product purification->product

Caption: Workflow for the chemical synthesis of this compound.

Residue Analysis in Soil and Water

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various matrices, followed by instrumental analysis.[4]

Materials:

  • Acetonitrile (B52724) (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - for samples with high pigment content

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • HPLC-UV or LC-MS/MS system

Extraction and Cleanup Protocol (General):

  • Extraction:

    • Weigh a 10-15 g homogenized sample (soil or water) into a 50 mL centrifuge tube.

    • Add an appropriate volume of water (for soil samples) and acetonitrile.

    • Add MgSO₄ and NaCl, then vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of MgSO₄, PSA, and C18 (and GCB if needed).

    • Vortex for 1 minute and then centrifuge.

  • Analysis:

    • Filter the supernatant through a 0.22 or 0.45 µm filter.

    • Analyze the final extract using HPLC-UV or LC-MS/MS for the quantification of this compound.[4]

residue_analysis_workflow start Start: Sample Collection (Soil or Water) extraction 1. QuEChERS Extraction - Add Acetonitrile & Salts - Vortex & Centrifuge start->extraction cleanup 2. Dispersive SPE Cleanup - Add Supernatant to d-SPE tube - Vortex & Centrifuge extraction->cleanup analysis 3. Instrumental Analysis - Filter Extract - Inject into HPLC or LC-MS/MS cleanup->analysis quantification End: Quantification of this compound analysis->quantification

Caption: General workflow for this compound residue analysis using QuEChERS and chromatography.

References

A Technical Guide to the Solubility and Stability of Pyroxsulam in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the herbicide pyroxsulam in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.

Introduction to this compound

This compound is a triazolopyrimidine sulfonamide herbicide used for the post-emergence control of a broad spectrum of grass and broadleaf weeds in cereal crops.[1][2] Its efficacy is derived from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants.[2] Understanding the solubility and stability of this compound in different organic solvents is critical for developing stable and effective formulations, as well as for designing analytical methods for residue analysis.

Solubility of this compound

The solubility of a compound is a fundamental property that influences its bioavailability and formulation characteristics. The solubility of this compound has been determined in a range of organic solvents at 20°C. This data is crucial for selecting appropriate solvents for formulation, extraction, and analytical standard preparation.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents.

Organic SolventSolubility (g/L) at 20°C
Acetone2.79[2]
Dichloromethane3.94[2]
Ethyl acetate2.17[2]
n-Heptane<0.001[2]
Methanol1.01[2]
1-Octanol0.073[2]
Xylene0.0352[2]
AcetonitrileA solution of 100 µg/mL is commercially available, indicating solubility at this concentration.[3][4]

Stability of this compound

The stability of an active pharmaceutical ingredient (API) in a given solvent system is a critical factor for ensuring its efficacy and safety over time. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.

General Stability Profile

Information regarding the stability of this compound in organic solvents is not extensively available in the public domain. However, data from regulatory assessments provide insights into its stability under specific conditions:

  • Hydrolytic Stability: this compound is stable to hydrolysis in sterile aqueous buffered solutions at pH 5, 7, and 9 when stored in the dark at 20°C for 32 days.[5]

  • Photochemical Stability: In a sterile buffer at pH 7, the expected half-life of this compound under summer sunlight conditions at 40°N latitude is 3.2 days. Two major photoproducts identified were 742-sulfinic acid and aminotriazole pyrimidine (B1678525) (ADTP).[5]

  • Thermal Stability: No degradation was observed after two weeks of storage at 54°C.[5] A study on a formulated product containing this compound indicated stability for at least two years under normal storage conditions.[6]

While this data pertains primarily to aqueous systems or formulated products, it suggests that hydrolysis might not be a major degradation pathway in anhydrous organic solvents. However, photodegradation and thermal degradation should be considered, especially when solutions are exposed to light or elevated temperatures.

Known Degradation Products

Environmental transformation studies have identified several degradation products of this compound, including 5,7-di-OH-XDE-742, PSA (pyridine sulfonamide), 5-OH-XDE-742, CSF, pyridine (B92270) sulfonamide, 7-OH-XDE-742, and 6-Cl-7-OH-XDE-742.[7] While these are from environmental fate studies, they provide insight into potential degradation pathways that could be relevant in organic solvent systems under certain conditions (e.g., presence of water, light, or catalysts).

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable solubility and stability data. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines a general method for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (analytical standard)

  • Organic solvent of interest (high purity)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, transparent container. The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration in solution becomes constant.

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully take an aliquot of the supernatant. To remove any suspended particles, either centrifuge the sample at a high speed or filter it through a solvent-compatible membrane filter (e.g., 0.45 µm PTFE).

  • Analysis:

    • Accurately dilute the clear supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare calibration standards of this compound in the same organic solvent to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (g/L) = (Concentration from HPLC analysis (g/L)) x (Dilution factor)

Protocol for Stability Assessment in Organic Solvents

This protocol provides a framework for evaluating the stability of this compound in an organic solvent under different storage conditions.

Objective: To determine the degradation rate of this compound in a specific organic solvent over time at various temperatures and light conditions.

Materials:

  • This compound (analytical standard)

  • Organic solvent of interest (high purity)

  • Volumetric flasks and pipettes

  • Amber and clear glass vials with solvent-resistant caps

  • Temperature-controlled chambers or ovens

  • Photostability chamber (optional)

  • HPLC system with a suitable detector

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 100 µg/mL).

  • Sample Storage:

    • Aliquot the stock solution into several amber (for protection from light) and clear (for photostability testing) vials.

    • Store the vials under different conditions:

      • Temperature: Set up storage at various temperatures, for example, refrigerated (2-8°C), room temperature (e.g., 25°C), and accelerated conditions (e.g., 40°C, 54°C).

      • Light Exposure: For photostability, place the clear vials in a photostability chamber with a controlled light source. A set of amber vials should be stored under the same temperature conditions as a dark control.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw a vial from each storage condition.

    • Analyze the sample by a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

    • Quantify the concentration of this compound remaining in the solution.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t½) of this compound under each condition.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow A Prepare Supersaturated Solution (Excess this compound in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Separate Solid from Supernatant (Centrifugation or Filtration) B->C D Prepare Dilutions of Supernatant C->D E HPLC Analysis D->E F Quantify Concentration (vs. Calibration Curve) E->F G Calculate Solubility (g/L) F->G

Workflow for this compound Solubility Determination.

Stability_Workflow A Prepare this compound Stock Solution (Known Concentration in Solvent) B Aliquot into Vials (Amber and Clear) A->B C Store under Varied Conditions (Temperature, Light) B->C D Sample at Time Intervals (t=0, 7, 14, 30... days) C->D E HPLC Analysis (Stability-Indicating Method) D->E F Quantify Remaining this compound E->F G Determine Degradation Kinetics (Rate Constant, Half-life) F->G

Workflow for this compound Stability Assessment.

Conclusion

This technical guide provides a summary of the currently available data on the solubility and stability of this compound in organic solvents. The provided experimental protocols, based on established international guidelines, offer a framework for generating further data to support formulation development and analytical method validation. A thorough understanding of these physicochemical properties is paramount for the successful application of this compound in both research and commercial settings. Further studies are encouraged to expand the solubility and stability profiles in a wider range of organic solvents and under various environmental conditions.

References

Methodological & Application

Application Note: Analysis of Pyroxsulam Residues in Soil using QuEChERS and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in analytical chemistry and environmental science.

Abstract This application note details a robust and efficient method for the determination of pyroxsulam herbicide residues in soil samples. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by quantitative analysis using High-Performance Liquid Chromatography with an Ultraviolet (HPLC-UV) detector.[1][2] this compound, a triazolopyrimidine sulfonamide herbicide, is used to control grass and broadleaf weeds in wheat crops.[3][4] Monitoring its residue in soil is crucial for environmental assessment and ensuring agricultural sustainability. The described method is simple, rapid, and demonstrates excellent recovery and sensitivity for the analysis of this compound in complex soil matrices.[1]

Principle

The QuEChERS method provides a streamlined approach for sample preparation. The protocol begins with the extraction of this compound from a homogenized soil sample into an acetonitrile (B52724) solvent.[1] The addition of salts, primarily magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), induces liquid-liquid partitioning, which separates the acetonitrile layer from the aqueous and solid phases of the sample.[1]

Following extraction, a cleanup step is performed using dispersive solid-phase extraction (dSPE).[1] An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents. For this application, Primary Secondary Amine (PSA) is used to remove organic acids, anhydrous MgSO₄ removes excess water, and C18 sorbent removes non-polar interferences like lipids.[1] After centrifugation, the purified extract is directly analyzed by HPLC-UV for the quantification of this compound.[1]

Apparatus and Reagents

2.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Visible detector

  • C18 HPLC column

  • 50 mL and 1.5 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

2.2 Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (HPLC grade)[1]

  • Anhydrous magnesium sulfate (MgSO₄)[1]

  • Sodium chloride (NaCl)[1]

  • Primary Secondary Amine (PSA) sorbent[1]

  • C18 sorbent[1]

  • Water (HPLC grade)

Experimental Protocols

3.1 Standard Solution Preparation

  • Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound standard and dissolve it in a 100 mL volumetric flask with acetonitrile.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 0.02 µg/mL to 20.0 µg/mL).[1]

  • Storage: Store all standard solutions at 4°C in the dark.[1] Filter through a 0.45 µm membrane filter before injection.[1]

3.2 Sample Preparation (QuEChERS Protocol)

The following workflow outlines the complete process from soil sampling to final analysis.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Weigh 5g Homogenized Soil Extraction 2. QuEChERS Extraction Sample->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup HPLC 4. HPLC-UV Analysis Cleanup->HPLC Data 5. Data Quantification HPLC->Data

Caption: Overall experimental workflow.

3.2.1 Extraction

  • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.[1]

  • Add 10 mL of acetonitrile to the tube.

  • Add 2 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.[1]

  • Centrifuge the sample at 4000 rpm for 3 minutes to separate the layers.[1]

3.2.2 Dispersive Solid-Phase Extraction (dSPE) Cleanup

The QuEChERS methodology involves distinct extraction and cleanup phases for optimal analyte recovery.

QuEChERS_Methodology QuEChERS Methodology for Soil cluster_0 Extraction Phase cluster_1 Cleanup (dSPE) Phase A Weigh 5g Soil B Add 10 mL Acetonitrile A->B C Add Salts (2g MgSO₄, 1g NaCl) B->C D Vortex for 1 min C->D E Centrifuge at 4000 rpm for 3 min D->E F Transfer 1 mL Supernatant E->F Collect Acetonitrile Layer G Add to dSPE Tube (150mg MgSO₄, 50mg PSA, 50mg C18) F->G H Vortex for 1 min G->H I Centrifuge at 6000 rpm for 3 min H->I J Filter (0.45 µm) I->J L Final Extract J->L Ready for HPLC Injection

Caption: QuEChERS extraction and cleanup workflow.

  • Transfer 1 mL of the upper acetonitrile supernatant into a 1.5 mL dSPE microcentrifuge tube.[1]

  • The dSPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA sorbent, and 50 mg of C18.[1]

  • Vortex the tube vigorously for 1 minute.[1]

  • Centrifuge at 6000 rpm for 3 minutes.[1]

  • Filter the final acetonitrile extract through a 0.45 µm membrane filter into an autosampler vial for HPLC analysis.[1]

3.3 HPLC-UV Instrumental Conditions The following table summarizes the instrumental parameters for the HPLC-UV analysis.

ParameterCondition
HPLC System Standard HPLC with UV/Visible Detector
Column C18, (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm[1]
Column Temp. 30°C
Run Time 10 minutes[1]

Method Performance and Validation

The method was validated for linearity, recovery, precision, and sensitivity. The results demonstrate the suitability of this protocol for the routine analysis of this compound in soil.

4.1 Linearity A calibration curve was constructed by plotting the peak area against the concentration of this compound standards. The method showed excellent linearity over the tested range.

ParameterValue
Concentration Range 0.03 - 200 µg/mL[1]
Correlation Coefficient (R²) 0.9995[1]

4.2 Recovery and Precision Recovery studies were performed by spiking blank soil samples with this compound at three different concentration levels. The results show high recovery rates and excellent precision.

Spiking Level (µg/mL)Average Recovery (%)Relative Standard Deviation (RSD, %)
25.099.8[1][2]0.043[1]
1.099.8[1][2]0.043[1]
0.0899.8[1][2]0.043[1]

4.3 Limits of Detection and Quantification The limits of detection (LOD) and quantification (LOQ) were determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[1]

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.007[1]
Limit of Quantification (LOQ) 0.02[1]

Conclusion

The described analytical method, combining a modified QuEChERS extraction and cleanup with HPLC-UV detection, is highly effective for the determination of this compound residues in soil.[1][5] The procedure is straightforward, rapid, and requires a low volume of organic solvents, aligning with the principles of green analytical chemistry.[6] The validation data confirms that the method is sensitive, accurate, and precise, making it a reliable tool for environmental monitoring and regulatory compliance.[1]

References

Application Note: Quantitative Analysis of Pyroxsulam in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide pyroxsulam in various plant tissues, including wheat grain and straw. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides high selectivity and low limits of detection, making it suitable for residue analysis in complex plant matrices.

Introduction

This compound is a triazolopyrimidine sulfonamide herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and accuracy.[2] The QuEChERS sample preparation method is widely adopted for pesticide residue analysis in food matrices because of its simplicity and efficiency.[3] This document provides a comprehensive protocol for researchers and laboratory technicians.

Experimental Protocol

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 5-10 g of a representative plant tissue sample (e.g., wheat grain, straw) into a 50 mL centrifuge tube. For dry samples like wheat grain, add an appropriate amount of water to rehydrate.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For general plant matrices, a combination of 150 mg anhydrous magnesium sulfate and 50 mg Primary Secondary Amine (PSA) is effective. For high-pigment matrices, Graphitized Carbon Black (GCB) may be added, but it can cause loss of planar pesticides.[3]

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

2.1. UPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 2

2.2. MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Gas Flow Instrument Dependent
Analysis Mode Multiple Reaction Monitoring (MRM)
Standard Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From this stock, create a series of working standard solutions through serial dilution. Matrix-matched calibration curves are recommended to compensate for matrix effects and are prepared by spiking blank plant tissue extract with the working standards.[4]

Quantitative Data Summary

The method performance should be validated according to SANTE guidelines. Typical performance characteristics are summarized below.

ParameterMatrixValueReference
Limit of Quantification (LOQ) Wheat Grain0.005 mg/kg[3]
Wheat Straw0.01 mg/kg[3]
Average Recovery Cereals76-113%[3]
Precision (RSD) Cereals2-15%[3]
Linearity (R²) Matrix-matched standards>0.99[4]

Table 1: Method Performance Parameters for this compound Analysis.

Time (min)% Mobile Phase A% Mobile Phase B
0.0991
1.5991
5.05050
8.5595
13.5595
14.0991
18.0991

Table 2: Representative UPLC Gradient Program. [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Qualifier)
This compound435.1194.928193.936

Table 3: MRM Transitions for this compound. [5]

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (5-10g Plant Tissue) Extraction 2. Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifuge1 3. Centrifugation (≥4000 rpm) Extraction->Centrifuge1 dSPE 4. d-SPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE Centrifuge2 5. Centrifugation (≥10000 rpm) dSPE->Centrifuge2 Filter 6. Filtration (0.22 µm Syringe Filter) Centrifuge2->Filter UPLC_MSMS 7. UPLC-MS/MS Analysis (MRM Mode) Filter->UPLC_MSMS Inject Supernatant Quantification 8. Quantification (Matrix-Matched Curve) UPLC_MSMS->Quantification Acquire Data Reporting 9. Result Reporting (mg/kg) Quantification->Reporting

Caption: Overall workflow for this compound analysis.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Analyte This compound LC_Separation C18 Reverse-Phase Separation Analyte->LC_Separation Injection ESI ESI+ Source Ionization LC_Separation->ESI Elution Q1 Quadrupole 1 Precursor Ion Isolation (m/z 435.1) ESI->Q1 Q2 Quadrupole 2 Collision Cell (CID) Q1->Q2 Fragment Q3 Quadrupole 3 Product Ion Scan Q2->Q3 Product Ions (m/z 194.9, 193.9) Detector Detector Q3->Detector Detection

Caption: LC-MS/MS detection logical flow.

References

Application Notes and Protocols for Assessing Pyroxsulam Resistance in Alopecurus myosuroides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alopecurus myosuroides (black-grass) is a problematic weed in cereal crops, and the evolution of resistance to herbicides, including the acetolactate synthase (ALS) inhibitor pyroxsulam, poses a significant threat to agricultural productivity. Understanding the resistance status of A. myosuroides populations is crucial for effective weed management strategies. These application notes provide detailed protocols for assessing this compound resistance in A. myosuroides using whole-plant dose-response assays, seed-based bioassays, and biochemical assays to investigate resistance mechanisms.

Data Presentation

Table 1: Dose-Response Data for this compound on Susceptible and Resistant Alopecurus myosuroides Populations
PopulationHerbicideGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Citation
TJ43 (Susceptible)This compound4.4-[1]
AH93 (Resistant)This compound18.54.2[1][2]
AH93 (Resistant) + Malathion (B1675926)This compound9.12.1[1]

GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI): GR₅₀ of the resistant population / GR₅₀ of the susceptible population.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

This protocol determines the level of resistance to this compound in A. myosuroides plants at the whole-plant level.

1. Plant Material and Growth Conditions:

  • Seed Collection: Collect mature A. myosuroides seeds from suspected resistant and known susceptible populations.[3] Ensure seeds are collected from multiple plants across a representative area to capture population variability.[3]

  • Seed Germination: Germinate seeds in petri dishes on moist filter paper or in trays containing a suitable growing medium.

  • Plant Cultivation: Transplant seedlings at the one-leaf stage into pots (e.g., 10 cm diameter) filled with a standard potting mix. Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate temperature, light, and humidity for healthy growth.

2. Herbicide Application:

  • Plant Stage: Apply this compound when the majority of plants are at the 3-4 leaf stage.[1]

  • Herbicide Preparation: Prepare a stock solution of a commercial formulation of this compound. Perform serial dilutions to create a range of doses. A suggested range for susceptible and resistant populations is 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended field rate (recommended rate for this compound can be around 12.6 g a.i. ha⁻¹).[1]

  • Application: Use a laboratory sprayer equipped with a flat-fan nozzle to ensure uniform application of the herbicide solutions.[1] The spray volume should be consistent, for example, 450 L ha⁻¹.[1] Include an untreated control for comparison.

3. Data Collection and Analysis:

  • Assessment: Twenty-one days after treatment, visually assess plant mortality and injury. Harvest the above-ground biomass of all plants in each pot and record the fresh weight.[1]

  • Data Analysis: Convert fresh weight data to a percentage of the untreated control for each population. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for each population. The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Agar-Based Seed Bioassay (Adapted from RISQ Test)

This rapid bioassay can be used for in-season detection of herbicide resistance.[4]

1. Preparation of Assay Plates:

  • Media Preparation: Prepare a plant tissue culture agar (B569324) medium (e.g., Murashige and Skoog) and autoclave.

  • Herbicide Incorporation: While the agar is still molten (around 40-50°C), add this compound to achieve a range of concentrations. A suggested starting range could be from 0.1 µM to 100 µM. A discriminatory dose that separates susceptible and resistant populations should be determined empirically.

  • Plate Pouring: Pour the herbicide-containing agar into sterile petri dishes or multi-well plates and allow them to solidify.

2. Seed Germination and Transfer:

  • Pre-germination: Pre-germinate A. myosuroides seeds on moist filter paper until the radicle emerges.

  • Transfer: Carefully transfer one germinated seed into each well or onto the surface of the agar in the petri dish.

3. Incubation and Assessment:

  • Incubation: Seal the plates and incubate them in a growth chamber with controlled light and temperature.

  • Assessment: After 10-14 days, assess the growth of the seedlings.[4] Measure root and/or shoot length. Resistance can be determined by comparing the growth of the suspected resistant population to a known susceptible population at the different herbicide concentrations.

Protocol 3: Biochemical Assays for Investigating Resistance Mechanisms

3.1. Indirect Assessment of Cytochrome P450 (P450) Involvement using Malathion

This assay indirectly determines if metabolic resistance mediated by P450 enzymes is present. Malathion is an inhibitor of P450s.[1]

  • Plant Growth and Treatment: Grow susceptible and resistant A. myosuroides plants to the 3-4 leaf stage as described in Protocol 1.

  • Malathion Application: Apply malathion at a rate of 1000 g a.i. ha⁻¹ one hour prior to the this compound application.[1]

  • This compound Application: Apply a range of this compound doses as described in Protocol 1 to both malathion-pretreated and non-pretreated plants.

  • Data Collection and Analysis: Assess plant survival and biomass 21 days after treatment.[1] A significant reduction in the GR₅₀ value for the resistant population after malathion pretreatment suggests the involvement of P450-mediated metabolism in resistance.[1]

3.2. Glutathione (B108866) S-Transferase (GST) Activity Assay

Elevated GST activity can be a marker for non-target-site herbicide resistance.[5]

  • Enzyme Extraction: Harvest fresh leaf tissue from untreated susceptible and resistant plants. Homogenize the tissue in an ice-cold extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5) containing appropriate protectants like PVPP and EDTA. Centrifuge the homogenate and collect the supernatant containing the soluble proteins.

  • GST Activity Measurement: Use a spectrophotometric assay to measure GST activity. The assay typically measures the conjugation of glutathione (GSH) to a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which results in an increase in absorbance at 340 nm.

  • Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay) to normalize the GST activity.

  • Data Analysis: Compare the specific GST activity (e.g., in µmol of product formed per minute per mg of protein) between the resistant and susceptible populations. Significantly higher GST activity in the resistant population suggests its involvement in herbicide detoxification.

Visualizations

experimental_workflow cluster_collection 1. Sample Collection & Preparation cluster_assay 2. Resistance Assessment cluster_mechanism 3. Mechanism Investigation cluster_analysis 4. Data Analysis seed_collection Collect A. myosuroides Seeds (Susceptible & Resistant Populations) germination Seed Germination seed_collection->germination transplanting Transplant Seedlings germination->transplanting seed_bioassay Agar-Based Seed Bioassay germination->seed_bioassay whole_plant Whole-Plant Dose-Response Assay transplanting->whole_plant malathion_assay P450 Inhibition Assay (Malathion Pre-treatment) transplanting->malathion_assay gst_assay GST Activity Assay transplanting->gst_assay gr50_calc Calculate GR₅₀ & Resistance Index whole_plant->gr50_calc seed_bioassay->gr50_calc malathion_assay->gr50_calc biochem_analysis Compare Enzyme Activities gst_assay->biochem_analysis

Caption: Experimental workflow for assessing this compound resistance.

resistance_mechanisms cluster_plant Alopecurus myosuroides Cell This compound This compound Application als ALS Enzyme (Target Site) This compound->als Inhibits p450 Cytochrome P450s This compound->p450 gst Glutathione S-Transferases This compound->gst susceptible_outcome Branched-Chain Amino Acid Synthesis Inhibition -> Plant Death als->susceptible_outcome Leads to detoxified Detoxified this compound p450->detoxified Metabolizes gst->detoxified Conjugates resistant_outcome Continued Growth & Survival detoxified->resistant_outcome ntsr Non-Target-Site Resistance (NTSR) Metabolic Detoxification

Caption: Mechanisms of this compound resistance in A. myosuroides.

References

Application of Pyroxsulam in Post-Emergence Weed Control in Winter Wheat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide class of chemicals.[1] It is widely utilized for the control of a broad spectrum of grass and broadleaf weeds in winter wheat (Triticum aestivum L.).[2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1][4][5] This inhibition leads to the cessation of cell division and ultimately, plant death.[1] this compound is systemic and is absorbed through the leaves, shoots, and roots of the weeds.[1] These application notes and protocols provide a comprehensive overview of the use of this compound in a research and development context for post-emergence weed control in winter wheat.

Data Presentation

Table 1: Recommended Application Rates of this compound for Post-Emergence Weed Control in Winter Wheat
Application Rate (g a.i./ha)FormulationTarget WeedsGeographic Location of StudyReference
12, 15, 18, 303.0% and 3.6% ODPhalaris minor and broadleaf weedsIndia[2]
12, 15, 184.5% OD (with and without polyglycol)Grasses and broadleaf weedsIndia[6]
15, 18Not specifiedLolium multiflorumBrazil[7][8]
18.4Not specifiedBromus tectorum (downy brome) and winter annual broadleaf weedsKansas, USA
22Pallas 45 ODBroadleaf and grass weedsRussia[9][10]
3.5 oz/acre (~245 g/acre )Not specifiedGeneral weed controlOklahoma, USA[11]

g a.i./ha: grams of active ingredient per hectare; OD: Oil Dispersion

Table 2: Efficacy of this compound on Key Weed Species in Winter Wheat
Weed SpeciesCommon NameApplication Rate (g a.i./ha)Application TimingControl Efficacy (%)Reference
Bromus tectorumDowny BromeNot specifiedFall-POST84 - 99
Bromus secalinusCheatNot specifiedFall-POST>97
Lolium multiflorumRyegrass15, 18Post-emergence>85[7]
Phalaris minorLesser Canary Grass12, 1530 days after sowingSignificantly lower weed density[2]
Chorispora tenellaBlue MustardNot specifiedFall-POST>95
Lamium amplexicauleHenbitNot specifiedFall-POSTUp to 100[12]
Various broadleaf and grass weeds-300, 450, 600 ml/ha (of formulated product)Post-emergenceHighly effective[13]

Fall-POST: Fall Post-Emergence

Table 3: Winter Wheat Crop Response to this compound Application
Application Rate (g a.i./ha)Visual Injury (%)Time to RecoveryImpact on YieldReference
15, 18<10-No adverse effect[7][8]
21, 30, 36, 42>1028 days after applicationNo adverse effect[7][8]
36No visual symptoms of phytotoxicity--[6]
185 - 10Wheat recovered completely-

Experimental Protocols

Protocol 1: Field Efficacy and Crop Safety Trial of this compound

1. Objective: To evaluate the efficacy of different rates of this compound for post-emergence weed control in winter wheat and to assess crop safety.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.[2][14]

  • Plot Size: Standard plot sizes suitable for small-plot research (e.g., 2m x 5m).

  • Treatments:

    • Untreated weedy check.

    • Weed-free check (maintained by hand weeding).

    • This compound at various application rates (e.g., 12, 15, 18, 30 g a.i./ha).[2]

    • Standard herbicide checks (e.g., sulfosulfuron, clodinafop, metsulfuron).[2][6]

    • Tank-mix combinations of this compound with other herbicides or adjuvants as needed.[6]

3. Site Selection and Crop Management:

  • Select a field with a known history of uniform weed infestation.

  • The soil should be representative of the region, with soil characteristics (pH, organic matter, texture) documented.[2]

  • Sow a common winter wheat variety at the locally recommended seeding rate and time.[2][6]

  • Apply fertilizers and other agronomic inputs as per standard local recommendations.[2]

4. Herbicide Application:

  • Timing: Apply post-emergence when winter wheat is at the 1-3 leaf stage to the 2-7 leaf, 4 tiller stage, and target weeds are actively growing at the 1-3 leaf stage.[4] Fall applications are often more effective for winter annual weeds than spring applications.[12]

  • Equipment: Use a calibrated knapsack sprayer or a research plot sprayer equipped with appropriate nozzles to ensure uniform coverage.[2]

  • Spray Volume: A typical spray volume is 50-100 L/ha or as specified by the product label.[1]

5. Data Collection:

  • Weed Control Efficacy:

    • Record weed density (number of weeds per m²) and weed dry weight (g/m²) at a set time after application (e.g., 30 days).[2] This is done by placing quadrats randomly within each plot.

    • Visual ratings of percent weed control (0% = no control, 100% = complete control) can also be taken at various intervals after application.

  • Crop Phytotoxicity:

    • Visually assess crop injury at regular intervals (e.g., 7, 14, 28 days after application) on a scale of 0-100% (0% = no injury, 100% = crop death).[7]

  • Crop Yield:

    • Harvest the central area of each plot at crop maturity to determine grain yield (t/ha).

6. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to determine significant differences between treatment means.

Mandatory Visualizations

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase SiteSelection Site Selection & Field Preparation WheatSowing Winter Wheat Sowing SiteSelection->WheatSowing HerbicideApplication Post-Emergence This compound Application WheatSowing->HerbicideApplication DataCollection Data Collection (Weed Control, Crop Injury) HerbicideApplication->DataCollection YieldMeasurement Crop Harvest & Yield Measurement DataCollection->YieldMeasurement DataAnalysis Statistical Data Analysis YieldMeasurement->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

Caption: Experimental workflow for this compound efficacy trials.

G This compound This compound Application ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Synthesis of ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Essential for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Required for WeedDeath Weed Death CellDivision->WeedDeath Cessation leads to

Caption: this compound's mechanism of action signaling pathway.

Resistance Management

To delay the development of herbicide resistance, it is crucial to incorporate this compound into an integrated weed management program.[4] As a Group 2 herbicide, repeated use in the same field can lead to the selection of resistant weed biotypes.[1] Strategies to mitigate this include rotating herbicides with different modes of action, using tank mixtures with other effective herbicides, and employing cultural weed control practices.[11]

References

Determining the Efficacy of Pyroxsulam on Different Broadleaf Weed Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical family.[1] It is effective for the control of a broad spectrum of grass and broadleaf weeds in cereal crops.[2] The mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[3] This inhibition leads to a cessation of cell division and ultimately, plant death.[3] This document provides detailed application notes on the efficacy of this compound against various broadleaf weed species and standardized protocols for conducting efficacy trials.

Data Presentation: Efficacy of this compound on Broadleaf Weed Species

The following table summarizes the efficacy of this compound on various broadleaf weed species based on field trial data. Efficacy is presented as percent control at different application rates. It is important to note that actual field performance can be influenced by environmental conditions, weed growth stage, and application techniques.

Weed Species (Common Name)Weed Species (Scientific Name)Application Rate (g a.i./ha)Percent Control (%)Reference(s)
Wild RadishRaphanus raphanistrum15~85[2]
CapeweedArctotheca calendula15~85[2]
FlixweedDescurainia sophia18.4≥87[3]
Blue MustardChorispora tenella18.4≥94[1][3]
HenbitLamium amplexicaule18.476-78[1][3]
Common PoppyPapaver rhoeas225.5-24.0[4]
Cleavers (Catchweed Bedstraw)Galium aparine22Not specified, but less effective than when combined with other herbicides[4]
Indian Hedge MustardSisymbrium orientaleNot specifiedGood (80-90%)[5]
Climbing BuckwheatFallopia convolvulusNot specifiedGood (80-90%)[5]
Milk ThistleSilybum marianumNot specifiedModerately Susceptible[5]
Wild BeetsBeta vulgarisNot specifiedSusceptible[5]
Toothed MedicMedicago polymorphaNot specifiedSusceptible[5]
Sweet CloverMelilotus spp.Not specifiedSusceptible[5]
Cheese WeedMalva parvifloraNot specifiedSusceptible[5]
Common Bishops WeedAmmi majusNot specifiedSusceptible[5]
Wild CarrotDaucus carotaNot specifiedSusceptible[5]

Experimental Protocols

Greenhouse Dose-Response Bioassay Protocol

This protocol outlines a standardized method for determining the dose-response of various broadleaf weed species to this compound in a controlled greenhouse environment.

1.1. Plant Material and Growth Conditions:

  • Seed Collection and Storage: Collect mature seeds from target weed populations. Store seeds in labeled paper bags in a cool, dry place until use.

  • Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a sterile potting mix.

  • Transplanting: Once seedlings have developed a sufficient root system and one to two true leaves, transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting medium.

  • Greenhouse Conditions: Maintain greenhouse conditions at a temperature of 20-25°C with a 16-hour photoperiod. Water plants as needed to maintain adequate soil moisture.

1.2. Herbicide Application:

  • Plant Stage: Apply this compound when the weed seedlings have reached the 2-4 true leaf stage.

  • Dose Preparation: Prepare a stock solution of this compound. A series of dilutions should be made to achieve a range of application rates (e.g., 0, 4.6875, 9.375, 18.75, 37.5, 75, 150, and 300 g a.i./ha).[6] An untreated control (0 g a.i./ha) must be included.

  • Application: Utilize a laboratory spray chamber calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.[7] Ensure even coverage of the foliage.

1.3. Data Collection and Analysis:

  • Visual Assessment: Visually assess weed control at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).

  • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight. Calculate the percent biomass reduction relative to the untreated control.

  • Statistical Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 value (the herbicide dose required to cause a 50% reduction in growth).

Field Efficacy Trial Protocol

This protocol provides a framework for conducting field trials to evaluate the efficacy of this compound under real-world conditions.

2.1. Trial Site Selection and Design:

  • Site Selection: Choose a field with a natural and uniform infestation of the target broadleaf weed species.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of four replicates.[8] This design helps to minimize the impact of field variability.

  • Plot Size: Each plot should be a minimum of 2 meters by 6 meters to reduce edge effects.

2.2. Herbicide Application:

  • Application Timing: Apply this compound post-emergence when the target broadleaf weeds are in the early rosette stage (2-6 leaves) and actively growing.[2]

  • Application Rates: Include a range of this compound application rates, such as the recommended label rate (e.g., 15 g a.i./ha), a lower rate, and a higher rate to assess efficacy and crop safety.[2] An untreated control plot must be included in each replicate.

  • Application Equipment: Use a calibrated small-plot sprayer with flat-fan nozzles to ensure uniform application. The spray volume should typically be between 100 and 200 L/ha.

2.3. Data Collection and Assessment:

  • Weed Control Assessment: Visually assess the percent control of each target broadleaf weed species at 14, 28, and 56 DAT compared to the untreated control plots.

  • Crop Tolerance: If the trial is conducted in a crop, assess crop injury (phytotoxicity) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).

  • Weed Density and Biomass (Optional): For more quantitative data, count the number of individual weeds per unit area (e.g., per square meter) and/or collect the above-ground weed biomass for dry weight analysis at a specified time after application.

  • Yield Data (If applicable): If the trial is conducted in a crop, harvest the plots at maturity to determine the crop yield.

Mandatory Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment A Seed Germination B Seedling Transplanting A->B C Plant Growth to 2-4 Leaf Stage B->C E Herbicide Application in Spray Chamber C->E D This compound Dose Preparation D->E F Visual Efficacy Assessment (7, 14, 21 DAT) E->F G Biomass Harvest & Dry Weight Measurement (21 DAT) F->G H Data Analysis (GR50 Calculation) G->H

Caption: Greenhouse Dose-Response Bioassay Workflow.

G cluster_planning Trial Planning & Setup cluster_application Herbicide Application cluster_evaluation Data Collection & Evaluation A Site Selection with Uniform Weed Infestation B Randomized Complete Block Design (RCBD) A->B C Plot Establishment B->C D Application at Early Rosette Stage of Weeds C->D E Calibrated Small-Plot Sprayer Application D->E F Visual Weed Control Assessment (14, 28, 56 DAT) E->F G Crop Tolerance Assessment (if applicable) F->G H Yield Data Collection (if applicable) G->H

Caption: Field Efficacy Trial Workflow.

G cluster_herbicide Herbicide Action cluster_plant Plant Biochemical Pathway cluster_outcome Outcome A This compound Application B Acetolactate Synthase (ALS) Enzyme A->B Inhibits C Synthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) B->C Catalyzes F Plant Death B->F Inhibition leads to D Protein Synthesis & Cell Division C->D Essential for E Plant Growth D->E Leads to E->F Cessation leads to

Caption: this compound's Mechanism of Action.

References

Enhancing Foliar Uptake of Pyroxsulam: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the use of adjuvants to enhance the foliar uptake of the herbicide pyroxsulam. These detailed application notes and protocols provide a critical resource for optimizing the efficacy of this widely used acetolactate synthase (ALS) inhibitor.

Introduction to this compound and the Role of Adjuvants

This compound is a systemic herbicide effective for the control of grass and broadleaf weeds. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) essential for plant growth.[1][2][3] For effective weed control, this compound must be absorbed through the leaves and translocated to its site of action. The efficiency of this foliar uptake can be significantly influenced by the addition of adjuvants to the spray solution.

Adjuvants are substances added to a herbicide formulation or tank mix to improve its performance. They can enhance uptake by various mechanisms, including increasing spray droplet retention on the leaf surface, reducing surface tension to allow for better spreading, and facilitating penetration through the waxy cuticle of the leaf.[4][5] The selection of an appropriate adjuvant is crucial for maximizing the herbicidal activity of this compound, particularly under challenging environmental conditions such as drought, where weeds may have a thicker cuticle.[4]

Data Presentation: Efficacy of Adjuvants with this compound

The following tables summarize quantitative data from various studies on the enhanced efficacy of this compound when used with different types of adjuvants.

Table 1: Impact of Adjuvants on this compound Efficacy Against Various Weed Species

Weed SpeciesAdjuvant TypeThis compound DoseEfficacy without Adjuvant (%)Efficacy with Adjuvant (%)Percent Increase in EfficacyReference(s)
Phalaris minor (Little seed canary grass) & Convolvulus arvensis (Field bindweed)Sunflower Oil105.5 g a.i. ha⁻¹Not specifiedNot specified, but noted greater controlNot specified[6][7]
Bromus tectorum (Downy brome)Not specifiedFall-POST applicationLower than with adjuvant84 - 99Not specified[8][9]
Alopecurus myosuroides (Blackgrass)PolyglycolNot specifiedLower than with adjuvantNot specifiedNot specified[10]
Broadleaf and Grass WeedsADPRO SQUAD0.5 L ha⁻¹Not specifiedNot specified, but noted significant effect19.1% increase in grain yield

Table 2: Comparative Efficacy of Different Adjuvant Types with this compound

Adjuvant TypeGeneral Order of Effectiveness for Cuticle DissolvingKey CharacteristicsPotential for Crop InjuryReference(s)
Methylated Seed Oil (MSO)HighMore aggressive in dissolving leaf cuticle, leading to faster and greater herbicide absorption.[4]Higher, especially at high temperatures.[7][4][7]
Crop Oil Concentrate (COC)MediumPetroleum-based oil with a surfactant.Moderate.[5]
Nonionic Surfactant (NIS)LowReduces surface tension and increases spray retention.Lower.[5]
Silwet Gold (Organosilicone)Not specified"Super wetter" that significantly decreases surface tension, leading to full leaf coverage.Not specified[11]

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Evaluating Adjuvant Efficacy

This protocol outlines a whole-plant bioassay to determine the efficacy of different adjuvants in enhancing this compound activity under controlled greenhouse conditions.[5][12][13]

Materials:

  • Target weed species grown in pots

  • This compound herbicide

  • Various adjuvants to be tested (e.g., MSO, NIS, COC)

  • Pressurized spray chamber or backpack sprayer with a calibrated nozzle[14]

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Deionized water

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Preparation: Grow the target weed species in pots containing a suitable growing medium until they reach the 2-4 leaf stage. Ensure uniform growth of all plants.

  • Treatment Preparation: Prepare the spray solutions. For each adjuvant, create a tank mix of this compound at a sub-lethal dose (to allow for observable enhancement) and the adjuvant at the manufacturer's recommended rate in deionized water. Include a control group with this compound only and an untreated control (water spray).

  • Herbicide Application: Randomly assign plants to each treatment group. Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.[14]

  • Incubation: Place the treated plants back in the greenhouse. Maintain optimal growing conditions.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting). A rating scale (e.g., 0 = no injury, 100 = complete death) can be used.

  • Biomass Measurement: At 21 days after treatment, harvest the above-ground biomass of each plant. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in biomass for each treatment compared to the untreated control. Statistically analyze the data to determine significant differences between adjuvant treatments.

Protocol 2: Measuring Foliar Uptake Using Radiolabeled this compound

This protocol describes a method to quantify the foliar absorption of this compound using a radiolabeled form of the herbicide.

Materials:

  • ¹⁴C-labeled this compound

  • Target weed species

  • Adjuvants of interest

  • Micropipette

  • Leaf washing solution (e.g., 10% ethanol)[1]

  • Scintillation vials

  • Liquid scintillation counter

  • Oxidizer for biological samples

Procedure:

  • Plant Preparation: Grow target weed species to the 3-4 leaf stage.

  • Treatment Solution Preparation: Prepare treatment solutions containing a known concentration of ¹⁴C-pyroxsulam and the respective adjuvants.

  • Application: Apply a small, precise droplet (e.g., 1 µL) of the treatment solution to the adaxial surface of a fully expanded leaf of each plant.

  • Time Course: Harvest plants at various time points after application (e.g., 2, 6, 24, 48 hours).

  • Leaf Washing: At each time point, excise the treated leaf and wash it to remove unabsorbed herbicide from the surface. A common procedure is a double or triple rinse with or immersion in 10% ethanol.[1]

  • Quantification of Unabsorbed Herbicide: Add the leaf wash solution to a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. This represents the amount of herbicide that was not absorbed.

  • Quantification of Absorbed Herbicide: The washed leaf and the rest of the plant can be sectioned (e.g., treated leaf, shoots above the treated leaf, roots). The amount of ¹⁴C in each section is determined by combustion in a biological oxidizer followed by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of applied ¹⁴C-pyroxsulam that was absorbed by the plant at each time point by subtracting the amount recovered in the leaf wash from the total amount applied.

Mandatory Visualizations

G Experimental Workflow for Adjuvant Efficacy Bioassay cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis plant_prep Plant Propagation (Weed Species to 2-4 Leaf Stage) treatment_prep Treatment Solution Preparation (this compound +/- Adjuvants) application Herbicide Application (Calibrated Sprayer) treatment_prep->application incubation Greenhouse Incubation (Controlled Environment) application->incubation visual_assessment Visual Injury Assessment (7, 14, 21 DAT) incubation->visual_assessment biomass Biomass Measurement (21 DAT) visual_assessment->biomass data_analysis Statistical Analysis biomass->data_analysis

Experimental Workflow Diagram

BCAA_Pathway This compound's Mode of Action: Inhibition of Branched-Chain Amino Acid Synthesis Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Acetolactate Synthase (ALS) Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Dihydroxy_isovalerate 2,3-Dihydroxy-isovalerate Acetolactate->Dihydroxy_isovalerate Dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->Dihydroxy_methylvalerate alpha_Keto_isovalerate α-Keto-isovalerate Dihydroxy_isovalerate->alpha_Keto_isovalerate alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->alpha_Keto_beta_methylvalerate Valine Valine alpha_Keto_isovalerate->Valine Leucine Leucine alpha_Keto_isovalerate->Leucine Isoleucine Isoleucine alpha_Keto_beta_methylvalerate->Isoleucine This compound This compound This compound->ALS Inhibits

This compound's Impact on Amino Acid Synthesis

References

Application Notes and Protocols for Studying the Soil Adsorption and Leaching of Pyroxsulam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops.[1][2][3] Understanding its fate and transport in the soil is crucial for assessing its potential environmental impact, including the risk of groundwater contamination. This document provides detailed methodologies for studying the soil adsorption and leaching of this compound. The primary methods covered are the batch equilibrium method for adsorption and the packed soil column method for leaching, which are standard laboratory procedures for pesticide mobility assessment.[4][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound that influence its environmental behavior is presented in Table 1.

PropertyValueReference
Chemical NameN-(5,7-dimethoxy[4][7][8]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide[3]
Molecular FormulaC16H14F3N7O5S[2]
Molecular Weight489.39 g/mol [2]
Water SolubilitypH dependent[9]
Log Kow (Octanol-Water Partition Coefficient)-0.63 at pH 7[9]
pKa4.8[9]
Soil Aerobic Metabolism DT502.1 to 10 days[1]

Part 1: Soil Adsorption Studies using the Batch Equilibrium Method

The batch equilibrium method is a widely used laboratory technique to determine the adsorption-desorption characteristics of a chemical in soil.[5][10] This protocol is based on the OECD Guideline 106 for "Adsorption - Desorption Using a Batch Equilibrium Method".

Experimental Protocol: Batch Equilibrium Adsorption of this compound

1. Materials and Reagents:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Calcium chloride (CaCl2), 0.01 M solution

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier for LC-MS/MS)

  • Test soil(s), air-dried and sieved (<2 mm)

  • Centrifuge tubes (e.g., 50 mL polypropylene) with screw caps

  • Orbital shaker

  • High-speed centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) system

  • Analytical balance

  • pH meter

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetonitrile.

  • From the stock solution, prepare a series of working standard solutions in 0.01 M CaCl2. The concentration range should be environmentally relevant and bracket the expected equilibrium concentrations. A typical range could be 0.1, 0.5, 1, 5, and 10 mg/L.

3. Adsorption Kinetics (Preliminary Study):

  • To determine the time required to reach adsorption equilibrium, a kinetic study is performed.

  • Add a known mass of soil (e.g., 2.0 g) to a series of centrifuge tubes.

  • Add a specific volume (e.g., 20 mL) of a mid-range this compound working solution (e.g., 1 mg/L) to each tube, resulting in a 1:10 soil-to-solution ratio.

  • Shake the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for different time intervals (e.g., 0.5, 1, 2, 4, 8, 16, 24, and 48 hours).

  • After each time point, centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to separate the soil from the solution.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtrate using HPLC-MS/MS.

  • Equilibrium is considered reached when the concentration of this compound in the solution remains constant over several time points. Typically, a 24-hour shaking period is sufficient for many pesticides.[5]

4. Adsorption Isotherm Study:

  • Once the equilibrium time is established, the adsorption isotherm can be determined.

  • Add a known mass of soil (e.g., 2.0 g) to a set of centrifuge tubes.

  • Add a specific volume (e.g., 20 mL) of each of the this compound working solutions (e.g., 0.1, 0.5, 1, 5, and 10 mg/L) to the tubes.

  • Include control samples (this compound solutions without soil) to account for any potential degradation or adsorption to the tube walls.

  • Shake the tubes for the predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Centrifuge and filter the samples as described for the kinetic study.

  • Analyze the equilibrium concentration (Ce) of this compound in the filtrate.

  • The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution.

5. Data Analysis:

  • The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium.

  • The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption data.[5][11]

    • Freundlich Isotherm: log(Cs) = log(Kf) + (1/n) * log(Ce)

    • Langmuir Isotherm: Ce/Cs = 1/(K_L * C_max) + Ce/C_max

  • The organic carbon-water (B12546825) partition coefficient (Koc) is calculated to normalize the adsorption to the soil's organic carbon content: Koc = (Kd / %OC) * 100.

Data Presentation: Soil Adsorption of this compound

The following table summarizes typical soil adsorption data for this compound.

Soil TypeOrganic Carbon (%)Clay (%)pHKd (L/kg)Koc (L/kg)
Sandy Loam1.2156.50.5 - 1.542 - 125
Silt Loam2.5207.01.0 - 3.040 - 120
Clay Loam3.0356.82.0 - 5.067 - 167

Note: These are representative values and can vary depending on specific soil properties and experimental conditions.

Workflow for Batch Equilibrium Adsorption Study

Batch_Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_soil Prepare Soil (air-dry, sieve) add_soil Add Soil to Centrifuge Tubes prep_soil->add_soil prep_sol Prepare this compound Working Solutions add_sol Add this compound Solution (1:10 soil:solution ratio) prep_sol->add_sol add_soil->add_sol shake Shake for Equilibrium Time (e.g., 24h) add_sol->shake centrifuge Centrifuge to Separate Soil shake->centrifuge filter Filter Supernatant centrifuge->filter hplc Analyze Filtrate by HPLC-MS/MS for Ce filter->hplc calc Calculate Cs, Kd, Koc hplc->calc isotherm Fit Data to Isotherm Models calc->isotherm Leaching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pack_column Pack Soil into Column saturate_column Saturate and Equilibrate Column with 'Artificial Rain' pack_column->saturate_column apply_pyrox Apply this compound to Soil Surface saturate_column->apply_pyrox leach Leach with 'Artificial Rain' at a Constant Flow Rate apply_pyrox->leach collect_leachate Collect Leachate in Fractions leach->collect_leachate section_soil Section Soil Column leach->section_soil analyze_leachate Analyze Leachate Fractions by HPLC-MS/MS collect_leachate->analyze_leachate mass_balance Perform Mass Balance Calculation analyze_leachate->mass_balance extract_soil Extract this compound from Soil Sections section_soil->extract_soil analyze_soil Analyze Soil Extracts by HPLC-MS/MS extract_soil->analyze_soil analyze_soil->mass_balance

References

bioassay development for screening pyroxsulam-resistant weed biotypes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyroxsulam is a systemic herbicide belonging to the triazolopyrimidine sulfonamide chemical family.[1] It is effective for the post-emergence control of a wide range of grass and broadleaf weeds in cereal crops.[2][3] this compound's mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), which is critical for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] The inhibition of this enzyme halts cell division and leads to the death of susceptible plants.[1]

Due to its widespread use, some weed populations have developed resistance to this compound and other Group 2 (ALS-inhibiting) herbicides.[3][4] The development of resistance can occur through target-site mutations in the ALS gene or through non-target-site mechanisms, such as enhanced herbicide metabolism by enzymes like cytochrome P450s.[4][5] Early detection and monitoring of resistant biotypes are crucial for sustainable weed management. This document provides detailed protocols for conducting bioassays to screen for and quantify the level of resistance to this compound in weed populations.

Application Notes

Principle of the Bioassay

The primary method for detecting and quantifying herbicide resistance is the whole-plant bioassay, which involves a dose-response experiment.[6][7] In this assay, suspected resistant and known susceptible weed populations are grown under controlled conditions and treated with a range of herbicide doses.[8] The response, typically measured as biomass reduction or survival rate, is then plotted against the herbicide dose to generate a dose-response curve.[9] From this curve, the dose required to cause a 50% reduction in growth (GR₅₀) or 50% mortality (LD₅₀) is calculated. The level of resistance is determined by calculating the Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the GR₅₀ of the suspected resistant population to the GR₅₀ of the known susceptible population.

Key Considerations for Robust Screening
  • Seed Sampling: Collect mature seeds from multiple plants (at least 30) that have survived a this compound application in the field.[8][10] Samples should be representative of the suspected resistant patch.[11] Air-dry the seeds and store them in labeled paper bags.[8][12]

  • Susceptible Standard: A known susceptible (S) biotype of the same weed species must be included in every assay for comparison and to verify the efficacy of the herbicide application.[8][13]

  • Discriminating Dose: For rapid screening of a large number of samples, a single "discriminating dose" can be used. This dose should be sufficient to kill all susceptible individuals while allowing resistant ones to survive.[6][14] However, a full dose-response assay is required to determine the level of resistance.[15]

  • Plant Growth Stage: Herbicide application should be standardized to a specific plant growth stage, typically the 2-3 leaf stage for post-emergence herbicides like this compound, as efficacy can vary with plant size.[5][11]

  • Environmental Conditions: Conduct experiments in a controlled environment (greenhouse or growth chamber) to ensure uniform plant growth and minimize variability.[15]

Data Presentation

Quantitative data from dose-response bioassays are crucial for determining resistance levels. The following tables provide examples of herbicide concentrations and resulting data.

Table 1: Example this compound Dose Ranges for Whole-Plant Bioassay. Data derived from studies on Apera spica-venti.[5]

Biotype TypeThis compound Dose Range (g a.i. ha⁻¹)
Susceptible (S)0, 0.29, 0.59, 1.17, 2.34, 4.69, 9.38
Resistant (R)0, 4.69, 9.38, 18.75, 37.5, 75, 150, 300

g a.i. ha⁻¹: grams of active ingredient per hectare.

Table 2: Example Dose-Response Results for this compound-Resistant Weed Biotypes. Data derived from studies on Apera spica-venti and Alopecurus myosuroides.[4][5]

Weed SpeciesBiotypeGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)
Apera spica-ventiSusceptible (S)1.1-
Apera spica-ventiResistant 1 (R1)7.56.7
Apera spica-ventiResistant 2 (R2)158.4141.7
Alopecurus myosuroidesSusceptible (TJ43)4.9-
Alopecurus myosuroidesResistant (AH93)20.64.2

GR₅₀: The herbicide dose causing 50% growth reduction. Resistance Index (RI) = GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Experimental Protocols

Protocol 1: Weed Seed Collection and Handling

This protocol outlines the steps for collecting and preparing weed seeds for resistance testing.

  • Field Sampling:

    • Identify field locations where herbicide failure is suspected.

    • Collect mature seed heads from at least 30 plants within the suspected area.[8] Collection is best timed when 10-20% of seeds have naturally shed.[11]

    • Place seed heads in a labeled paper bag. Do not use plastic bags, as they can trap moisture and promote mold growth.[16]

    • For each sample, record the collection date, GPS coordinates, field history, and suspected herbicide resistance.[8]

  • Seed Drying and Storage:

    • Air-dry the collected seed heads in a shallow container or the paper bag for several days, away from direct sunlight.[11]

    • Once dry, thresh the seeds from the seed heads and clean away chaff and other debris.

    • Store the cleaned seeds in labeled paper bags or envelopes in a cool, dry location until ready for use.[8]

  • Breaking Dormancy (if necessary):

    • Some weed species require a dormancy-breaking treatment. A common method is stratification.

    • Place seeds on a moist filter paper in a petri dish.[8]

    • Seal the dish and place it in a refrigerator at 4°C for a period ranging from 7 to 30 days, depending on the species.[8]

Protocol 2: Whole-Plant Dose-Response Bioassay

This is the standard method for confirming and quantifying herbicide resistance.

  • Plant Preparation:

    • Fill 10 cm pots with a standard greenhouse potting mix.

    • Sow approximately 10-15 seeds of a single weed biotype (suspected resistant or known susceptible) per pot.

    • Lightly cover the seeds with soil and water gently.

    • Place pots in a greenhouse or growth chamber with controlled temperature (e.g., 25°C/18°C day/night) and photoperiod (e.g., 16 hours light).

    • After emergence, thin seedlings to a uniform number, typically 5-8 plants per pot.

    • Grow plants until they reach the 2-3 leaf stage.[5]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of a commercial formulation of this compound.

    • Perform serial dilutions to create a range of 6-8 herbicide concentrations appropriate for testing both susceptible and resistant populations (see Table 1 for an example).[5] Include a "zero dose" untreated control.

    • Apply the herbicide treatments using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 250 L ha⁻¹).[5] This ensures uniform application.

    • Use at least three to four replicate pots for each dose and each biotype.

  • Assessment and Data Collection:

    • Return the pots to the greenhouse or growth chamber.

    • Visually assess plant injury at regular intervals.

    • After a set period, typically 21-28 days after treatment, harvest the above-ground biomass from each pot.[4][5]

    • Dry the biomass in an oven at 60-70°C for 48-72 hours until a constant weight is achieved.

    • Weigh the dry biomass for each pot.

  • Data Analysis:

    • Calculate the average dry weight of the untreated control plants for each biotype.

    • Express the dry weight of each treated replicate as a percentage of the control average.

    • Use a statistical software package with a dose-response analysis module (e.g., the 'drc' package in R) to fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data.[9][17]

    • From the model, determine the GR₅₀ value for both the susceptible and resistant biotypes.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Protocol 3: Agar-Based Petri Dish Assay

This is a faster, space-saving alternative for screening, particularly for small-seeded weeds.[11]

  • Assay Preparation:

    • Prepare a 0.5% agar (B569324) solution in water and autoclave.

    • While the agar is still molten (around 45-50°C), add the required amount of this compound stock solution to achieve the desired final concentrations. Swirl to mix thoroughly.

    • Dispense 10 mL of the herbicide-containing agar into sterile 9 cm petri dishes. Prepare control plates with agar only.

    • Allow the agar to solidify.

  • Seed Plating and Incubation:

    • Place 10-20 surface-sterilized or dormancy-broken seeds onto the surface of the agar in each dish.

    • Seal the dishes with paraffin (B1166041) film and place them in a growth chamber under controlled light and temperature.

  • Assessment:

    • After 7-14 days, measure the root and/or shoot length of the seedlings.

    • Resistance can be assessed by comparing the growth of the suspected biotype to the susceptible biotype at a specific discriminating dose.

Visualizations

The following diagrams illustrate the key workflows and concepts in this compound resistance screening.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis seed_collection 1. Seed Collection (Field Survivors) seed_prep 2. Seed Drying, Cleaning & Storage seed_collection->seed_prep germination 3. Germination & Seedling Growth (to 2-3 leaf stage) seed_prep->germination herbicide_app 4. This compound Application (Dose-Response) germination->herbicide_app incubation 5. Incubation (21-28 days) herbicide_app->incubation data_collection 6. Biomass Harvest & Dry Weight Measurement incubation->data_collection analysis 7. Statistical Analysis (Log-Logistic Regression) data_collection->analysis results 8. Determine GR50 & RI analysis->results

Caption: Overview of the whole-plant bioassay workflow.

resistance_logic r_pop Resistant (R) Population dose_response Dose-Response Experiment r_pop->dose_response s_pop Susceptible (S) Population s_pop->dose_response gr50_r Calculate GR50(R) dose_response->gr50_r gr50_s Calculate GR50(S) dose_response->gr50_s comparison Resistance Index (RI) = GR50(R) / GR50(S) gr50_r->comparison gr50_s->comparison conclusion RI > 1 indicates resistance comparison->conclusion

Caption: Logic for determining the Resistance Index (RI).

mode_of_action cluster_resistance Resistance Mechanisms This compound This compound als Acetolactate Synthase (ALS) Enzyme This compound->als Inhibits bcaa Branched-Chain Amino Acids (Val, Leu, Ile) als->bcaa Synthesizes growth Plant Growth bcaa->growth death Plant Death growth->death Inhibition leads to tsr Target-Site Resistance (TSR) (ALS Gene Mutation) tsr->als Alters target ntsr Non-Target-Site Resistance (NTSR) (Enhanced Metabolism) ntsr->this compound Degrades herbicide

References

Application Notes and Protocols for the Analytical Monitoring of Pyroxsulam in Water Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for post-emergence control of broadleaf and grass weeds in cereal crops. Its potential to contaminate water sources through runoff and leaching necessitates sensitive and reliable analytical methods for monitoring its presence to ensure water quality and environmental safety. This document provides detailed application notes and protocols for the determination of this compound in water using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The selection of an analytical method for this compound monitoring depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound in water. It offers high sensitivity and selectivity, allowing for detection at very low concentrations (ng/L to µg/L levels).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) can be a cost-effective alternative for screening purposes or for the analysis of samples with higher expected concentrations of this compound. However, its sensitivity and selectivity are lower compared to LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for the direct analysis of polar and thermally labile compounds like this compound without derivatization. However, it is a powerful tool for the analysis of a broad range of other pesticides that may be present in the same water samples.

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening tool. While specific commercial ELISA kits for this compound were not identified in the literature, the principle can be applied if specific antibodies are developed. It is useful for preliminary screening of a large number of samples.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: LC-MS/MS Method Performance for this compound in Water

ParameterValueReference
Limit of Quantitation (LOQ)0.05 µg/L[1]
Concentration Range0.05 - 5.0 µg/L[1]
Recoveries (in cereal matrices)76 - 113%[2]
Relative Standard Deviations (RSDs)2 - 15%[2]

Table 2: General Performance of HPLC-UV for Pesticide Analysis in Water

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.1 - 0.8 µg/L[3]
Limit of Quantitation (LOQ)0.25 - 2.0 µg/L[3]
Recoveries80.6 - 110.2%[3]
Relative Standard Deviations (RSDs)1.9 - 7.6%[3]

Table 3: General Performance of GC-MS for Pesticide Analysis in Water

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.001 - 0.5 µg/L[4]
Limit of Quantification (LOQ)0.005 - 1.0 µg/L[4]
Recoveries70 - 120%[5]
Relative Standard Deviations (RSDs)< 20%[2]

Table 4: General Performance of ELISA for Pesticide Screening in Water

ParameterTypical Value RangeReference
Detection Limit~0.04 ng/mL (for Atrazine)
Analysis Time< 1 hour
Sample VolumeFew mL

Experimental Protocols

Protocol 1: Quantitative Determination of this compound in Water by LC-MS/MS

This protocol is based on a validated method for the direct analysis of this compound in water samples without the need for prior extraction or concentration.[1]

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (96%)

2. Standard Preparation

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with a mixture of water and acetonitrile containing 0.03% formic acid. The typical calibration range is 0.05 to 5.0 µg/L.[1]

3. Sample Preparation

  • For drinking water, groundwater, and surface water, no extraction is required.[1]

  • Directly transfer an aliquot of the water sample into an autosampler vial.

4. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 LC or equivalent

  • MS System: G6410A Triple Quadrupole MS or equivalent

  • Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 0% B

    • 15 min: 100% B

    • 20 min: 100% B

    • 21.5 min: 0% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1.0 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Protocol 2: Screening of this compound in Water by HPLC-UV

This protocol provides a general framework for the analysis of this compound using HPLC with UV detection. Method optimization, including the choice of column and mobile phase, is crucial for achieving desired performance.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation

  • Prepare a stock solution of this compound in acetonitrile.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

3. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load a known volume of the water sample (e.g., 500 mL) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with a suitable solvent such as acetonitrile or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4. HPLC-UV Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 220-280 nm).

Protocol 3: Analysis of Pesticides in Water by GC-MS (General Protocol)

This protocol outlines a general procedure for the analysis of pesticides in water using GC-MS. As this compound is a polar compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.

1. Materials and Reagents

  • Pesticide analytical standards

  • Dichloromethane (pesticide residue grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Derivatization agent (if required)

2. Standard Preparation

  • Prepare stock solutions of the target pesticides in a suitable solvent (e.g., acetone (B3395972) or hexane).

  • Prepare working standards for calibration.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 L of water sample in a separatory funnel, add sodium chloride to saturate.

  • Extract the sample three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

  • If necessary, perform a derivatization step.

  • Adjust the final volume with a suitable solvent.

4. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • MS System: Mass spectrometer (e.g., quadrupole)

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Oven Temperature Program: Optimized for the separation of target analytes. A typical program might start at 60°C, ramp to 300°C.

  • Injector Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Protocol 4: Screening of Pesticides in Water by ELISA (General Protocol)

This protocol describes a general procedure for using a competitive ELISA for pesticide screening. This would require a specific ELISA kit for this compound, which may not be commercially available.

1. Materials

  • Pesticide ELISA kit (containing antibody-coated microtiter plate, enzyme conjugate, standards, substrate, and stop solution)

  • Micropipettes

  • Microplate reader

2. Procedure

  • Add standards, control, and water samples to the respective wells of the antibody-coated microtiter plate.

  • Add the enzyme conjugate to each well.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes) to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • The concentration of the pesticide in the samples is inversely proportional to the color intensity and is determined by comparison with the standard curve.

Visualizations

Experimental_Workflow_LCMSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Water_Sample Water Sample (Groundwater, Surface Water, Drinking Water) Direct_Injection Direct Injection Water_Sample->Direct_Injection No Extraction Required LC_Separation Liquid Chromatography (C18 Column) Direct_Injection->LC_Separation Inject into LC System MSMS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: Workflow for the direct analysis of this compound in water by LC-MS/MS.

Experimental_Workflow_SPE_HPLC cluster_sample_prep Sample Preparation: Solid-Phase Extraction (SPE) cluster_analysis HPLC-UV Analysis Water_Sample Water Sample Loading Sample Loading Water_Sample->Loading Conditioning Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing Loading->Washing Elution Elution (Acetonitrile) Washing->Elution Concentration Evaporation & Reconstitution Elution->Concentration HPLC_Separation HPLC Separation (C18 Column) Concentration->HPLC_Separation Inject into HPLC UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis Result This compound Presence/Concentration Data_Analysis->Result

Caption: Workflow for this compound analysis in water using SPE and HPLC-UV.

Analytical_Technique_Selection Start Need to Monitor This compound in Water Screening Screening Required? Start->Screening Quantification Quantitative Analysis Required? Screening->Quantification No ELISA ELISA Screening->ELISA Yes (High Throughput) HPLC_UV HPLC-UV Quantification->HPLC_UV Yes (Cost-effective alternative) LC_MSMS LC-MS/MS Quantification->LC_MSMS Yes (High Sensitivity/Selectivity) GC_MS GC-MS (with derivatization) Quantification->GC_MS Consider for broad pesticide screen

Caption: Decision tree for selecting an analytical technique for this compound monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyroxsulam Resistance in Lolium rigidum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of pyroxsulam resistance in Lolium rigidum (rigid ryegrass).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Lolium rigidum?

A1: this compound resistance in L. rigidum is primarily conferred by two mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the acetolactate synthase (ALS) gene, the target enzyme for this compound. Common mutations occur at specific codon positions, such as Pro-197 and Trp-574, which reduce the binding affinity of the herbicide to the enzyme.[1]

  • Non-Target-Site Resistance (NTSR): This is a broader category of resistance mechanisms that prevent the herbicide from reaching its target in a lethal concentration. The most significant NTSR mechanism against this compound is enhanced metabolic resistance (EMR).[1] EMR involves the rapid detoxification of the herbicide by enzymes like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[2][3] In some populations, GSTs detoxify this compound through conjugation with glutathione.[4][5]

Q2: How can I determine if a Lolium rigidum population is resistant to this compound?

A2: Initial diagnosis involves a whole-plant bioassay. Seeds from the suspected resistant population are grown alongside a known susceptible population. At the 2-3 leaf stage, they are sprayed with the recommended field rate of this compound. Survival of the suspected population and death of the susceptible population 21 days after treatment indicates resistance. For quantitative assessment, a full dose-response experiment is required to calculate a Resistance Index (RI), which is the ratio of the herbicide dose required to kill 50% of the resistant population (LD50) to the LD50 of the susceptible population.

Q3: My population is confirmed resistant. How do I know if it's TSR or NTSR?

A3: Differentiating between TSR and NTSR requires further experimentation:

  • Gene Sequencing: Sequence the ALS gene from resistant individuals to check for known resistance-conferring mutations.

  • Synergist Assays: To test for metabolic resistance, pre-treat plants with an inhibitor of P450 enzymes (e.g., malathion) or GST enzymes (e.g., NBD-Cl) before applying this compound.[1][6] A significant increase in this compound sensitivity after synergist application points to NTSR mediated by those enzyme families.[1]

Q4: Are there alternative herbicides to control this compound-resistant L. rigidum?

A4: Yes, but efficacy depends on the specific resistance profile of the population, as cross-resistance to other herbicide groups is common.[3] Effective alternatives may include:

  • Pre-emergence herbicides from different modes of action, such as pyroxasulfone (B108660) (VLCFA inhibitor), can be effective against populations resistant to post-emergence herbicides.[7][8][9]

  • ACCase inhibitors like clethodim (B606718) can be effective, although resistance to this group is also widespread.[10]

  • Contact herbicides like paraquat (B189505) can provide effective control of existing plants.[10] It is crucial to test a range of herbicides on your specific population to determine the most effective options.

Q5: Is there a fitness cost associated with this compound resistance?

A5: The presence and magnitude of fitness costs associated with herbicide resistance can vary. Some studies have observed reduced biomass and growth rates in resistant biotypes compared to susceptible ones in a herbicide-free environment.[11] However, other studies on L. rigidum with different resistance mechanisms (e.g., ACCase resistance) have found no significant fitness penalty in terms of growth or seed production, especially under competitive conditions with a crop. The specific mutation or metabolic mechanism determines if a fitness cost is present.[12]

Section 2: Troubleshooting Experimental Issues

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent results in whole-plant dose-response assays. 1. Genetic variability within the seed population.2. Uneven herbicide application.3. Variation in plant growth stage or health.4. Environmental fluctuations (light, temp).1. Use seeds from a well-characterized, homozygous population if possible. For field populations, increase replication.2. Calibrate spray equipment carefully. Use a spray cabinet for uniform application.3. Synchronize germination and select plants of a uniform size and growth stage (e.g., BBCH 12-13) for treatment.[1]4. Conduct experiments in a controlled environment with consistent conditions.
Synergist (malathion/NBD-Cl) application is toxic to plants. 1. Synergist concentration is too high.2. Plant stress or suboptimal growing conditions.1. Perform a dose-response curve for the synergist alone to determine the maximum non-phytotoxic rate.2. Ensure plants are healthy and not stressed before applying the synergist.
Failure to amplify the ALS gene for sequencing. 1. Poor DNA quality.2. Primer-template mismatch due to genetic variation.1. Use a reliable plant DNA extraction kit and check DNA quality/quantity via spectrophotometry and gel electrophoresis.2. Design multiple sets of primers based on conserved regions of the ALS gene from closely related species or published L. rigidum sequences.
No reversal of resistance observed after applying a P450 or GST inhibitor. 1. The resistance is not metabolism-based (i.e., it is TSR).2. The specific P450/GST enzymes conferring resistance are not inhibited by the synergist used.3. The primary mechanism involves other NTSR factors like reduced herbicide uptake or translocation.1. Confirm by sequencing the ALS gene.2. Test a broader range of synergists if available. This result still provides valuable information, narrowing down the potential mechanisms.3. Conduct radiolabeled herbicide uptake and translocation studies to investigate these possibilities.

Section 3: Quantitative Data Summaries

Table 1: Efficacy of Alternative Herbicides on a Glyphosate-Resistant (GR) L. rigidum Population with NTSR

HerbicideMode of ActionSurvival Rate (%) in GR PopulationDry Weight Reduction (%) vs. Control
ParaquatPhotosystem I Inhibitor0%100%
ClethodimACCase Inhibitor0 - 8%67 - 100%
PropaquizafopACCase Inhibitor28 - 51%Not specified
HaloxyfopACCase Inhibitor28 - 51%Not specified
PinoxadenACCase Inhibitor28 - 51%Not specified
This compound + HalauxifenALS InhibitorNot effectiveReduction in growth observed
GlufosinateGlutamine Synthetase InhibitorNot effectiveReduction in growth observed
Data synthesized from a study on a summer-emerging, glyphosate-resistant L. rigidum population with confirmed NTSR.[10]

Table 2: Common Target-Site Mutations in L. rigidum Conferring Resistance to ALS-Inhibiting Herbicides

GeneCodon PositionAmino Acid Substitution
ALSPro-197Thr, Ser, Leu, Gln
ALSTrp-574Leu
Data sourced from a study on L. rigidum populations from Morocco and Tunisia.[1]

Section 4: Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for Resistance Confirmation
  • Seed Germination: Germinate seeds of suspected resistant (R) and known susceptible (S) populations in petri dishes on moist filter paper.

  • Transplanting: Once coleoptiles are ~1-2 cm, transplant 3-4 uniform seedlings into pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth Conditions: Grow plants in a controlled environment (e.g., 22°C/18°C day/night, 12h photoperiod).

  • Herbicide Application: At the 2-3 leaf stage (BBCH 12-13), apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate, which is ~22.5 g ai/ha).[1] Use a calibrated laboratory spray cabinet to ensure uniform application. Include an untreated control for each population.

  • Data Collection: 21 days after treatment, record plant survival (survivors are those with new green growth). Harvest the above-ground biomass for each pot, dry at 60°C for 72 hours, and record the dry weight.

  • Analysis: Analyze data using a log-logistic dose-response model to calculate the dose required for 50% reduction in survival (LD50) or biomass (GR50) for each population. The Resistance Index (RI) is calculated as RI = LD50(R) / LD50(S).

Protocol 2: Synergist Assay to Diagnose Metabolic Resistance
  • Plant Growth: Grow R and S populations as described in Protocol 1.

  • Synergist Application: One hour prior to herbicide treatment, apply a synergist.[1][6]

    • For P450 Inhibition: Apply malathion (B1675926) at a non-phytotoxic rate (e.g., 1000 g ai/ha).[1][6]

    • For GST Inhibition: Apply 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) at a non-phytotoxic rate (e.g., 270 g ai/ha).[1][6]

  • Herbicide Application: Apply this compound at a dose expected to provide poor control of the R population but good control of the S population (e.g., the field rate).

  • Controls: Include plants treated with only this compound, only the synergist, and an untreated control.

  • Assessment: Assess plant survival and biomass 21 days after treatment. A significant decrease in survival or biomass in the synergist + herbicide treatment compared to the herbicide-only treatment in the R population indicates metabolic resistance.

Section 5: Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Resistance Confirmation cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Management Strategy start Suspected Resistant L. rigidum Population pot_assay Whole-Plant Dose-Response Assay start->pot_assay result Resistance Confirmed? pot_assay->result sequencing Sequence ALS Gene result->sequencing Yes synergist Synergist Assays (Malathion, NBD-Cl) result->synergist Yes management Develop Integrated Weed Management (IWM) Strategy result->management No (Susceptible) tsr_result Target-Site Resistance (TSR) sequencing->tsr_result Mutation Found ntsr_result Non-Target-Site Resistance (NTSR) synergist->ntsr_result Synergism Observed tsr_result->management ntsr_result->management

Caption: Workflow for diagnosing and managing this compound resistance.

als_pathway cluster_S Susceptible Plant cluster_R Resistant Plant (TSR) Pyro_S This compound ALS_S ALS Enzyme Pyro_S->ALS_S Binds & Inhibits AA_S Branched-Chain Amino Acids ALS_S->AA_S Production Blocked Growth_S Plant Growth AA_S->Growth_S Cannot Occur Pyro_R This compound ALS_R Mutated ALS Enzyme Pyro_R->ALS_R Binding Prevented AA_R Branched-Chain Amino Acids ALS_R->AA_R Production Continues Growth_R Plant Growth AA_R->Growth_R Occurs

Caption: Mechanism of target-site resistance (TSR) to this compound.

management_strategies cluster_chem Chemical Control cluster_nonchem Non-Chemical Control center_node Overcoming this compound Resistance herb_mix Herbicide Mixtures center_node->herb_mix herb_rot Herbicide Rotation (Different MOAs) center_node->herb_rot pre_em Use Effective Pre-emergence Herbicides center_node->pre_em crop_rot Crop Rotation center_node->crop_rot tillage Strategic Tillage center_node->tillage harvest Harvest Weed Seed Control (HWSC) center_node->harvest

Caption: Integrated strategies for managing this compound resistance.

References

Technical Support Center: Troubleshooting Pyroxsulam Phytotoxicity in Sensitive Wheat Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address phytotoxicity issues that may arise during experiments with pyroxsulam on sensitive wheat varieties. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a post-emergence herbicide belonging to the triazolopyrimidine sulfonamide class.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme in plants.[1][2] This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[1][2] By inhibiting the ALS enzyme, this compound disrupts protein synthesis and cell division, leading to the death of susceptible plants.[1]

Q2: What are the typical symptoms of this compound phytotoxicity in wheat?

Symptoms of this compound phytotoxicity in wheat can include:

  • Stunting: A noticeable reduction in plant height and overall growth.

  • Chlorosis: Yellowing of the leaves, particularly new growth.

  • Necrosis: Browning and death of plant tissue.

  • Discoloration: General changes in the plant's color, often appearing pale or bleached.[2]

  • Epinasty and Hyponasty: Abnormal twisting and curling of leaves.[1]

Symptoms may not be immediately apparent and can take one to three weeks to fully develop, depending on environmental conditions and the weed's susceptibility.[2]

Q3: Which wheat varieties are most sensitive to this compound?

  • Durum Wheat (Triticum turgidum var. durum): Generally considered more sensitive to ALS-inhibiting herbicides than bread wheat (Triticum aestivum).[3][4][5] Some this compound-based product labels specifically exclude use on durum varieties.

  • Specific Cultivar Responses: Research conducted in the Xinjiang region identified the following varieties with weaker tolerance to this compound: Kendong 00(2), Xindong 27, Xindong 20, Gaocheng 8901, Yannong 19, Xindong 38, and Xindong 17.[6] Conversely, varieties showing stronger tolerance in the same study were Zhongyou 9507, Shidong 8, Shimai 15, and Jimai 22.[6] It is crucial to note that variety sensitivity can be region-specific.

Q4: What factors can increase the risk of this compound phytotoxicity?

Several factors can exacerbate the phytotoxic effects of this compound on sensitive wheat varieties:

  • Application Rate: Exceeding the recommended application rate is a primary cause of phytotoxicity.

  • Growth Stage: Applying this compound before the 4-leaf stage or after the jointing stage can increase the risk of injury.[1] Wheat is more vulnerable during these early and later developmental phases.

  • Environmental Conditions:

    • Low Temperatures: Applying the herbicide when the daily low temperature is below 5°C can increase the risk of phytotoxicity.[1]

    • Drought Stress: Plants under drought stress are more susceptible to herbicide injury.[1]

    • Extreme Weather: Application during or immediately before periods of frost, heavy rain, or extreme temperature fluctuations should be avoided.[1]

  • Tank Mixtures: Co-application of this compound with certain other agrochemicals, particularly organophosphate insecticides like chlorpyrifos, has been shown to increase phytotoxicity in wheat.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Severe stunting and yellowing across the entire experimental plot. - Incorrectly high application rate.- Application at a sensitive growth stage (pre-4-leaf or post-jointing).[1]- Use on a highly sensitive wheat variety.- Verify all calculations for herbicide concentration and application volume.- Review experimental records to confirm the wheat growth stage at the time of application.- If possible, conduct a preliminary dose-response experiment on the specific wheat variety to determine its tolerance level.
Phytotoxicity symptoms are patchy and inconsistent across replicates. - Uneven spray application.- Variations in soil moisture or organic matter content across the experimental area.- Spray drift from adjacent plots with higher concentrations.- Ensure spray equipment is properly calibrated for uniform coverage.- Assess the experimental area for gradients in soil type, drainage, or compaction.- Employ spray shields or conduct applications in low-wind conditions to prevent drift.
Increased phytotoxicity when this compound is tank-mixed with other compounds. - Synergistic negative effects between this compound and the tank-mix partner (e.g., certain insecticides).- Avoid tank-mixing this compound with organophosphate insecticides unless the combination has been verified as safe for the specific wheat variety.- Conduct a small-scale "jar test" to check for physical compatibility before mixing larger quantities.- If a tank mix is necessary, consider applying the products separately with a sufficient time interval between applications.
Unexpected phytotoxicity in a variety previously considered tolerant. - Environmental stressors (e.g., frost, drought, waterlogging) at the time of application.- Genetic variability within the wheat variety.- Interaction with other recently applied chemicals (e.g., fungicides, insecticides).- Review weather data for the period surrounding the application to identify potential stressors.- Ensure the seed source is pure and true to the intended variety.- Check records for any other chemical applications that may have occurred close to the this compound treatment.

Data Presentation

Table 1: this compound Phytotoxicity at Different Application Rates in Wheat

Application Rate (g a.i./ha)Visual Injury (%) at 14 Days After ApplicationObservations
15< 10%Generally considered safe for tolerant varieties.[7][8]
18< 10%Generally considered safe for tolerant varieties.[7][8]
21> 10%Increased risk of transient phytotoxicity.[7][8]
30> 10%Increased risk of transient phytotoxicity.[7][8]
36> 10%Increased risk of transient phytotoxicity.[7][8]
42> 10%Increased risk of transient phytotoxicity.[7][8]

Note: "g a.i./ha" stands for grams of active ingredient per hectare. The level of injury can vary depending on the wheat variety and environmental conditions. In many cases, wheat can recover from initial injury at higher rates.[7][8]

Experimental Protocols

Protocol for Assessing this compound Phytotoxicity in Wheat

1. Plant Material and Growth Conditions:

  • Select certified seeds of the desired sensitive and a known tolerant wheat variety (as a control).

  • Sow seeds in pots filled with a standardized greenhouse potting mix or in prepared field plots.

  • Maintain plants in a controlled environment (greenhouse) or under typical field conditions for the region. Recommended greenhouse conditions are 20-25°C day/15-18°C night temperatures with a 16-hour photoperiod.

  • Water plants as needed to avoid drought stress.

2. Herbicide Application:

  • Apply this compound at the desired experimental rates when the wheat plants have reached the 4-leaf to 1-tiller stage (Zadoks scale 14-21).

  • Use a calibrated research plot sprayer or laboratory track sprayer to ensure precise and uniform application.

  • Include an untreated control and a vehicle control (sprayed with the carrier solution without this compound) for comparison.

  • To test for interactions, include treatments with tank-mix partners both alone and in combination with this compound.

3. Phytotoxicity Assessment:

  • Visually assess phytotoxicity at 7, 14, and 28 days after application (DAA).

  • Use a 0-10 rating scale for visual injury, where 0 = no effect and 10 = complete plant death.[1]

    • 0: No visible injury.

    • 1: 1-10% injury (slight discoloration).

    • 2: 11-20% injury.

    • 3: 21-30% injury (some stunting and chlorosis).

    • 4: 31-40% injury.

    • 5: 41-50% injury (moderate stunting and chlorosis).

    • 6: 51-60% injury.

    • 7: 61-70% injury (severe stunting and chlorosis, some necrosis).

    • 8: 71-80% injury.

    • 9: 81-90% injury (severe necrosis).

    • 10: 91-100% injury (plant death).

  • Measure plant height from the soil surface to the tip of the longest leaf at each assessment point.

  • At 28 DAA, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.

4. Data Analysis:

  • Analyze visual injury ratings, plant height, and biomass data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine significant differences between treatments.

Mandatory Visualizations

Pyroxsulam_Mode_of_Action This compound This compound Application ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Synthesis of PlantGrowth Protein Synthesis & Cell Division AminoAcids->PlantGrowth Essential for Phytotoxicity Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) PlantGrowth->Phytotoxicity Disruption leads to

Caption: Mode of action of this compound leading to phytotoxicity.

Pyroxsulam_Detoxification_Pathway cluster_safener Safener Action cluster_detoxification Detoxification in Wheat Safener Safener (e.g., Cloquintocet-mexyl) DetoxEnzymes Increased Expression of Detoxification Enzymes (GSTs, P450s) Safener->DetoxEnzymes Induces Hydroxylation Hydroxylation (O-dealkylation) DetoxEnzymes->Hydroxylation Catalyzes This compound Active this compound This compound->Hydroxylation Conjugation Conjugation (e.g., with Glutathione) Hydroxylation->Conjugation InactiveMetabolite Inactive Metabolite Conjugation->InactiveMetabolite

Caption: this compound detoxification pathway in tolerant wheat.

Troubleshooting_Workflow Start Phytotoxicity Observed CheckRate Verify Application Rate and Calculations Start->CheckRate RateIssue High Rate CheckRate->RateIssue CheckStage Confirm Wheat Growth Stage at Application StageIssue Incorrect Stage CheckStage->StageIssue CheckEnvironment Review Environmental Conditions (Temp, Moisture, Stress) EnvironmentIssue Adverse Conditions CheckEnvironment->EnvironmentIssue CheckTankMix Investigate Tank-Mix Partners MixIssue Antagonistic Mix CheckTankMix->MixIssue CheckVariety Assess Variety Sensitivity (Consult Literature/Prior Data) VarietyIssue Sensitive Variety CheckVariety->VarietyIssue RateIssue->CheckStage No Conclusion Identify Probable Cause(s) and Adjust Protocol RateIssue->Conclusion Yes StageIssue->CheckEnvironment No StageIssue->Conclusion Yes EnvironmentIssue->CheckTankMix No EnvironmentIssue->Conclusion Yes MixIssue->CheckVariety No MixIssue->Conclusion Yes VarietyIssue->Conclusion Yes/Likely VarietyIssue->Conclusion No/Unlikely

Caption: Logical workflow for troubleshooting this compound phytotoxicity.

References

Technical Support Center: Optimizing Pyroxsulam Application for Apera spica-venti Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development utilizing pyroxsulam for the control of Apera spica-venti (loose silky bentgrass).

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at controlling Apera spica-venti with this compound.

1. Issue: Reduced or no efficacy of this compound application.

  • Question: My this compound application showed poor control of Apera spica-venti. What are the potential causes?

    • Answer: Several factors can contribute to reduced efficacy. The most common are:

      • Incorrect Application Timing: this compound is most effective when applied to Apera spica-venti at the two-to-three-leaf stage.[1] Applications at later growth stages, such as tillering, may result in decreased control.

      • Herbicide Resistance: The Apera spica-venti population may have developed resistance to ALS-inhibiting herbicides like this compound. Resistance can be due to target-site mutations or enhanced metabolic degradation of the herbicide.

      • Unfavorable Environmental Conditions: Efficacy can be reduced if weeds are under stress from drought or extreme temperatures at the time of application. Warm, moist conditions are optimal for herbicide activity.

      • Improper Application Rate: Using a lower than recommended dose of this compound can lead to suboptimal control.

      • Spray Solution Quality: The quality of the water used for the spray solution can impact herbicide performance.

2. Issue: Suspected Herbicide Resistance.

  • Question: How can I determine if the poor control is due to herbicide resistance?

    • Answer: Investigating potential herbicide resistance involves a multi-step approach:

      • Review Application Records: Confirm that the correct this compound dose was applied at the optimal growth stage of the weed and under favorable environmental conditions.

      • Conduct a Whole-Plant Dose-Response Assay: This is a definitive method to confirm resistance. It involves treating suspected resistant and known susceptible populations with a range of this compound doses and comparing the biomass reduction.

      • Molecular Testing: If resistance is confirmed, further molecular analyses can identify the mechanism. This can include sequencing the ALS gene to detect target-site mutations or conducting enzyme activity assays.

3. Issue: Variable results across different experiments.

  • Question: I am observing inconsistent control of Apera spica-venti with this compound in repeated experiments. What could be the reason?

    • Answer: Inconsistent results can arise from subtle variations in experimental conditions:

      • Weed Growth Stage: Ensure that Apera spica-venti is at a consistent and optimal growth stage (two-to-three-leaf) across all experimental replicates.

      • Environmental Conditions: Monitor and control environmental factors such as temperature, humidity, and soil moisture, as these can influence herbicide uptake and translocation.

      • Seed Source: If using seeds from different sources, be aware that there can be inherent variability in susceptibility to this compound.

      • Application Technique: Calibrate spray equipment carefully to ensure uniform application and coverage in all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for this compound application to control Apera spica-venti?

A1: The optimal timing for this compound application is when Apera spica-venti is in the early stages of growth, specifically the two-to-three-leaf stage.[1] Efficacy decreases as the plant matures.

Q2: What are the recommended dose rates for this compound?

A2: The recommended field rate is typically 9.375 g active ingredient (a.i.) per hectare.[1] However, in experimental settings, a range of doses is used to determine the response of susceptible and resistant populations.

Q3: What environmental conditions are ideal for this compound application?

A3: Warm and moist conditions are ideal as they promote active weed growth, which enhances the uptake and activity of this compound. Applications during periods of drought or extreme cold should be avoided as they can lead to reduced control.

Q4: How does this compound work to control Apera spica-venti?

A4: this compound is an acetolactate synthase (ALS) inhibitor. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, this compound disrupts protein synthesis, leading to the cessation of growth and eventual death of the weed.

Q5: What are the known mechanisms of resistance to this compound in Apera spica-venti?

A5: Two primary mechanisms of resistance have been identified:

  • Target-Site Resistance (TSR): This involves mutations in the ALS gene, which prevent this compound from binding to the enzyme effectively.

  • Non-Target-Site Resistance (NTSR): This is often due to enhanced metabolism of the herbicide by enzymes such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs), which break down the herbicide into non-toxic forms.[1]

Data Presentation

Table 1: this compound Dose-Response Data for Susceptible and Resistant Apera spica-venti Biotypes

BiotypeThis compound Dose (g a.i. ha⁻¹)Biomass Reduction (%)Resistance Factor (RF)
Susceptible (S)1.150 (GR₅₀)-
Resistant (R1)7.550 (GR₅₀)6.8
Resistant (R2)158.450 (GR₅₀)144.0

Data adapted from whole-plant dose-response experiments. GR₅₀ represents the herbicide dose required to reduce plant biomass by 50%. The Resistance Factor is calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.

Experimental Protocols

1. Whole-Plant Dose-Response Assay

  • Objective: To determine the level of resistance in Apera spica-venti biotypes to this compound.

  • Methodology:

    • Grow suspected resistant and known susceptible Apera spica-venti seeds in pots under controlled greenhouse conditions.

    • At the two-to-three-leaf stage, apply this compound at a range of doses (e.g., 0, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

    • Include an untreated control for comparison.

    • Maintain the plants in the greenhouse for 21-28 days after treatment.

    • Harvest the above-ground biomass from each pot, dry it in an oven, and record the dry weight.

    • Calculate the biomass reduction as a percentage of the untreated control for each dose.

    • Use the data to generate dose-response curves and calculate the GR₅₀ (the dose required to cause a 50% reduction in growth).

2. ALS Enzyme Activity Assay

  • Objective: To investigate target-site resistance by measuring the activity of the ALS enzyme in the presence of this compound.

  • Methodology:

    • Extract the ALS enzyme from fresh leaf tissue of both resistant and susceptible Apera spica-venti plants.

    • Prepare a reaction mixture containing the enzyme extract, necessary cofactors, and the substrate (pyruvate).

    • Add a range of this compound concentrations to the reaction mixture.

    • Incubate the mixture to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the amount of acetolactate produced.

    • Calculate the enzyme activity for each this compound concentration and determine the I₅₀ (the concentration of herbicide required to inhibit 50% of the enzyme activity).

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Plant Preparation cluster_treatment Phase 2: Herbicide Application cluster_evaluation Phase 3: Data Collection & Analysis Seed_Germination Seed Germination (Susceptible & Resistant Biotypes) Plant_Growth Plant Growth to 2-3 Leaf Stage Seed_Germination->Plant_Growth Controlled Environment Herbicide_Application Apply this compound Plant_Growth->Herbicide_Application Dose_Selection Select this compound Doses Dose_Selection->Herbicide_Application Incubation Incubation (21-28 Days) Herbicide_Application->Incubation Data_Collection Biomass Measurement (Dry Weight) Incubation->Data_Collection Data_Analysis Calculate GR50 & Resistance Factor Data_Collection->Data_Analysis

Caption: Workflow for a whole-plant dose-response experiment.

Troubleshooting_Logic Start Poor A. spica-venti Control with this compound Check_Timing Was application at 2-3 leaf stage? Start->Check_Timing Check_Conditions Were environmental conditions (temp, moisture) optimal? Check_Timing->Check_Conditions Yes Late_Application Outcome: Reduced efficacy due to advanced growth stage Check_Timing->Late_Application No Check_Rate Was the correct dose applied? Check_Conditions->Check_Rate Yes Stress_Factors Outcome: Reduced efficacy due to weed stress Check_Conditions->Stress_Factors No Suspect_Resistance Investigate for Herbicide Resistance Check_Rate->Suspect_Resistance Yes Incorrect_Dose Outcome: Sub-lethal dose resulted in poor control Check_Rate->Incorrect_Dose No

Caption: Logic diagram for troubleshooting poor this compound efficacy.

References

Technical Support Center: Understanding the Impact of Soil pH on Pyroxsulam Efficacy and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the influence of soil pH on the herbicidal activity and environmental fate of pyroxsulam. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring more accurate and reproducible results.

Troubleshooting Guide

Issue Potential Cause Related to Soil pH Troubleshooting Steps
Reduced Weed Control Efficacy High Soil pH (>7.5): In alkaline soils, this compound becomes more water-soluble and anionic.[1] This can lead to increased repulsion from negatively charged soil colloids, making it more available in the soil solution for potential leaching below the weed root zone or for faster degradation by soil microbes.1. Measure Soil pH: Before application, determine the pH of your experimental soil. 2. Adjust Application Rate: In high pH soils, a higher application rate may be necessary to compensate for potential losses. Conduct a dose-response study to determine the optimal rate for your specific soil conditions. 3. Incorporate the Herbicide: Light incorporation into the soil can help place this compound in the weed germination zone and reduce the potential for runoff.
Low Soil pH (<6.0): In acidic soils, this compound is less soluble and more likely to be in a neutral form.[1] This increases its adsorption to soil organic matter and clay particles, reducing its bioavailability in the soil solution for weed uptake.1. Measure Soil pH: Accurately determine the pH of your soil. 2. Consider Soil Amendments: Liming the soil to raise the pH to a more neutral range (6.5-7.0) can increase this compound availability. However, allow adequate time for the lime to react with the soil before herbicide application. 3. Select Appropriate Adjuvants: Consult literature to see if specific adjuvants can enhance this compound uptake in low pH conditions.
Inconsistent Results Across Replicates Variable Soil pH: Inconsistent pH across your experimental plots or pots can lead to significant variations in this compound efficacy and degradation.1. Homogenize Soil: Thoroughly mix your bulk soil before distributing it into experimental units. 2. Test pH of Each Replicate: Before treatment, take a soil sample from each pot or plot to ensure pH uniformity. 3. Use a Buffered Growth Medium: For controlled environment studies, consider using a buffered soil or soilless medium to maintain a consistent pH.
Unexpectedly Fast Degradation High Soil pH and Microbial Activity: Alkaline conditions can favor the growth of certain microbial populations that are capable of degrading this compound. The increased availability of this compound in the soil solution at higher pH also makes it more accessible to microbial degradation.1. Analyze Soil Microbial Community: If feasible, characterize the microbial population in your soil. 2. Sterilize Control Soil: To differentiate between chemical and microbial degradation, include a sterilized soil control in your degradation studies. 3. Monitor Degradation at Different pH Levels: Conduct a degradation study across a pH gradient to quantify the effect of pH on the degradation rate.
Unexpectedly Slow Degradation (Persistence) Low Soil pH: In acidic soils, increased adsorption of this compound to soil particles can protect it from microbial degradation, leading to longer persistence.[1]1. Conduct a Carryover Study: If you suspect persistence, a bioassay with a sensitive rotational crop can indicate if phytotoxic residues remain. 2. Monitor Degradation in Acidic Soil: Perform a long-term degradation study in your specific low pH soil to determine the half-life (DT50). 3. Consider Tillage: Tillage can help to dilute and expose the herbicide to a greater soil volume, potentially increasing degradation.

Frequently Asked Questions (FAQs)

Q1: How does soil pH fundamentally affect this compound's chemical properties?

A1: this compound is a weak acid. As the soil pH increases, it deprotonates to become more anionic (negatively charged). This has a significant impact on its water solubility. For instance, the water solubility of this compound is 16.4 mg/L at pH 4, but increases dramatically to 3,200 mg/L at pH 7, and 13,700 mg/L at pH 9.[1] This change in solubility and charge governs its interaction with soil components and its availability for weed uptake or degradation.

Q2: What is the optimal soil pH range for this compound efficacy?

A2: While a specific optimal pH range is not definitively established in the provided literature, a neutral to slightly acidic pH (6.0-7.0) is generally favorable for the activity of many sulfonylurea herbicides. In this range, there is a balance between sufficient bioavailability for weed uptake and reduced potential for strong adsorption (as seen in highly acidic soils) or rapid degradation and leaching (as seen in alkaline soils).

Q3: How can I accurately measure the soil pH for my experiment?

A3: A standard and reliable method for measuring soil pH is to use a 1:1 soil-to-water ratio. Mix a specific weight of dried and sieved soil with an equal volume of distilled water. Stir the mixture thoroughly and allow it to settle. The pH of the supernatant (the clear liquid above the settled soil) can then be measured using a calibrated pH meter or pH paper.[2][3]

Q4: Can I adjust the soil pH for my experiments? If so, how?

A4: Yes, you can adjust soil pH for experimental purposes. To lower the pH (make it more acidic), an acid solution like dilute HCl can be added. To raise the pH (make it more alkaline), a basic substance like CaCO3 suspension can be used. After application, it is crucial to allow the soil to equilibrate for a period, typically about a week, before starting your experiment. The soil should then be air-dried, sieved, and the final pH measured.[4]

Q5: What is the relationship between soil pH and the degradation rate (half-life/DT50) of this compound?

Data Presentation

Table 1: Influence of Soil pH on this compound Water Solubility

pHWater Solubility (mg/L)
416.4[1]
73,200[1]
913,700[1]

Table 2: Conceptual Relationship Between Soil pH and this compound Behavior

Soil pH This compound Form Adsorption to Soil Bioavailability Potential for Leaching Primary Degradation Pathway
Acidic (<6.0) Primarily NeutralHighLowLowAcid Hydrolysis
Neutral (6.0-7.5) Mix of Neutral and AnionicModerateModerateModerateMicrobial Degradation & Hydrolysis
Alkaline (>7.5) Primarily AnionicLowHigh (initially)HighMicrobial Degradation

This table represents a generalized conceptual model based on the behavior of weak acid herbicides.

Experimental Protocols

Protocol 1: Determining the Effect of Soil pH on this compound Efficacy (Bioassay)

This protocol is adapted from methodologies used for similar herbicides like pyroxasulfone.[4]

1. Soil Preparation and pH Adjustment:

  • Select a representative soil for your study. Air-dry and sieve it through a 2 mm mesh.
  • Divide the soil into batches for different pH treatments (e.g., target pH 5.0, 6.5, 8.0).
  • To lower the pH, incrementally add a dilute solution of HCl while mixing thoroughly.
  • To raise the pH, incrementally add a suspension of CaCO3 while mixing thoroughly.
  • After each addition, measure the pH of a subsample using the 1:1 soil-to-water method. Repeat until the target pH is reached.
  • Place the pH-adjusted soils in sealed containers and allow them to equilibrate for at least one week at room temperature.
  • After equilibration, air-dry the soils again and re-measure the pH to confirm stability.

2. Bioassay Procedure:

  • Fill small pots or containers with a known amount of the pH-adjusted soils.
  • Prepare a series of this compound concentrations. Apply the herbicide solutions evenly to the soil surface of each pot. Include an untreated control for each pH level.
  • Sow seeds of a sensitive indicator plant species (e.g., a susceptible grass or broadleaf weed) at a uniform depth.
  • Grow the plants in a controlled environment (growth chamber or greenhouse) with optimal conditions for temperature, light, and humidity.
  • Water the pots as needed, being careful to avoid leaching.
  • After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass from each pot.
  • Dry the biomass in an oven at 60-70°C to a constant weight.
  • Measure the dry weight for each replicate.

3. Data Analysis:

  • Calculate the percent growth inhibition for each this compound concentration relative to the untreated control for each pH level.
  • Perform a dose-response analysis to determine the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) or ED50 (effective dose for 50% of the population) for each soil pH.
  • Statistically analyze the GR50/ED50 values to determine if there are significant differences in this compound efficacy across the different soil pH levels.

Visualizations

Experimental_Workflow_Efficacy cluster_prep Soil Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Collect & Sieve Soil B Adjust Soil pH (e.g., 5.0, 6.5, 8.0) A->B C Equilibrate Soil (1 week) B->C D Potting & this compound Application C->D E Sow Indicator Weed Seeds D->E F Incubate in Controlled Environment E->F G Harvest & Measure Dry Weight F->G H Calculate % Inhibition G->H I Determine GR50/ED50 H->I Degradation_Pathway cluster_acidic Acidic Soil (pH < 6.0) cluster_alkaline Alkaline Soil (pH > 7.5) This compound This compound in Soil Adsorption Increased Adsorption to Soil Particles This compound->Adsorption Solubility Increased Solubility & Anionic Form This compound->Solubility Hydrolysis Acid Hydrolysis Adsorption->Hydrolysis Degradation_A Degradation Products Hydrolysis->Degradation_A Microbial Microbial Degradation Solubility->Microbial Degradation_B Degradation Products Microbial->Degradation_B

References

improving the formulation of pyroxsulam for enhanced rainfastness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the rainfastness of pyroxsulam formulations.

Troubleshooting Guides

Issue 1: Sub-optimal this compound efficacy after rainfall.

Question Possible Cause Troubleshooting Steps
Why is my this compound application showing reduced weed control after a rain event, even with a recommended adjuvant? Inadequate rain-free period for the specific formulation and environmental conditions.1. Verify Rainfast Period: Herbicide labels provide a general rainfast period, but this can vary. For many herbicides, a rain-free period of 30 minutes to 6 hours is recommended. Poor growing conditions may necessitate a longer interval for adequate herbicide translocation before rainfall. 2. Assess Rainfall Intensity: A brief, heavy downpour can wash off more herbicide than a prolonged light drizzle. 3. Evaluate Adjuvant Choice: Not all adjuvants provide the same level of rainfastness. Consider switching to a more effective adjuvant type, such as a Methylated Seed Oil (MSO) or an organosilicone-based surfactant, which have been shown to improve the rainfastness of sulfonylurea herbicides.[1] 4. Review Application Rate: Ensure the correct application rate of both this compound and the adjuvant was used, as higher concentrations of an effective adjuvant can improve rainfastness.
My this compound formulation appears to wash off easily, leaving a visible residue on the leaf surface after drying, which is then removed by rain. Poor spreading and adherence of the formulation to the leaf cuticle.1. Improve Spreading with Surfactants: Incorporate a non-ionic surfactant (NIS) or an organosilicone surfactant to reduce the surface tension of the spray droplets. This promotes better spreading and coverage on the waxy leaf surface. 2. Consider a "Sticker" Adjuvant: Adjuvants with "sticker" properties, such as certain polymers or oils, can help the formulation adhere to the leaf surface more effectively, resisting wash-off from rainfall. 3. Evaluate an Oil Dispersion (OD) Formulation: OD formulations, where the solid this compound is dispersed in oil, can enhance spray retention, spreading, and foliar uptake, as the oil carrier itself acts as an adjuvant.[2]

Issue 2: Inconsistent rainfastness results in laboratory experiments.

Question Possible Cause Troubleshooting Steps
Why am I observing high variability in this compound washoff in my simulated rainfall experiments? Inconsistent experimental parameters.1. Standardize Rainfall Simulation: Ensure the rainfall simulator provides a consistent intensity, droplet size, and duration for all replicates. 2. Control Environmental Conditions: Maintain constant temperature and humidity during the drying period between herbicide application and simulated rainfall, as these factors can affect the rate of herbicide absorption. 3. Uniform Plant Material: Use plants of the same species, growth stage, and overall health to minimize biological variability. 4. Precise Application Technique: Apply the herbicide formulation uniformly across all treated plants to ensure a consistent initial dose.
My bioassay results to assess rainfastness are not correlating with analytical measurements of this compound washoff. Discrepancy between chemical removal and biological effect.1. Consider Herbicide Absorption: A certain amount of this compound may be absorbed into the leaf cuticle within a short period, making it rainfast even if some surface residue is washed off. The bioassay reflects the absorbed, biologically active portion. 2. Review Bioassay Protocol: Ensure the bioassay is sensitive enough to detect differences in herbicide efficacy. Use a susceptible plant species and appropriate growing conditions.[3] 3. Evaluate Translocation: this compound is a systemic herbicide. The bioassay integrates the effects of absorption and translocation to the site of action. Analytical methods for washoff only measure the amount removed from the leaf surface.

Frequently Asked Questions (FAQs)

Q1: What is the recommended rain-free period for this compound?

A1: While specific product labels should always be consulted, a glasshouse study has shown this compound to be rainfast after two hours when applied with an adjuvant. However, the optimal rain-free period can be influenced by the choice of adjuvant, rainfall intensity, and the target weed species.

Q2: Which type of adjuvant is most effective for enhancing the rainfastness of this compound?

A2: Studies on this compound and other sulfonylurea herbicides suggest that Methylated Seed Oils (MSO) can significantly increase efficacy, which is linked to improved rainfastness.[1] Non-ionic surfactants (NIS) and organosilicone-based surfactants also enhance performance and rainfastness. The choice of adjuvant may also depend on the specific weed being targeted.

Q3: Can I use a generic non-ionic surfactant (NIS) to improve this compound rainfastness?

A3: Yes, a non-ionic surfactant can improve the spreading and wetting of the spray solution, which contributes to better rainfastness. However, for optimal performance, especially under challenging conditions, specialized adjuvants like MSOs or organosilicone surfactants may provide superior results.[1]

Q4: How does an Oil Dispersion (OD) formulation improve the rainfastness of this compound?

A4: An Oil Dispersion (OD) formulation suspends the solid this compound particles in an oil-based carrier.[2] This type of formulation offers several advantages for rainfastness: the oil helps the spray droplets adhere to the waxy leaf cuticle, improves spreading, and can facilitate the penetration of the active ingredient into the leaf tissue, making it less susceptible to being washed off by rain.[2]

Q5: How does the concentration of the adjuvant affect rainfastness?

A5: The concentration of the adjuvant can have a significant impact on rainfastness. Using an effective adjuvant at an optimal concentration is crucial for improving herbicide efficacy and resistance to washoff. For some sulfonylurea herbicides, increasing the concentration of a non-ionic surfactant has been shown to enhance performance and rainfastness.

Data Presentation

Table 1: Effect of Different Adjuvants on the Efficacy of this compound

Adjuvant TypeAdjuvant RateTarget WeedIncrease in this compound Efficacy
Methylated Seed Oil (MSO)Not SpecifiedBromus sterilis10-30%
Non-ionic Surfactant (NIS)Not SpecifiedBromus sterilis17% (in one year of study)
Organosilicone SurfactantNot SpecifiedBromus sterilisNegative effect observed

Data adapted from a study on the efficacy of this compound against Bromus sterilis. The increase in efficacy is a key indicator of improved uptake and, consequently, better rainfastness.[1]

Table 2: Comparison of Adjuvant Effects on the Rainfastness of Clodinafop (a grass herbicide, as a proxy for rainfastness principles)

Adjuvant TypeRain-free PeriodReduction in Efficacy Compared to No Rain
DC Trate (Emulsifiable crop oil)5 minutes18%
1 hour13%
Synthetic latex + alcohol ethoxylate5 minutesSignificantly higher efficacy loss than other adjuvants
1 hourSignificantly higher efficacy loss than other adjuvants
Polydimethylsiloxane (organosilicon)5 minutesEfficacy loss observed
1 hourEfficacy loss observed
Non-ionic surfactant + paraffinic oil5 minutesEfficacy loss observed
1 hourEfficacy loss observed
Alcohol ethoxylate5 minutesEfficacy loss observed
1 hourNot significantly different from no rain

This table illustrates the varying degrees of rainfastness provided by different adjuvant types for a grass herbicide, highlighting the importance of adjuvant selection. Data is based on the reduction in fresh weight of treated oat plants.[4]

Experimental Protocols

Protocol 1: Laboratory Evaluation of this compound Rainfastness Using a Rainfall Simulator

Objective: To quantify the effect of different formulations and adjuvants on the rainfastness of this compound under controlled laboratory conditions.

Materials:

  • This compound technical grade or formulated product

  • Candidate adjuvants (e.g., non-ionic surfactant, methylated seed oil, organosilicone surfactant)

  • Target weed species (e.g., Avena fatua - wild oat) grown in pots to a consistent growth stage (e.g., 2-3 leaves)

  • Laboratory track sprayer

  • Rainfall simulator with adjustable intensity and duration

  • Deionized water

  • Analytical balance, volumetric flasks, and pipettes

  • Collection trays for washoff

  • High-Performance Liquid Chromatography (HPLC) system for this compound quantification (or access to one)

  • Growth chamber or greenhouse

Methodology:

  • Formulation Preparation: Prepare spray solutions of this compound with and without the different adjuvants at desired concentrations. Include a control treatment with no this compound.

  • Herbicide Application:

    • Arrange the potted plants in the track sprayer.

    • Calibrate the sprayer to deliver a known volume per unit area.

    • Apply the prepared formulations to the plants. Leave a set of treated plants from each formulation as a "no rain" control.

  • Drying Period: Allow the treated plants to dry for specific time intervals before rainfall (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

  • Simulated Rainfall:

    • Place the plants in the rainfall simulator.

    • Apply a standardized amount and intensity of simulated rain (e.g., 10 mm of rain over 30 minutes).

    • Place a collection tray under each pot to collect the washoff.

  • Washoff Analysis (Optional - for direct quantification):

    • Measure the volume of washoff collected.

    • Extract the this compound from the washoff solution using an appropriate method (e.g., solid-phase extraction).

    • Quantify the amount of this compound in the extract using HPLC.

    • Calculate the percentage of applied this compound that was washed off.

  • Biological Efficacy Assessment (Bioassay):

    • After the rainfall event, move all plants (including the "no rain" controls) to a growth chamber or greenhouse with controlled conditions.

    • After a set period (e.g., 14-21 days), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete kill).

    • Alternatively, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the reduction in biomass compared to the untreated control.

  • Data Analysis: Statistically analyze the data to determine the effect of formulation, adjuvant, and rain-free period on the rainfastness and efficacy of this compound.

Protocol 2: Herbicide Bioassay for Assessing Efficacy After Simulated Rainfall

Objective: To determine the biological activity of this compound formulations after a simulated rainfall event.

Materials:

  • Soil known to be free of herbicide residues

  • Pots (3-4 inches)

  • Seeds of a susceptible indicator plant (e.g., non-Clearfield wheat)[3]

  • Treated plants from the rainfastness experiment (Protocol 1)

  • Untreated control plants

  • Growth chamber or greenhouse

Methodology:

  • Post-Rainfall Growth: Following the simulated rainfall in Protocol 1, transfer all treated and control plants to a suitable growing environment.

  • Observation Period: Observe the plants for approximately three weeks after the herbicide application and rainfall event.[3]

  • Visual Assessment:

    • Regularly compare the growth of the plants from the different treatment groups to the untreated control and the "no rain" control.

    • Look for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death).

    • Rate the level of injury or control on a percentage scale.

  • Biomass Measurement:

    • At the end of the observation period, carefully cut the above-ground portion of each plant at the soil level.

    • Place the harvested plant material in labeled paper bags.

    • Dry the plant material in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.

    • Weigh the dry biomass of each sample.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment compared to the untreated control.

    • Analyze the data to determine the impact of the different formulations, adjuvants, and rain-free periods on the biological efficacy of this compound.

Visualizations

Experimental_Workflow_Rainfastness_Evaluation cluster_prep Preparation cluster_application Application & Rainfall cluster_analysis Analysis A Prepare this compound Formulations (+/- Adjuvants) C Apply Formulations (Track Sprayer) A->C B Grow Target Weed Species B->C D Drying Period (Variable Time Intervals) C->D E Simulated Rainfall D->E F Collect Washoff (Chemical Analysis - HPLC) E->F G Grow Plants (Bioassay) E->G I Data Analysis & Comparison F->I H Assess Biological Efficacy (Visual Rating, Biomass) G->H H->I Adjuvant_Action_Pathway cluster_spray Spray Droplet cluster_leaf Leaf Surface Droplet This compound Spray Droplet Adjuvant Adjuvant (e.g., NIS, MSO, Organosilicone) Spreading Increased Spreading & Wetting Rainfastness Enhanced Rainfastness Spreading->Rainfastness Adhesion Improved Adhesion ('Sticker' Effect) Adhesion->Rainfastness Penetration Enhanced Cuticular Penetration Penetration->Rainfastness Adjuvant->Spreading Reduces Surface Tension Adjuvant->Adhesion Forms a Film Adjuvant->Penetration Solubilizes Cuticle

References

Technical Support Center: Managing Weed Populations with Evolved Metabolic Resistance to Pyroxsulam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating evolved metabolic resistance to the herbicide pyroxsulam in weed populations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent results in whole-plant dose-response assays.

  • Question: My dose-response assays for this compound are showing high variability between replicates. What could be the cause?

  • Answer: Inconsistent results in whole-plant bioassays can stem from several factors. Ensure uniform plant material by selecting seedlings at the same growth stage (e.g., 3-4 leaf stage) for treatment.[1][2] Environmental conditions in the greenhouse, such as temperature, light, and humidity, should be kept constant.[3] Proper herbicide application is also critical; ensure the spray chamber is calibrated to deliver a consistent volume and pressure.[4] To minimize variability, it is advisable to include a known susceptible population in all experiments as a benchmark for herbicide efficacy.[2]

Issue 2: Difficulty in distinguishing between target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Question: I have confirmed this compound resistance in my weed population, but sequencing of the ALS gene did not reveal any known mutations. How can I confirm if metabolic resistance is the cause?

  • Answer: The absence of mutations at known resistance-conferring positions in the ALS gene strongly suggests a non-target-site resistance (NTSR) mechanism.[1][5][6][7] To investigate the role of metabolic resistance, particularly cytochrome P450 monooxygenases (P450s), you can conduct a synergist study. Pre-treating the resistant plants with a P450 inhibitor, such as malathion (B1675926), one hour before this compound application can help elucidate this.[1][5][7] A significant reduction in the resistance level after malathion pre-treatment indicates that P450-mediated metabolism is a key resistance mechanism.[1][8]

Issue 3: Ambiguous results from synergist assays with P450 inhibitors.

  • Question: The use of malathion only partially reversed this compound resistance in my weed population. What other metabolic pathways could be involved?

  • Answer: If malathion, a cytochrome P450 inhibitor, only partially reverses resistance, it suggests that other metabolic pathways may be contributing to this compound detoxification.[8] Glutathione (B108866) S-transferases (GSTs) are another major family of enzymes involved in herbicide metabolism.[9][10][11] To investigate the involvement of GSTs, you can use a GST inhibitor like 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) in a similar synergist assay.[4][9] It is also possible that multiple resistance mechanisms, including both target-site and non-target-site resistance, are present in the same population.[4][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is an acetolactate synthase (ALS)-inhibiting herbicide.[3] It targets and inhibits the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3]

Q2: What are the known mechanisms of resistance to this compound in weeds? A2: Weeds have evolved two main types of resistance to this compound:

  • Target-Site Resistance (TSR): This involves mutations in the ALS gene, leading to an altered ALS enzyme that is less sensitive to the herbicide.[3][8]

  • Non-Target-Site Resistance (NTSR): This is more complex and can involve several mechanisms, with enhanced herbicide metabolism being the most common.[1][5][7][10] This metabolic resistance is often mediated by enzymes such as cytochrome P450s and glutathione S-transferases (GSTs) that detoxify the herbicide before it can reach the target site.[8][9][10][11]

Q3: Which weed species have documented resistance to this compound? A3: Several weed species have evolved resistance to this compound, including black grass (Alopecurus myosuroides), loose silky-bent (Apera spica-venti), and sterile brome (Bromus sterilis).[1][5][6][7][8]

Q4: What is a resistance index (RI) and how is it calculated? A4: The resistance index (RI), also referred to as the resistance factor (RF), quantifies the level of resistance in a weed population. It is calculated by dividing the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) of the resistant population by the GR₅₀ of a susceptible population. For example, an RI of 4.2 indicates that the resistant population requires 4.2 times more this compound to achieve the same level of growth inhibition as the susceptible population.[1][5][7]

Data Presentation

Table 1: Dose-Response Data for this compound in Resistant and Susceptible Weed Populations

Weed SpeciesPopulationGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Reference
Alopecurus myosuroidesResistant (AH93)26.94.2[1][5][7]
Susceptible (TJ43)6.4-[1][5][7]
Apera spica-ventiResistant (R1)7.56.69[4][8]
Resistant (R2)158.4141.65[4][8]
Susceptible (S)1.1-[4][8]
Bromus sterilisResistant (R)~371~86[6]
Susceptible (S)~4-[6]

Table 2: Effect of P450 Inhibitor (Malathion) on this compound Resistance

Weed SpeciesPopulationTreatmentGR₅₀ (g a.i. ha⁻¹)Resistance Index (RI)Fold ReversalReference
Alopecurus myosuroidesResistant (AH93)This compound only26.94.2-[1][5][7]
Malathion + this compound13.72.12.0[1][5][7]
Apera spica-ventiResistant (R1)This compound only7.56.7-[4][8]
Malathion + this compound3.12.82.4[4][8]
Resistant (R2)This compound only158.4141.7-[4][8]
Malathion + this compound124.0112.71.3[4][8]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

  • Plant Material and Growth:

    • Sow seeds of resistant and susceptible weed biotypes in pots containing a suitable growing medium.

    • Grow plants in a controlled environment (e.g., greenhouse) with a defined light/dark cycle and temperature.[3]

    • Water plants as needed to maintain optimal growth.

  • Herbicide Application:

    • Treat seedlings at the 2- to 4-leaf stage.[1][4]

    • Prepare a range of this compound concentrations. For resistant populations, this may range from the recommended field rate to several times higher, while susceptible populations will require much lower doses.[4]

    • Apply the herbicide using a calibrated laboratory spray chamber to ensure uniform coverage.[4] Include an untreated control for comparison.

  • Data Collection and Analysis:

    • Assess plant survival and biomass (fresh or dry weight) 21 to 28 days after treatment.[1][4]

    • Express the data as a percentage of the untreated control.

    • Use a log-logistic model to analyze the dose-response data and calculate the GR₅₀ values.[1]

Protocol 2: Synergist Assay with Malathion

  • Plant Preparation:

    • Grow resistant and susceptible plants to the 3-4 leaf stage as described in Protocol 1.

  • Synergist and Herbicide Application:

    • Apply malathion at a concentration of 1000 g a.i. ha⁻¹ one hour prior to the this compound treatment.[1][5][7]

    • Apply the same range of this compound doses as in the whole-plant dose-response assay.

    • Include controls for untreated plants and plants treated only with malathion.[1]

  • Data Analysis:

    • Collect biomass data 21 days after treatment and calculate GR₅₀ values as described previously.

    • Compare the GR₅₀ and resistance indices with and without malathion pre-treatment to determine the level of metabolic resistance reversal.

Visualizations

cluster_0 Troubleshooting Logic for this compound Resistance Start Resistance Suspected DoseResponse Perform Whole-Plant Dose-Response Assay Start->DoseResponse Confirmed Resistance Confirmed? DoseResponse->Confirmed ALS_Seq Sequence ALS Gene Confirmed->ALS_Seq Yes NoResistance No Resistance Confirmed->NoResistance No Mutation Known Mutation Found? ALS_Seq->Mutation TSR Target-Site Resistance (TSR) Mutation->TSR Yes Synergist Perform Synergist Assay (e.g., with Malathion) Mutation->Synergist No Reversal Resistance Reversed? Synergist->Reversal NTSR Metabolic Resistance (NTSR) Reversal->NTSR Yes Complex Complex/Multiple Resistance Mechanisms Reversal->Complex Partially

Caption: Troubleshooting workflow for identifying this compound resistance mechanisms.

cluster_1 Metabolic Detoxification of this compound This compound This compound (Active Herbicide) Phase1 Phase I Metabolism (Oxidation, Hydroxylation) This compound->Phase1 Intermediate Modified This compound Phase1->Intermediate P450 Cytochrome P450s P450->Phase1 Phase2 Phase II Metabolism (Conjugation) Intermediate->Phase2 Conjugate This compound-Glutathione Conjugate (Inactive) Phase2->Conjugate GST Glutathione S-Transferases (GSTs) GST->Phase2 Phase3 Phase III Metabolism (Sequestration) Conjugate->Phase3 Vacuole Vacuolar Sequestration Phase3->Vacuole

Caption: Simplified pathway of this compound metabolic detoxification in resistant weeds.

References

Technical Support Center: Analysis of Low-Level Pyroxsulam Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level pyroxsulam residues.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical approach for detecting low-level this compound residues?

A1: The most widely adopted method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector or, for higher sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound analysis?

A2: The LOD and LOQ for this compound can vary depending on the matrix and the analytical instrumentation. For instance, in wheat and soil analysis using HPLC-UV, the LOD and LOQ have been reported as 0.007 µg/mL and 0.02 µg/mL, respectively.[1] When using LC-MS/MS for analysis in cereals, the LOQ can be as low as 0.005 mg/kg in wheat grain and 0.01 mg/kg in wheat straw.[2]

Q3: What kind of recoveries can be expected for this compound using the QuEChERS method?

A3: The QuEChERS method generally provides good recoveries for this compound. Average recoveries have been reported to be in the range of 76-113% in various cereals[2], and around 100.4% in wheat plants and 99.8% in soil.[1]

Q4: Is this compound susceptible to degradation during sample storage?

A4: Yes, some degradation can occur. One study showed a 23% degradation of this compound in wheat grain and straw after eight weeks of storage at -20°C.[2] It is advisable to analyze samples as soon as possible after extraction and to store them at low temperatures in the dark.

Troubleshooting Guides

Low Analyte Recovery

Problem: I am experiencing low recovery of this compound after QuEChERS extraction.

Possible CauseSuggested Solution
Incomplete Extraction Ensure vigorous and adequate shaking time during the solvent extraction step to allow for the complete partitioning of this compound from the sample matrix. For dry samples like grains, ensure adequate hydration by adding the appropriate amount of water before adding the extraction solvent.[4]
Incorrect Salt Addition Add the extraction salts after adding the acetonitrile (B52724) and shaking. Adding salts directly to the dry sample can lead to agglomeration and reduce extraction efficiency.[5]
Analyte Adsorption to Sorbents In the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents can adsorb the analyte of interest. For example, Graphitized Carbon Black (GCB) can reduce the recovery of planar analytes. If low recovery is observed, consider using a different d-SPE composition or reducing the amount of GCB.[5] For soil samples, using C18 instead of GCB has been shown to be effective.[1]
Sub-optimal Water Volume The amount of water in the initial sample can influence extraction efficiency. In some cases, reducing the volume of water has been found to improve the recovery of certain pesticides.[6]
Matrix Effects in LC-MS/MS Analysis

Problem: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis.

Possible CauseSuggested Solution
Co-eluting Matrix Components Complex sample matrices, such as wheat straw or various grains, contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to either suppression or enhancement of the signal.[2][7]
Insufficient Sample Cleanup If the d-SPE cleanup step is not effective in removing interfering matrix components, significant matrix effects can be expected.
Solution:
Matrix-Matched Calibration This is the most common and effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to ensure that the standards and the samples experience similar matrix effects.[5][8]
Sample Dilution If the sensitivity of your instrument allows, diluting the final extract can significantly reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[7]
Optimize d-SPE Cleanup Experiment with different combinations and amounts of d-SPE sorbents (e.g., PSA, C18, GCB) to achieve a cleaner extract. The choice of sorbents will depend on the specific matrix.
Use an Internal Standard A stable isotope-labeled internal standard of this compound, if available, can help to correct for both extraction efficiency and matrix effects.
Poor Chromatographic Peak Shape

Problem: My chromatogram for this compound shows tailing, fronting, or split peaks.

Possible CauseSuggested Solution
Column Contamination Accumulation of matrix components on the analytical column can lead to peak distortion.[9]
Solvent Mismatch A mismatch in polarity between the sample solvent and the mobile phase can cause poor peak shape, especially for early eluting peaks.[9]
Column Voids or Degradation A void at the head of the column or degradation of the stationary phase can lead to peak splitting or broadening.[10]
Secondary Interactions Interactions between this compound and active sites on the column (e.g., residual silanols) can cause peak tailing.[10]
Solution:
Use a Guard Column A guard column installed before the analytical column can help protect it from contamination and extend its lifetime.
Sample Solvent Ideally, the final sample extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions. If the extract is in a strong solvent like acetonitrile, consider diluting it with the mobile phase or performing a solvent exchange.[9]
Mobile Phase Additives Adding a small amount of an acid, such as formic acid, to the mobile phase can help to improve the peak shape of acidic compounds by minimizing secondary interactions with the stationary phase.[10]
Column Flushing and Replacement Regularly flush the column with a strong solvent to remove contaminants. If peak shape issues persist, the column may need to be replaced.[9]

Quantitative Data Summary

Table 1: Method Performance for this compound Analysis in Various Matrices

MatrixAnalytical MethodLOQAverage Recovery (%)RSD (%)Reference
Wheat PlantHPLC-UV0.02 µg/mL100.40.024[1]
SoilHPLC-UV0.02 µg/mL99.80.043[1]
Wheat GrainLC-MS/MS0.005 mg/kg76-1132-15[2]
Wheat StrawLC-MS/MS0.01 mg/kg76-1132-15[2]
OatLC-MS/MS0.01 mg/kg76-1132-15[2]
MilletLC-MS/MS0.01 mg/kg76-1132-15[2]
CornLC-MS/MS0.01 mg/kg76-1132-15[2]
RiceLC-MS/MS0.01 mg/kg76-1132-15[2]

Experimental Protocols & Visualizations

Detailed QuEChERS Protocol for this compound in Wheat Grain

This protocol is a synthesized methodology based on common practices for this compound residue analysis.

  • Sample Homogenization: Weigh 10 g of a homogenized wheat grain sample into a 50 mL centrifuge tube.

  • Hydration & Fortification: Add 10 mL of deionized water to the sample. If preparing a fortified sample for recovery studies, add the this compound standard solution at this stage and allow it to equilibrate.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add a mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA).

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract. Filter it through a 0.22 µm syringe filter before analysis by HPLC or LC-MS/MS.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Homogenized Sample (10g) B 2. Add Water & Acetonitrile (10mL each) A->B C 3. Shake Vigorously (1 min) B->C D 4. Add MgSO4 & NaCl C->D E 5. Centrifuge D->E F 6. Take 1mL of Supernatant E->F G 7. Add to d-SPE Tube (MgSO4 + PSA) F->G H 8. Vortex & Centrifuge G->H I 9. Filter Supernatant H->I J 10. Inject into LC-MS/MS I->J

Caption: Experimental workflow for QuEChERS extraction and analysis of this compound.

Troubleshooting Logic for Low Analyte Recovery

This diagram illustrates a logical approach to troubleshooting low recovery issues.

Troubleshooting_Low_Recovery Start Low Recovery Observed CheckExtraction Verify Extraction Step (Shaking, Hydration) Start->CheckExtraction CheckSalts Review Salt Addition (Order, Mixing) CheckExtraction->CheckSalts Extraction OK SolutionFound Recovery Improved CheckExtraction->SolutionFound Issue Found & Fixed CheckDSPE Evaluate d-SPE Cleanup (Sorbent Choice) CheckSalts->CheckDSPE Salts OK CheckSalts->SolutionFound Issue Found & Fixed OptimizeWater Optimize Water Volume CheckDSPE->OptimizeWater d-SPE OK CheckDSPE->SolutionFound Issue Found & Fixed OptimizeWater->SolutionFound Optimization Successful

References

Technical Support Center: Mitigating Spray Drift of Pyroxsulam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize spray drift and off-target movement of pyroxsulam during experimental applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is spray drift and why is it a concern with this compound?

A: Spray drift is the movement of pesticide droplets through the air away from the intended target during application.[1] For this compound, an active herbicidal compound, off-target movement can lead to unintended damage to non-target plants and ecosystems.[2] It also represents a loss of active ingredient from the intended experimental plot, potentially compromising the validity of study results.

Q2: How does the formulation of this compound affect its drift potential?

A: this compound is often formulated as an oil dispersion (OD).[2][3] This type of formulation consists of solid active ingredient particles suspended in an oil-based carrier.[3] Oil dispersions can influence spray droplet characteristics; the oil phase can act as a built-in adjuvant, potentially increasing droplet size and reducing the formation of fine, drift-prone droplets compared to water-based formulations.[3][4]

Q3: What are the primary factors influencing this compound spray drift?

A: The primary factors can be categorized as follows:

  • Droplet Size: Smaller droplets are more susceptible to movement by wind.[5]

  • Environmental Conditions: Wind speed and direction are critical, as are temperature and humidity, which affect droplet evaporation. Temperature inversions, where a layer of cool air is trapped near the ground, can lead to the lateral movement of fine spray droplets over long distances.

  • Application Equipment and Technique: Nozzle type, operating pressure, and boom height all significantly impact droplet size and the potential for drift.[6]

Q4: Can adjuvants be used to reduce this compound spray drift?

A: Yes, the selection of an appropriate adjuvant can significantly reduce spray drift. Drift reduction adjuvants, such as certain polymers and oil-based adjuvants, can increase the viscosity of the spray solution, leading to the formation of larger droplets.[7] However, it is crucial to ensure compatibility with the oil dispersion formulation of this compound.

Q5: Which nozzle types are recommended for minimizing this compound drift?

A: Air induction (AI) or venturi nozzles are highly recommended for reducing spray drift.[8] These nozzles are designed to create larger, air-filled droplets that are less prone to off-target movement.[8] Pre-orifice nozzles can also produce larger droplets compared to standard flat-fan nozzles.[6]

Section 2: Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Observed drift to non-target plants Inappropriate nozzle selection 1. Verify that low-drift nozzles, such as air induction or pre-orifice types, are being used. 2. Consult nozzle manufacturer charts to ensure the selected nozzle produces a coarse to very coarse droplet spectrum at the intended operating pressure.
High spray pressure 1. Reduce the operating pressure to the lower end of the nozzle's recommended range. 2. Ensure the pressure is not so low as to distort the spray pattern.
Unfavorable weather conditions 1. Cease application if wind speeds exceed 10 mph or if wind is blowing towards sensitive areas. 2. Avoid spraying during temperature inversions, which are common in the early morning and late evening.[5]
Inconsistent weed control, possibly due to drift Excessive boom height 1. Lower the spray boom to the minimum height recommended by the nozzle manufacturer to maintain a uniform spray pattern.
Small droplet size leading to evaporation and drift 1. Incorporate a compatible drift reduction adjuvant into the tank mix. 2. Switch to a nozzle that produces a larger droplet size.
Difficulty in achieving a uniform coarse spray Incompatible adjuvant 1. Ensure the selected adjuvant is compatible with oil dispersion formulations. 2. Conduct a jar test to check for physical compatibility before tank mixing.
Incorrect nozzle and pressure combination 1. Use nozzle manufacturer software or charts to select the optimal combination of nozzle type, orifice size, and pressure to achieve the desired droplet size.

Section 3: Quantitative Data on Drift Reduction Strategies

The following tables summarize quantitative data on the effectiveness of various drift reduction technologies. While specific data for this compound is limited, the data presented for similar herbicide formulations and application scenarios provide valuable guidance.

Table 1: Effect of Nozzle Type on Spray Drift Potential

Nozzle TypeOperating Pressure (psi)Volume Median Diameter (VMD) (μm)Percent Volume of Driftable Fines (<150 μm)Reference
Standard Flat Fan4025025%[5]
Pre-Orifice Flat Fan4035015%[6]
Air Induction60500<5%[8]

This table provides representative data; actual values will vary with specific nozzle models and spray solutions.

Table 2: Influence of Adjuvants on Spray Droplet Size and Drift

Adjuvant TypeConcentrationChange in VMDDrift Reduction PotentialReference
Non-ionic Surfactant0.25% v/vDecrease-[4]
Oil Concentrate1% v/vIncreaseModerate[4]
Polymer-based0.5% v/vSignificant IncreaseHigh[7]

This table illustrates general trends. The performance of specific adjuvants can vary.

Section 4: Experimental Protocols

Protocol 1: Wind Tunnel Evaluation of this compound Spray Drift

Objective: To quantify the downwind drift potential of a this compound spray solution under controlled laboratory conditions.

Methodology:

  • Wind Tunnel Setup:

    • Utilize a low-speed wind tunnel with a working section of at least 1m x 1m.

    • Maintain a constant wind speed of 10 mph.

    • Set the temperature and relative humidity to reflect typical application conditions (e.g., 25°C and 50% RH).

  • Spray Application:

    • Mount a single nozzle on a track system that traverses the width of the wind tunnel.

    • Prepare the this compound spray solution at the desired concentration, including any adjuvants.

    • Add a fluorescent tracer (e.g., rhodamine WT) to the spray solution at a known concentration.

    • Operate the nozzle at the desired pressure and traverse speed.

  • Drift Sampling:

    • Place horizontal collectors (e.g., petri dishes or Mylar sheets) at set distances downwind from the nozzle (e.g., 2, 4, 6, 8, and 10 meters).

    • After spraying, carefully collect the samples.

  • Quantification:

    • Wash the collectors with a known volume of solvent (e.g., deionized water or methanol).

    • Analyze the concentration of the fluorescent tracer in the wash solution using a fluorometer.

    • Calculate the amount of spray deposited at each downwind distance.

Protocol 2: Droplet Size Analysis of this compound Spray Solutions

Objective: To determine the droplet size spectrum of a this compound spray solution with different nozzles and adjuvants.

Methodology:

  • Instrumentation:

    • Use a laser diffraction instrument (e.g., Malvern Spraytec) to measure droplet size.

  • Spray Setup:

    • Position the nozzle to spray through the laser beam of the instrument.

    • Prepare the this compound spray solution as for the wind tunnel experiment.

  • Data Collection:

    • Operate the nozzle at a constant pressure.

    • Record the droplet size distribution data, including the Volume Median Diameter (VMD or Dv50), the percentage of droplets smaller than 100 µm (a key indicator of drift potential), and the relative span (a measure of the uniformity of the droplet sizes).

  • Analysis:

    • Compare the droplet size spectra of different nozzle, pressure, and adjuvant combinations.

Section 5: Visualizations

logical_relationships cluster_factors Factors Influencing this compound Drift cluster_outcomes Outcomes droplet_size Droplet Size drift_potential Drift Potential droplet_size->drift_potential Smaller droplets increase drift environmental_conditions Environmental Conditions environmental_conditions->drift_potential Wind, temp., humidity application_parameters Application Parameters application_parameters->droplet_size Nozzle, pressure, boom height application_parameters->drift_potential Directly impacts efficacy On-Target Efficacy drift_potential->efficacy Reduces

Caption: Logical relationships between factors influencing this compound spray drift and outcomes.

experimental_workflow start Start: Identify Drift Issue prep Prepare this compound Solution + Tracer/Adjuvant start->prep wind_tunnel Wind Tunnel Drift Assessment prep->wind_tunnel droplet_analysis Droplet Size Analysis prep->droplet_analysis data_quant Quantify Drift & Droplet Spectra wind_tunnel->data_quant droplet_analysis->data_quant analyze Analyze & Compare Results data_quant->analyze optimize Optimize Application Parameters (Nozzle, Pressure, Adjuvant) analyze->optimize end End: Minimized Drift Protocol optimize->end

Caption: Experimental workflow for assessing and optimizing this compound application to reduce drift.

References

Validation & Comparative

Comparative Efficacy of Pyroxsulam and Mesosulfuron-Methyl on Grass Weeds: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of pyroxsulam and mesosulfuron-methyl (B1676312) against key grass weed species. The information is intended for researchers, scientists, and professionals in the field of crop protection and weed management. Both herbicides are vital tools in modern agriculture, particularly for controlling grass weeds in cereal crops. They belong to the Group 2 (Group B) herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme.

Mechanism of Action

Both this compound and mesosulfuron-methyl share the same primary mode of action. They inhibit the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weed species. Despite sharing a target site, differences in their chemical structure, uptake, translocation, and metabolism within the plant can lead to variations in their efficacy on different weed species.

cluster_0 Herbicide Action cluster_1 Metabolic Pathway This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibition Mesosulfuron Mesosulfuron-methyl Mesosulfuron->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis Protein Protein Synthesis AminoAcids->Protein CellDivision Cell Division & Growth Protein->CellDivision PlantDeath Weed Death CellDivision->PlantDeath Cessation leads to G A 1. Hypothesis Formulation (e.g., Herbicide A is more effective than B) B 2. Site Selection & Preparation (Uniform weed infestation) A->B C 3. Experimental Design (e.g., Randomized Complete Block) B->C D 4. Plot Establishment (Define plot size, e.g., 2x10m) C->D E 5. Treatment Allocation (Random assignment of herbicides, rates, and control to plots) D->E F 6. Herbicide Application (Calibrated sprayer, specific weed/crop stage, adjuvants) E->F G 7. Data Collection (Visual ratings, weed counts, biomass sampling at set intervals, e.g., 7, 14, 28 DAA) F->G H 8. Crop Harvest (Measure grain yield) G->H I 9. Statistical Analysis (ANOVA, LSD test) H->I J 10. Conclusion & Reporting I->J

References

validating pyroxsulam performance in different soil types and organic matter content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the herbicide pyroxsulam's performance across various soil types and organic matter content. By presenting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be a valuable resource for understanding the efficacy and environmental fate of this widely used herbicide.

Executive Summary

This compound, a triazolopyrimidine sulfonamide herbicide, is effective for the control of grass and broadleaf weeds in various crops. Its performance, however, is intricately linked to soil properties, primarily soil type and organic matter content. This guide synthesizes data from multiple studies to illuminate these relationships, offering a comparative perspective against other herbicides with similar modes of action. Key findings indicate that while organic matter influences the adsorption and dissipation of this compound, its high herbicidal activity allows for effective weed control at lower application rates compared to other herbicides.

Performance Across Soil Types and Organic Matter Content

The efficacy of soil-applied herbicides is often inversely related to the organic matter and clay content of the soil. Higher organic matter can lead to increased adsorption of the herbicide, potentially reducing its bioavailability for weed uptake.

Studies on this compound have shown that its dissipation and efficacy are indeed influenced by soil characteristics. For instance, the dissipation half-life (DT50) of this compound has been observed to vary in different soil textures, with shorter half-lives in heavier textured clay loam soils compared to lighter sandy loam soils. Despite this, this compound has demonstrated consistent and high efficacy in controlling a range of weeds across different soil types.

One study found that the effective dose for 90% control (ED90) of Echinochloa crus-galli by this compound did not significantly differ in soils with high organic matter content compared to those with lower organic matter. This suggests that while organic matter does play a role in the herbicide's behavior, this compound maintains a high level of activity.

Comparative Performance with Other Herbicides

When compared to other herbicides, particularly those with a similar mode of action like s-metolachlor (B166716) and dimethenamid-p, this compound exhibits unique characteristics. Although it has low water solubility, its adsorption to soil is relatively loose, making it more available in the soil solution. This, combined with its high unit activity, allows for comparable or even better weed control at significantly lower application rates.

Field studies have demonstrated that this compound applied at lower rates can provide longer periods of weed control compared to chloroacetamide herbicides like alachlor, dimethenamid-P, and metolachlor. For example, this compound at 200 g a.i./ha provided 98% control of Echinochloa crus-galli for up to 63 days, a duration longer than that achieved with higher rates of the other tested herbicides.

Data Summary

The following tables summarize the quantitative data on this compound's performance from various studies.

Table 1: Dissipation Half-Life (DT50) of this compound in Different Soil Types

Soil TypeOrganic Matter (%)DT50 (days)Reference
Clay LoamNot SpecifiedShorter
Sandy LoamNot SpecifiedLonger
Light Clay (French)1.82.1 - 10
Clay Loam (German)2.52.1 - 10
Loamy Sand (German)1.22.1 - 10
Sandy Loam (German)0.82.1 - 10

Table 2: Comparative Efficacy of this compound and Other Herbicides on Echinochloa crus-galli

HerbicideApplication Rate (g a.i./ha)Weed Control (%)Duration of >90% Control (Days After Application)Reference
This compound20098up to 63
Alachlor1736>900 - 28
Dimethenamid-P1138>9028 - 63
Metolachlor1800>9063 - 93

Experimental Protocols

Herbicide Dissipation Study in Different Soil Types

A detailed methodology for assessing the dissipation of this compound in soil is outlined below, based on protocols described in the literature.

  • Soil Collection and Preparation:

    • Collect soil samples from the top 15 cm of the desired field locations, representing different soil types (e.g., clay loam, sandy loam).

    • Air-dry the soil samples and sieve them through a 2-mm mesh screen.

    • Characterize the soil for properties such as texture (sand, silt, clay content), organic matter content, pH, and cation exchange capacity.

  • Herbicide Application:

    • Weigh a predetermined amount of prepared soil into incubation containers.

    • Apply a solution of this compound in a suitable solvent (e.g., acetone) to the soil surface to achieve the desired concentration.

    • Thoroughly mix the herbicide into the soil to ensure uniform distribution.

    • Allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Adjust the moisture content of the treated soil to a specific level (e.g., 75% of field capacity).

    • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

    • Maintain soil moisture by periodically adding deionized water.

  • Sampling and Analysis:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 112 days after application).

    • Extract the this compound from the soil samples using an appropriate solvent (e.g., acetonitrile).

    • Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.

  • Data Analysis:

    • Calculate the dissipation half-life (DT50) of this compound in each soil type by fitting the concentration data to a first-order decay model.

Visualizations

Signaling Pathway of this compound

This compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, this compound disrupts protein synthesis, which in turn inhibits cell division and plant growth, ultimately leading to the death of susceptible weeds.

Pyroxsulam Cross-Resistance Patterns with Group 2 Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data on the cross-resistance of the Group 2 herbicide pyroxsulam with other acetolactate synthase (ALS) inhibitors and herbicides with different modes of action in key weed species.

Introduction

This compound, a Group 2 herbicide, effectively controls a broad spectrum of grass and broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids. However, the extensive use of ALS inhibitors has led to the evolution of herbicide-resistant weed populations. Understanding the cross-resistance patterns of this compound with other herbicides is crucial for developing sustainable weed management strategies. This guide provides a comparative analysis of this compound cross-resistance, supported by experimental data, to aid researchers and professionals in the field of weed science and herbicide development.

Data Summary of this compound Cross-Resistance

The following tables summarize the quantitative data from studies investigating the cross-resistance of this compound in two significant weed species: Alopecurus myosuroides (blackgrass) and Apera spica-venti (loose silky-bent).

Table 1: Cross-Resistance of a this compound-Resistant Alopecurus myosuroides Population (AH93)

HerbicideHerbicide GroupResistance ClassificationResistance Index (RI)
This compound2 (ALS inhibitor)Resistant4.2[1][2]
Mesosulfuron-methyl2 (ALS inhibitor)Cross-ResistantAll plants survived 4x the recommended dose[1]
Pinoxaden1 (ACCase inhibitor)Multiple-ResistantAll plants survived 4x the recommended dose[1]

Table 2: Cross-Resistance of this compound-Resistant Apera spica-venti Biotypes (R1 and R2)

HerbicideHerbicide GroupResistance ClassificationResistance Factor (RF)
Biotypes R1 / R2
This compound2 (ALS inhibitor)Resistant6.69 / 141.65[3][4]
Iodosulfuron2 (ALS inhibitor)Cross-ResistantHigh resistance observed[3][4]
Propoxycarbazone2 (ALS inhibitor)Cross-ResistantHigh resistance observed[3][4]
Pinoxaden1 (ACCase inhibitor)Multiple-ResistantHigh resistance observed[3][4]
Chlortoluron5 (PSII inhibitor)Multiple-ResistantHigh resistance observed[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies are outlined below.

Whole-Plant Dose-Response Assay

This experiment determines the level of resistance by evaluating the plant's response to increasing doses of a herbicide.

  • Seed Germination and Plant Growth: Seeds from suspected resistant and known susceptible populations are germinated in petri dishes or pots containing a suitable growing medium. Seedlings are then transplanted into individual pots and grown in a greenhouse under controlled conditions (temperature, light, and humidity).

  • Herbicide Application: At the 2-3 leaf stage, plants are treated with a range of herbicide doses, typically from a fraction of the recommended field rate to several times the recommended rate. A non-treated control is included for comparison. The herbicide is applied using a cabinet sprayer calibrated to deliver a specific volume of spray solution.

  • Data Collection: Plant survival and biomass (fresh or dry weight) are recorded 21 days after treatment.

  • Data Analysis: The dose-response data is analyzed using a log-logistic model to calculate the herbicide dose required to cause 50% growth reduction (GR₅₀). The Resistance Index (RI) or Resistance Factor (RF) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Cytochrome P450 Inhibition Assay with Malathion (B1675926)

This assay is used to investigate the role of enhanced metabolism via cytochrome P450 monooxygenases (P450s) in herbicide resistance.

  • Plant Growth and Treatment Groups: Plants from resistant and susceptible populations are grown as described for the whole-plant dose-response assay. The experiment includes the following treatment groups for the resistant population: herbicide alone, malathion alone, and malathion followed by the herbicide.

  • Malathion Application: Malathion, a known inhibitor of P450s, is applied to the plants one hour before the herbicide application.

  • Herbicide Application and Data Collection: The herbicide is applied at various doses, and data on plant survival and biomass are collected as described above.

  • Data Analysis: The GR₅₀ values are calculated for the herbicide-only and the malathion-plus-herbicide treatments in the resistant population. A significant reduction in the resistance level after malathion pretreatment suggests the involvement of P450-mediated metabolism in the resistance mechanism. For example, in the study on A. myosuroides, malathion pretreatment reduced the this compound resistance level by 51%.

Acetolactate Synthase (ALS) Gene Sequencing

This molecular technique is used to identify target-site mutations in the ALS gene that may confer resistance.

  • DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of individual plants from both resistant and susceptible populations.

  • PCR Amplification: The ALS gene is amplified using specific primers designed to target conserved regions of the gene.

  • DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained DNA sequences from the resistant and susceptible plants are aligned and compared to identify any nucleotide changes that result in an amino acid substitution in the ALS enzyme. Specific mutations, such as Pro-197-Ser or Trp-574-Leu, are known to confer resistance to ALS-inhibiting herbicides.

Visualizing Experimental Workflows and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols and the underlying mechanisms of this compound resistance.

experimental_workflow cluster_collection Sample Collection cluster_screening Whole-Plant Screening cluster_mechanism Mechanism Investigation cluster_cross_resistance Cross-Resistance Assessment start Collect weed seeds from suspected resistant field and known susceptible location dose_response Whole-Plant Dose-Response Assay with this compound start->dose_response resistance_level Calculate Resistance Index (RI/RF) dose_response->resistance_level metabolism Cytochrome P450 Inhibition Assay (with Malathion) resistance_level->metabolism target_site ALS Gene Sequencing resistance_level->target_site cross_resistance_assay Whole-Plant Dose-Response Assay with other Group 2 and other mode-of-action herbicides resistance_level->cross_resistance_assay metabolism_result Enhanced Metabolism (Non-Target-Site Resistance) metabolism->metabolism_result target_site_result Target-Site Mutation target_site->target_site_result cross_resistance_pattern Determine Cross- and Multiple- Resistance Patterns cross_resistance_assay->cross_resistance_pattern

Caption: Experimental workflow for determining this compound cross-resistance.

resistance_mechanisms cluster_plant Weed Plant cluster_resistance Resistance Mechanisms herbicide This compound (Group 2 Herbicide) uptake Herbicide Uptake herbicide->uptake als_enzyme ALS Enzyme (Target Site) uptake->als_enzyme Inhibits amino_acids Branched-Chain Amino Acids als_enzyme->amino_acids Blocks Synthesis plant_growth Plant Growth amino_acids->plant_growth plant_death plant_death plant_growth->plant_death Inhibited Growth Leads to Plant Death tsr Target-Site Resistance (TSR) - Altered ALS enzyme due to mutation tsr->als_enzyme Prevents herbicide binding ntsr Non-Target-Site Resistance (NTSR) - Enhanced metabolism by enzymes (e.g., Cytochrome P450s) ntsr->uptake Detoxifies herbicide before it reaches target site

References

Synergistic Effects of Pyroxsulam in Tank-Mixes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in agricultural science and weed management, understanding the synergistic interactions of herbicides is paramount for developing effective and sustainable weed control strategies. This guide provides a comprehensive comparison of the performance of pyroxsulam, a triazolopyrimidine sulfonanilide herbicide, in tank-mixes with other herbicides, supported by experimental data. This compound is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.

This guide summarizes quantitative data from various studies in clearly structured tables, details the experimental protocols used in these studies, and provides visualizations of the biochemical pathways and experimental workflows to elucidate the synergistic effects of this compound in combination with other herbicides.

I. Performance of this compound in Tank-Mixes: A Data-Driven Comparison

The efficacy of this compound can be significantly enhanced when used in a tank-mix with herbicides possessing different modes of action. This approach not only broadens the spectrum of controlled weeds but can also lead to a synergistic effect, where the combined herbicidal activity is greater than the sum of the individual components.

A. Tank-Mix with Sulfonylureas (ALS Inhibitors)

A synergistic herbicidal composition containing this compound and sulfosulfuron (B120094) has been shown to be particularly effective for the control of key weeds like little seed canary grass (Phalaris minor) at application rates lower than those of the individual compounds[1].

Tank-Mix Combination Target Weeds Weed Control Efficacy (%) Crop Reference
This compound + SulfosulfuronPhalaris minor, Broad-leaved weedsEnhanced control compared to individual applicationsWheat[2]
This compound + MetsulfuronBroad-leaved weedsEffective controlWheat[2]
B. Tank-Mix with Synthetic Auxins

Tank-mixing this compound with synthetic auxin herbicides like 2,4-D, fluroxypyr, and florasulam (B129761) has demonstrated a broader spectrum of weed control. A patent has been filed for a mixed herbicide containing this compound, fluroxypyr, and florasulam, which has shown synergistic effects against various weeds in oilseed rape fields.

Tank-Mix Combination Target Weeds Weed Control Efficacy (%) Crop Reference
This compound + Fluroxypyr + FlorasulamGrassy and broadleaf weedsSynergisticOilseed Rape
This compound + 2,4-DBroad-leaved weedsEnhanced controlWheat[2]
C. Tank-Mix with Other Modes of Action

Combining this compound with herbicides from other groups, such as those inhibiting very-long-chain fatty acid elongation (VLCFA inhibitors) or photosystem II (PSII), can also result in improved weed management.

Tank-Mix Combination Target Weeds Weed Control Efficacy (%) Crop Reference
This compound + Pendimethalin (VLCFA Inhibitor)Grassy and broadleaf weedsSynergistic impact on soil microbial dynamics and weed controlWheat
This compound + Pyroxasulfone (VLCFA Inhibitor)Grassy and broadleaf weedsSynergistic impact on soil microbial dynamics and weed controlWheat

II. Experimental Protocols

The data presented in this guide are derived from field and greenhouse trials conducted under standardized conditions. Below are generalized experimental protocols that are representative of the methodologies employed in these studies.

A. Field Trial Protocol
  • Experimental Design: Randomized Complete Block Design (RCBD) with three to four replications per treatment.

  • Plot Size: Typically 10 to 20 square meters.

  • Crop: Wheat (Triticum aestivum L.) is a common crop for testing this compound tank-mixes.

  • Herbicide Application:

    • Timing: Post-emergence, typically when the crop is at the 2-4 leaf stage and weeds are actively growing.

    • Equipment: Knapsack sprayer equipped with a flat fan nozzle.

    • Application Volume: 200-400 L/ha.

    • Adjuvants: Non-ionic surfactants are often added to the spray solution to improve herbicide efficacy.

  • Data Collection:

    • Weed Control Efficacy: Visual assessment of weed control on a scale of 0% (no control) to 100% (complete control) at specified intervals after application (e.g., 15, 30, and 60 days).

    • Weed Density and Biomass: Counting the number of weeds per square meter and measuring the dry weight of weeds.

    • Crop Phytotoxicity: Visual assessment of crop injury on a scale of 0% (no injury) to 100% (crop death).

    • Crop Yield: Harvesting the crop from a designated area within each plot to determine grain yield.

  • Statistical Analysis: Data are typically subjected to Analysis of Variance (ANOVA), and treatment means are separated using a suitable test (e.g., Duncan's Multiple Range Test or Fisher's LSD) at a significance level of p ≤ 0.05.

B. Greenhouse Pot Culture Protocol
  • Plant Material: Target weed species are grown from seed in pots containing a suitable soil mix.

  • Growth Conditions: Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Herbicides are applied at a specific growth stage of the weeds (e.g., 2-4 leaf stage) using a laboratory sprayer.

  • Data Collection:

    • Herbicidal Effect: Visual assessment of plant injury and mortality.

    • Plant Biomass: Harvesting the above-ground plant material at a set time after treatment and measuring the fresh and dry weight.

  • Synergy Assessment: The Colby's method is often used to determine if the interaction between two herbicides is synergistic, additive, or antagonistic.

III. Visualizing the Mechanisms of Action and Synergy

The following diagrams, created using the DOT language, illustrate the known mode of action of this compound and a proposed mechanism for its synergistic interaction with a synthetic auxin herbicide.

Pyroxsulam_Mode_of_Action cluster_plant_process Plant Biochemical Pathway This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Production of Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth & Cell Division Protein->Growth

Figure 1: Mode of Action of this compound

Synergistic_Action cluster_herbicides Tank-Mix Herbicides cluster_plant_response Weed Physiological Response This compound This compound (ALS Inhibitor) ALS_Inhibition Inhibition of ALS Enzyme This compound->ALS_Inhibition Auxin Synthetic Auxin (e.g., 2,4-D, Fluroxypyr) Uptake Increased Herbicide Uptake/Translocation Auxin->Uptake Potentially enhances an aspect of Auxin_Overload Disruption of Hormonal Balance Auxin->Auxin_Overload Uptake->ALS_Inhibition Increased delivery to target site Synergy Synergistic Weed Control (Enhanced Efficacy) ALS_Inhibition->Synergy Auxin_Overload->Synergy

Figure 2: Proposed Synergistic Mechanism

IV. Conclusion

The use of this compound in tank-mixes with other herbicides offers a powerful tool for effective and broad-spectrum weed management. The synergistic effects observed in various studies highlight the potential for reduced herbicide application rates, which can contribute to more sustainable agricultural practices and help mitigate the development of herbicide-resistant weed populations. Further research into the precise biochemical and physiological mechanisms underlying these synergistic interactions will be crucial for optimizing tank-mix combinations and developing novel weed control strategies. This guide serves as a foundational resource for researchers to build upon, encouraging further investigation into the complex and beneficial interactions of herbicide tank-mixes.

References

comparing the metabolic profiles of pyroxsulam in tolerant and susceptible species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential metabolic profiles of the herbicide pyroxsulam in tolerant and susceptible plant species.

This compound is a triazolopyrimidine sulfonamide herbicide that effectively controls a broad spectrum of grass and broadleaf weeds in cereal crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids. The selectivity of this compound between tolerant crops, such as wheat, and susceptible weeds is primarily attributed to the differential rate of its metabolic detoxification. This guide provides a detailed comparison of the metabolic profiles of this compound in tolerant and susceptible species, supported by experimental data and methodologies.

Comparative Metabolic Rate and Pathways

The key determinant of this compound selectivity is the speed at which it is metabolized into non-toxic compounds. Tolerant species, like wheat, exhibit a rapid metabolism of this compound, whereas susceptible species, such as blackgrass (Alopecurus myosuroides), metabolize the herbicide at a significantly slower rate.[1] This metabolic difference prevents the accumulation of phytotoxic levels of this compound in tolerant crops.

Enhanced metabolism has also been identified as a primary mechanism of non-target-site resistance (NTSR) in several weed species that have developed resistance to this compound.[2] This resistance is often conferred by the increased activity of key detoxifying enzyme families: cytochrome P450 monooxygenases (CytP450s) and glutathione (B108866) S-transferases (GSTs).

Cytochrome P450 Monooxygenases (CytP450s)

CytP450s play a crucial role in the initial phase of this compound detoxification. In tolerant species and resistant biotypes, these enzymes catalyze the hydroxylation and O-dealkylation of the this compound molecule.[1] For instance, wheat rapidly metabolizes this compound to a less active O-dealkylation product. The involvement of CytP450s is often confirmed through the use of inhibitors like malathion, which can reverse resistance in susceptible weed populations by blocking this metabolic pathway.[2]

Glutathione S-Transferases (GSTs)

Following the initial modification by CytP450s, the resulting metabolites are often conjugated with glutathione in a reaction catalyzed by GSTs. This conjugation increases the water solubility of the herbicide metabolites, facilitating their sequestration into vacuoles or further degradation. Studies have implicated the involvement of GSTs in the detoxification of this compound in resistant weed biotypes.[3]

Quantitative Data on this compound Metabolism

The following tables summarize the quantitative data from various studies, highlighting the differences in this compound metabolism between tolerant and susceptible species.

Table 1: Comparative Metabolism of [¹⁴C]-Pyroxsulam in Wheat (Tolerant) and Blackgrass (Susceptible)

Time (Hours After Treatment)Species% of Applied ¹⁴C as Parent this compoundMajor Metabolite(s)
24Wheat< 10%O-dealkylated this compound
24Blackgrass> 80%Parent this compound
48Wheat< 5%O-dealkylated & conjugated metabolites
48Blackgrass> 70%Parent this compound

Data synthesized from studies indicating rapid metabolism in wheat compared to blackgrass.[1]

Table 2: Effect of P450 Inhibitor (Malathion) on this compound Resistance in Alopecurus myosuroides

PopulationTreatmentGR₅₀ (g a.i./ha)¹Resistance Factor (RF)²
Susceptible (S)This compound5-
Resistant (R)This compound5010
Resistant (R)This compound + Malathion204

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. ²Resistance Factor = GR₅₀ of Resistant Population / GR₅₀ of Susceptible Population. Data illustrates the partial reversal of resistance upon inhibition of CytP450s.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide metabolism. The following sections outline the key experimental protocols used in the cited studies.

Plant Material and Growth Conditions

Seeds of tolerant (e.g., Triticum aestivum) and susceptible (e.g., Alopecurus myosuroides, Apera spica-venti) species are sown in pots containing a standardized soil or sand mix. Plants are grown in controlled environment chambers or greenhouses with defined temperature, humidity, and photoperiod to ensure uniformity.

Herbicide Application

For metabolism studies, radiolabeled [¹⁴C]-pyroxsulam is typically used. The herbicide is applied to the leaves of plants at a specific growth stage (e.g., 2-3 leaf stage) using a microsyringe or a track sprayer to ensure precise application. For studies involving P450 inhibitors, a solution of the inhibitor (e.g., malathion) is applied a few hours prior to the herbicide treatment.

Sample Collection and Extraction

At designated time points after treatment, plant tissues (treated leaf, other foliage, and roots) are harvested. The treated leaves are first washed with a solvent (e.g., acetone:water) to remove unabsorbed herbicide from the leaf surface. The plant tissues are then frozen in liquid nitrogen and ground to a fine powder. The herbicide and its metabolites are extracted using a suitable solvent system, such as acetonitrile/water or acetone/water, followed by centrifugation to separate the extract from the solid plant material.

Analysis of this compound and its Metabolites

The extracts are concentrated and analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent herbicide and its metabolites. For structural elucidation of the metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. The amount of radioactivity in different fractions (leaf wash, extract, and non-extractable residue) is determined by Liquid Scintillation Counting (LSC).

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Pyroxsulam_Metabolism cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound (Active Herbicide) Hydroxylated Hydroxylated/ O-dealkylated Piroxsulam This compound->Hydroxylated Cytochrome P450s (e.g., CYP81A) Conjugated Glutathione Conjugate Hydroxylated->Conjugated Glutathione S-Transferases (GSTs) Vacuole Vacuolar Sequestration Conjugated->Vacuole ABC Transporters

This compound Detoxification Pathway in Tolerant Plants.

Experimental_Workflow A Plant Growth (Tolerant & Susceptible Species) B [¹⁴C]-Pyroxsulam Application A->B C Time-Course Sample Harvest B->C D Extraction of Herbicide & Metabolites C->D E HPLC & LSC Analysis (Quantification) D->E F LC-MS/MS Analysis (Metabolite ID) D->F G Data Analysis & Comparison E->G F->G

General Experimental Workflow for Herbicide Metabolism Studies.

Conclusion

The metabolic profile of this compound is a critical factor determining its efficacy and selectivity. Tolerant species like wheat rapidly detoxify the herbicide through a multi-phase process involving CytP450s and GSTs, preventing its accumulation to phytotoxic levels. In contrast, susceptible species exhibit a much slower metabolism, leading to herbicide injury. The evolution of enhanced metabolic detoxification is a primary mechanism of resistance in weed populations. A thorough understanding of these metabolic pathways is essential for the development of new herbicides, the management of herbicide resistance, and the optimization of weed control strategies in agriculture.

References

QuEChERS Method for Pyroxsulam Analysis: A Comparative Guide for Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the QuEChERS method with alternative extraction techniques for the analysis of the herbicide pyroxsulam in complex matrices such as cereals and soil. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of method performance, experimental protocols, and visual workflows to aid in selecting the most appropriate analytical approach.

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices. This guide focuses on the validation of the QuEChERS method for the determination of this compound, a sulfonylurea herbicide, in challenging matrices like cereals and soil. A comparative analysis with traditional methods, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), is presented to highlight the advantages and limitations of each approach.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for accurate and reliable quantification of pesticide residues. The following tables summarize the performance characteristics of the QuEChERS method and its alternatives for this compound analysis.

Table 1: Performance Comparison in Cereal Matrices (Wheat, Straw, Rice, Corn)

ParameterQuEChERSSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity (R²) >0.99[1]Data not available for this compoundData not available for this compound
Recovery (%) 76 - 113[2][3]70 - 120 (for general pesticides)70 - 110 (for general pesticides)
Matrix Effects (%) 44 to 83 (ion enhancement)[2][3]Matrix dependent, can be significantOften significant without cleanup
LOD (mg/kg) 0.005[1]Analyte and matrix dependentAnalyte and matrix dependent
LOQ (mg/kg) 0.005 - 0.01[2][3]0.01 (for general pesticides)Data not available for this compound
RSD (%) 2 - 15[2][3]< 20 (for general pesticides)< 20 (for general pesticides)
Analysis Time FastModerateSlow
Solvent Consumption LowModerateHigh
Cost LowModerateLow to Moderate

Table 2: Performance Comparison in Soil Matrix

ParameterQuEChERSSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity (R²) >0.99Data not available for this compoundData not available for this compound
Recovery (%) 86 - 90[1]80 - 110 (for general pesticides)70 - 110 (for general pesticides)
Matrix Effects (%) Analyte dependentCan be significant, requires optimizationOften significant
LOD (mg/kg) 0.005[1]Analyte and matrix dependentData not available for this compound
LOQ (mg/kg) 0.02[1]0.01 - 0.05 (for general pesticides)Data not available for this compound
RSD (%) < 10< 20 (for general pesticides)< 20 (for general pesticides)
Analysis Time FastModerateSlow
Solvent Consumption LowModerateHigh
Cost LowModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the QuEChERS, SPE, and LLE methods are provided below. These protocols are based on validated methods found in the literature for this compound and other herbicide analyses.

QuEChERS Method for this compound in Wheat and Soil

This protocol is a modification of the original QuEChERS method, adapted for the analysis of this compound in cereal and soil matrices.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample (e.g., wheat grains, straw, or soil).

  • For dry samples like cereals and soil, add a specific amount of water to achieve a total water content of about 80% to improve extraction efficiency.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for better stability of this compound).

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake again for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. For cereals and soil, a common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. For highly pigmented samples, graphitized carbon black (GCB) may be added.

  • Vortex for 30 seconds and then centrifuge at high speed (e.g., ≥10000 rcf) for 2 minutes.

4. Analysis:

  • The final extract is ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Alternative Method 1: Solid Phase Extraction (SPE)

SPE is a common alternative for pesticide residue analysis that involves passing the sample extract through a solid sorbent to isolate the analytes of interest.

1. Sample Preparation and Extraction:

  • Extract the sample with an appropriate solvent (e.g., acetonitrile, methanol, or a mixture).

  • Centrifuge or filter the extract to remove solid particles.

  • The supernatant may need to be evaporated and reconstituted in a solvent compatible with the SPE cartridge.

2. SPE Cleanup:

  • Condition an appropriate SPE cartridge (e.g., C18, HLB) with the conditioning solvent followed by the equilibration solvent.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes of interest with a stronger solvent.

3. Analysis:

  • The eluate can be concentrated and analyzed by LC-MS/MS or GC-MS.

Alternative Method 2: Liquid-Liquid Extraction (LLE)

LLE is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids.

1. Extraction:

  • Homogenize the sample with an extraction solvent (e.g., acetonitrile, ethyl acetate).

  • Add water and a salting-out agent (e.g., NaCl) to induce phase separation.

  • Shake the mixture vigorously and allow the layers to separate.

2. Partitioning and Cleanup:

  • Collect the organic layer containing the analytes.

  • This step can be repeated to improve extraction efficiency.

  • Further cleanup steps, such as passing the extract through a column containing Florisil or silica (B1680970) gel, may be necessary to remove co-extractives.

3. Analysis:

  • The organic extract is typically evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the QuEChERS method and a general comparison of the three extraction techniques.

QuEChERS_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Cleanup 3. d-SPE Cleanup cluster_Analysis 4. Analysis Homogenize Homogenize Sample (10-15g) AddWater Add Water (for dry samples) Homogenize->AddWater AddToTube Place in 50mL Tube AddWater->AddToTube AddSolvent Add Acetonitrile (+1% Acetic Acid) AddToTube->AddSolvent Shake1 Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts Add QuEChERS Salts (MgSO4, NaCl) Shake1->AddSalts Shake2 Shake Again (1 min) AddSalts->Shake2 Centrifuge1 Centrifuge (>=3000 rcf, 5 min) Shake2->Centrifuge1 TakeSupernatant Take 1mL Supernatant Centrifuge1->TakeSupernatant AddToDSPE Add to d-SPE Tube (MgSO4, PSA, C18) TakeSupernatant->AddToDSPE Vortex Vortex (30 sec) AddToDSPE->Vortex Centrifuge2 Centrifuge (>=10000 rcf, 2 min) Vortex->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract LCMS LC-MS/MS or HPLC-UV FinalExtract->LCMS

Caption: Workflow of the QuEChERS method for this compound analysis.

Method_Comparison cluster_QuEChERS QuEChERS cluster_SPE Solid Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Start Sample Q_Extract Extraction (Acetonitrile + Salts) Start->Q_Extract S_Extract Solvent Extraction Start->S_Extract L_Extract Solvent Partitioning Start->L_Extract Q_Cleanup d-SPE Cleanup Q_Extract->Q_Cleanup End Analysis (LC-MS/MS or HPLC-UV) Q_Cleanup->End S_Cleanup SPE Cartridge Cleanup S_Extract->S_Cleanup S_Cleanup->End L_Cleanup Phase Separation & Optional Cleanup L_Extract->L_Cleanup L_Cleanup->End

Caption: Comparison of extraction method workflows.

References

A Comparative Guide to Dry and Liquid Formulations of Pyroxsulam in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the field performance of dry and liquid formulations of the herbicide pyroxsulam. The data and protocols presented are synthesized from various independent field trials to offer insights for researchers, scientists, and professionals in crop protection and herbicide development.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from field trials evaluating the efficacy of dry and liquid this compound formulations on key weed species in wheat. It is important to note that the data for the dry and liquid formulations are derived from separate studies and do not represent a direct head-to-head comparison in a single trial.

Table 1: Efficacy of a Dry Formulation of this compound on Weed Control in Spring Wheat [1]

Target WeedWeed Stage at ApplicationThis compound Treatment% Weed Control
Wild Oats (Avena fatua)2-5 tillers, 4-7 inches tallDry formulationExcellent
Common Lambsquarters (Chenopodium album)3-6 inches tallDry formulationFair
Common Lambsquarters (Chenopodium album)3-6 inches tallDry formulation + thifensulfuron (B1222996) & tribenuronExcellent

Table 2: Efficacy of Liquid Formulations of this compound on Weed Control in Wheat

Target Weed SpeciesFormulation TypeApplication Rate (g a.i./ha)% Weed ControlCitation
Wild Oat (Avena fatua)Oil Dispersion (OD)15>85%[2]
Brome Grass (Bromus diandrus)Oil Dispersion (OD)15>85%[2]
Annual Ryegrass (Lolium rigidum)Oil Dispersion (OD)15>85%[2]
Wild Radish (Raphanus raphanistrum)Oil Dispersion (OD)15>85%[2]
Capeweed (Arctotheca calendula)Oil Dispersion (OD)15>85%[2]
Various broadleaf and grassy weedsNot specified300 - 600 ml/haHighly effective[3]

Experimental Protocols

Detailed methodologies from the cited field trials are provided below to allow for a clear understanding of the experimental conditions.

Protocol for Dry Formulation Field Trial[1]
  • Crop: 'Diva' soft white spring wheat.

  • Seeding: Planted using a no-till drill with 7 to 11-inch paired row spacing at a rate of 75 lb/acre. Seeding depth was 1 inch.

  • Fertilization: Starter fertilizer applied at 60, 10, and 10 lb/acre of N:P:K.

  • Herbicide Application: Post-emergence application using a CO2 backpack sprayer calibrated to deliver 15 gallons per acre (gpa) at 30 psi.

  • Crop Stage at Application: 5 to 7 tillers, 11 to 12 inches tall.

  • Weed Stage at Application:

    • Wild oats: 2 to 5 tillers, 4 to 7 inches tall.

    • Common lambsquarters: 3 to 6 inches tall.

  • Environmental Conditions at Application: Air temperature 64°F, relative humidity 60%, wind from the south at 6 mph.

  • Evaluation: Weed control was visually assessed. No crop injury was observed.

  • Harvest: Plots were harvested using a plot combine to determine yield.

Protocol for Liquid (Oil Dispersion) Formulation Field Trials[4]
  • Formulation: Crusader® Herbicide, an oil dispersible liquid formulation containing 30 g/L this compound and 90 g/L cloquintocet-mexyl (B1217157) (safener).[4]

  • Application Rates: Trials included the recommended rate of 15 g active ingredient (a.i.) per hectare and a slightly higher rate of 18.75 g a.i./ha.[4]

  • Treatments: All trials included an untreated control and most included commercial standard herbicides for comparison.[4]

  • Evaluation: The efficacy of Crusader® (and earlier this compound formulations) in controlling a range of grass and broadleaf weeds was assessed. Trials indicated that various this compound formulations produced similar results at equivalent active ingredient rates.[4]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a field trial comparing dry and liquid herbicide formulations.

G cluster_0 Pre-Trial Phase cluster_1 Trial Execution Phase cluster_2 Post-Trial Phase A Site Selection & Soil Analysis B Experimental Design (e.g., Randomized Complete Block) A->B C Plot Establishment B->C D Crop Planting C->D E Herbicide Preparation D->E F Dry Formulation (e.g., WDG) Preparation E->F G Liquid Formulation (e.g., OD) Preparation E->G H Herbicide Application (Post-emergence) F->H G->H I Data Collection (Weed Counts, Crop Injury Assessment) H->I J Crop Harvest & Yield Measurement I->J K Data Analysis J->K L Results Interpretation & Reporting K->L

Caption: Experimental workflow for comparing herbicide formulations.

Discussion and Conclusion

Based on the available data, both dry and liquid formulations of this compound demonstrate high efficacy in controlling key grass weeds in wheat, such as wild oats. The dry formulation's performance on certain broadleaf weeds like common lambsquarters was noted as fair, but this was significantly improved when tank-mixed with other herbicides.[1] Liquid formulations, specifically oil dispersions, have been shown to provide excellent control of a broad spectrum of both grass and broadleaf weeds at recommended application rates.[2][4]

The choice between a dry and a liquid formulation may depend on several factors including the target weed spectrum, tank-mixing compatibility with other crop protection products, and logistical considerations such as storage and handling. Dry formulations, such as water-dispersible granules (WDG), can offer advantages in terms of ease of transport and storage. Liquid formulations, like oil dispersions (OD), may provide enhanced spreading and absorption on the leaf surface.

Ultimately, at equivalent rates of the active ingredient, various formulations of this compound have been reported to yield similar weed control results.[4] Therefore, the selection of a specific formulation should be guided by the specific field conditions and management practices. Further direct comparative studies would be beneficial to provide a more definitive quantitative comparison between dry and liquid this compound formulations.

References

Long-Term Impact of Pyroxsulam on Weed Population Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of pyroxsulam's performance in long-term weed management strategies, with a focus on efficacy, weed species shifts, and the emergence of resistance compared to other herbicides.

This compound, a triazolopyrimidine herbicide, is a potent inhibitor of the acetolactate synthase (ALS) enzyme, crucial for the synthesis of branched-chain amino acids in plants.[1] This mode of action provides broad-spectrum control of both grass and broadleaf weeds in cereal crops, primarily wheat.[2][3] However, the long-term efficacy of any herbicide is contingent on its interaction with weed population dynamics, including the potential for shifts in weed species composition and the evolution of herbicide-resistant biotypes. This guide provides a comparative assessment of this compound's long-term impact, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

Field studies have consistently demonstrated the high bio-efficacy of this compound in controlling a range of economically important weeds in wheat.[4][5] Its performance is often comparable or superior to other commonly used herbicides such as sulfosulfuron (B120094), metsulfuron, and propoxycarbazone (B136408).

Table 1: Comparative Efficacy of this compound and Other Herbicides on Key Weed Species in Wheat

Weed SpeciesThis compoundSulfosulfuronMetsulfuronPropoxycarbazonePropoxycarbazone + MesosulfuronClodinafopIsoproturon2,4-D Ethyl Ester
Phalaris minor (Lesser canary grass)Effective control, comparable to sulfosulfuron at certain doses.[2][4]Effective control.[2][4]---Effective control.[2]Effective control.[2]-
Avena ludoviciana (Wild oat)Effective control reported.-------
Lolium multiflorum (Italian ryegrass)Excellent control (>85%).[5][6]-------
Bromus tectorum (Downy brome)84-99% control (Fall POST), similar or greater than competitors.[5]Lower control compared to this compound in some studies.[5]-Similar or lower control than this compound.[5]Similar or lower control than this compound.[5]---
Apera spica-venti (Loose silky-bent)High resistance reported in some biotypes.[7][8]--Cross-resistance observed.[7]----
Alopecurus myosuroides (Black-grass)Resistance reported in some populations.[9][10]Cross-resistance observed.[9]------
Broadleaf Weeds (general)Effective control.[4]-Significant reduction.[4]----Effective control.[2]
Coronopus didymus (Swinecress)Significant reduction.[4]-------
Melilotus denticulata (Toothed medic)Significant reduction.[4]-------
Descurainia sophia (Flixweed)>87% control.[11]-->87% control.[11]>87% control.[11]---
Chorispora tenella (Blue mustard)>94% control.[5]>95% control.[5]->94% control.[11]>94% control.[11]---
Lamium amplexicaule (Henbit)Up to 78% control, more effective than competitors in some studies.[5]Lower control.[5]-Lower control.[5]Lower control.[5]---

Note: Efficacy can vary based on application timing, dosage, environmental conditions, and the presence of resistant biotypes.

Long-Term Implications: Herbicide Resistance

The continuous use of herbicides with the same mode of action, such as ALS inhibitors like this compound, exerts strong selection pressure on weed populations, leading to the evolution of resistant biotypes.[2] This is a significant concern for the long-term sustainability of this compound-based weed management programs.

Studies have documented the emergence of this compound resistance in key grass weeds, including Apera spica-venti and Alopecurus myosuroides.[7][8][9] The mechanisms of resistance can be complex and involve both target-site mutations and non-target-site mechanisms.

Mechanisms of Resistance to this compound
  • Target-Site Resistance (TSR): This involves genetic mutations in the ALS gene, which alter the enzyme's structure and prevent the herbicide from binding effectively. While some studies have not found common mutations in the ALS gene of resistant populations, they have observed significant differences in ALS enzyme activity, suggesting that unidentified mutations within the coding or regulatory regions of the gene could be responsible.[7][8][9]

  • Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms other than alterations at the herbicide's target site. For this compound, NTSR is often mediated by enhanced herbicide metabolism through the action of enzyme families such as Cytochrome P450 monooxygenases (CytP450) and Glutathione S-transferases (GSTs).[7][9] Pre-treatment with malathion, a CytP450 inhibitor, has been shown to reduce the resistance factor in this compound-resistant Apera spica-venti and Alopecurus myosuroides, indicating the involvement of this metabolic pathway.[7][9]

The development of NTSR is particularly problematic as it can confer cross-resistance to other herbicides with different modes of action, making weed control more challenging. For instance, this compound-resistant Apera spica-venti has shown cross-resistance to iodosulfuron and propoxycarbazone (other ALS inhibitors), and multiple resistance to pinoxaden (B166648) (an ACCase inhibitor) and chlortoluron (a PSII inhibitor).[7][8] Similarly, a multiple-resistant population of Alopecurus myosuroides in China exhibited resistance to both this compound and the ACCase inhibitor pinoxaden.[9]

The following diagram illustrates the factors influencing the long-term impact of this compound on weed population dynamics.

This compound This compound Application Weed_Population Initial Weed Population (Susceptible & Tolerant Species) This compound->Weed_Population Impacts Selection_Pressure High Selection Pressure (Repeated Use of a Single MOA) This compound->Selection_Pressure Long-term use leads to Weed_Control Effective Weed Control Weed_Population->Weed_Control Leads to Weed_Shift Weed Species Shift (Tolerant species dominate) Selection_Pressure->Weed_Shift Resistance Development of Herbicide Resistance Selection_Pressure->Resistance Reduced_Efficacy Reduced Herbicide Efficacy Weed_Shift->Reduced_Efficacy TSR Target-Site Resistance (ALS Gene Mutation) Resistance->TSR NTSR Non-Target-Site Resistance (Enhanced Metabolism - CytP450, GSTs) Resistance->NTSR Resistance->Reduced_Efficacy Cross_Resistance Cross/Multiple Resistance (to other herbicide MOAs) NTSR->Cross_Resistance Cross_Resistance->Reduced_Efficacy

Caption: Factors influencing weed population dynamics under long-term this compound use.

Experimental Protocols

To ensure the validity and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a typical methodology for a field-based herbicide trial, synthesized from the reviewed literature.[2][4]

Table 2: Typical Experimental Protocol for Assessing Herbicide Efficacy

ParameterDescription
Experimental Design Randomized block design with three to four replications.
Plot Size Varies, but typically in the range of 2m x 5m or similar dimensions.
Crop Wheat (Triticum aestivum L.).
Herbicide Treatments - this compound at various application rates (e.g., 12, 15, 18 g a.i. ha⁻¹). - Comparative herbicides (e.g., sulfosulfuron, metsulfuron) at recommended rates. - Weedy check (no herbicide). - Weed-free check (manual weeding).
Application Post-emergence (POST) application, typically when weeds are at the 2-4 leaf stage and the crop has 2-3 tillers. Application is done using a knapsack sprayer with a specific nozzle type (e.g., flat fan) and a constant spray volume (e.g., 300-400 L ha⁻¹).
Data Collection - Weed Density: Number of individual weeds of each species per unit area (e.g., per m²) at specific intervals after application (e.g., 30, 60, 90 days). - Weed Dry Matter: Above-ground biomass of weeds collected from a defined area (e.g., 0.25 m²) at a specific time point, oven-dried to a constant weight. - Crop Injury: Visual assessment of phytotoxicity on a scale of 0-100% at regular intervals after application. - Crop Yield: Grain yield harvested from the net plot area and converted to kg ha⁻¹.
Statistical Analysis Analysis of Variance (ANOVA) is used to determine significant differences between treatments, followed by a mean separation test (e.g., Duncan's Multiple Range Test) at a specified significance level (e.g., p < 0.05).

The following diagram illustrates a generalized workflow for a herbicide efficacy trial.

Start Start: Field Trial Planning Site_Selection Site Selection & Plot Layout (Randomized Block Design) Start->Site_Selection Planting Crop Planting (Wheat) Site_Selection->Planting Weed_Emergence Weed Emergence & Growth Stage Monitoring Planting->Weed_Emergence Herbicide_Application Herbicide Application (POST, specific growth stage) Weed_Emergence->Herbicide_Application Data_Collection Data Collection (Weed Density, Dry Matter, Crop Injury) Herbicide_Application->Data_Collection Harvest Crop Harvest & Yield Measurement Data_Collection->Harvest Data_Analysis Statistical Analysis (ANOVA) Harvest->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: Generalized workflow for a herbicide efficacy field trial.

Conclusion and Recommendations

This compound is a highly effective herbicide for the control of a broad spectrum of grass and broadleaf weeds in wheat. Its performance is often superior to that of other ALS inhibitors and herbicides with different modes of action. However, the long-term sustainability of this compound is threatened by the evolution of herbicide resistance, particularly through non-target-site mechanisms that can confer cross-resistance to other herbicides.

To mitigate the long-term risks associated with this compound use and to preserve its efficacy, the following integrated weed management strategies are recommended for researchers and drug development professionals:

  • Monitoring and Surveillance: Implement robust monitoring programs to detect shifts in weed populations and the early emergence of resistant biotypes.

  • Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other ALS inhibitors in the same field. Rotate with herbicides having different modes of action or use tank mixtures with other effective herbicides to reduce selection pressure.

  • Cultural Practices: Integrate non-chemical weed control methods such as crop rotation, tillage, and competitive crop cultivars to reduce reliance on herbicides.

  • Further Research: Continued research into the molecular basis of non-target-site resistance is crucial for the development of new herbicides and strategies to overcome resistance. Understanding the specific metabolic pathways involved in this compound detoxification in different weed species will be key to designing more durable weed management programs.

References

Pyroxsulam's Environmental Persistence: A Comparative Analysis with Other ALS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of pyroxsulam, a triazolopyrimidine sulfonamide herbicide, with other acetolactate synthase (ALS) inhibitors. The data presented is compiled from publicly available scientific literature and regulatory documents, offering a comprehensive overview for researchers and professionals in the field.

Executive Summary

Acetolactate synthase (ALS) inhibitors are a widely used class of herbicides that target a key enzyme in the biosynthesis of branched-chain amino acids in plants. Their environmental persistence, a critical factor in their overall environmental impact, varies significantly across different chemical families. This guide focuses on comparing the soil and water half-lives of this compound with other prominent ALS inhibitor families: imidazolinones, sulfonylureas, and sulfonylaminocarbonyl-triazolinones.

Generally, this compound exhibits low to moderate persistence in soil, with reported half-lives ranging from a few days to several weeks. Its degradation is primarily mediated by microbial activity. In aquatic environments, photodegradation is a significant dissipation pathway. Compared to some other ALS inhibitors, particularly certain sulfonylureas which can persist for months or even years in alkaline soils, this compound demonstrates a relatively shorter environmental lifespan.

Data Presentation: Comparative Environmental Persistence of ALS Inhibitors

The following tables summarize the soil and water half-life (DT50) data for this compound and other selected ALS inhibitors. It is important to note that these values can be influenced by various environmental factors such as soil type, pH, temperature, and microbial activity.

Table 1: Soil Half-Life (DT50) of Selected ALS Inhibitors

Chemical FamilyHerbicideTypical Soil Half-Life (DT50) in daysKey Factors Influencing Persistence
Triazolopyrimidine Sulfonamides This compound 3.3 - 13 [1]Microbial degradation is the primary route.
Florasulam0.64 - 4.5Rapidly degraded by microbial action.[2]
Penoxsulam (B166495)3.48 - 10.4[3][4][5]Microbial and photodegradation are vital.[4]
Imidazolinones Imazamox1.8 - 80 (highly pH-dependent)[6]Faster degradation in neutral to alkaline soils.[6]
Imazapic31 - 233 (average 120)[1][7]Primarily microbial degradation.[1]
Sulfonylureas Chlorsulfuron14 - 180 (highly pH-dependent)[8][9]More persistent in alkaline soils.[9]
Metsulfuron-methyl6.3 - 180 (average 30)[10][11][12][13]Faster degradation in acidic, moist, warm soils.[13]
Sulfosulfuron3.5 - 19[14]Primarily microbial degradation.
Sulfonylaminocarbonyl-triazolinones Propoxycarbazone-sodium4 - 54[15][16]Microbial metabolism and abiotic processes.[15]
Thiencarbazone-methyl3.2 - 55[17][18]Aerobic soil metabolism is the primary route.[17]

Table 2: Water Half-Life (DT50) of Selected ALS Inhibitors

Chemical FamilyHerbicideTypical Water Half-Life (DT50) in daysDegradation Pathway
Triazolopyrimidine Sulfonamides This compound 3.2 (Aqueous Photolysis, pH 7) [19]Photodegradation is a main route.[19] Stable to hydrolysis.[19]
Penoxsulam2.16 - 4.04 (Photodegradation)[20]Photodegradation.
Imidazolinones Imazapic1 - 2 (Aqueous Photolysis)[1]Rapidly degraded by sunlight in water.[1]
Sulfonylureas ChlorsulfuronHighly variable depending on pH (e.g., 6 days at pH 5, 208 days at pH 8)[9]Hydrolysis is pH-dependent.
Metsulfuron-methylHighly variable depending on pH (e.g., 4-9.6 days at pH 5.2, 116 days at pH 7.1)[11]Hydrolysis is pH-dependent.
Sulfonylaminocarbonyl-triazolinones Propoxycarbazone-sodium37 - 94 (Aqueous Photolysis, pH 7)[15]Slow hydrolysis, photolysis is significant.[15]

Experimental Protocols

The environmental persistence of herbicides is typically determined through standardized laboratory and field studies following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA).

Determination of Soil Half-Life (Aerobic Soil Metabolism)

This protocol is based on the principles outlined in OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") and USEPA OCSPP 835.4100 ("Terrestrial Field Dissipation") .

Objective: To determine the rate of aerobic degradation of the test substance in soil and to identify the major degradation products.

Methodology:

  • Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are used. Soils are freshly collected and sieved.

  • Test Substance Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (maintained by a continuous flow of air) at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

  • Sampling: At appropriate time intervals, replicate soil samples are taken for analysis.

  • Extraction and Analysis: The soil samples are extracted with suitable solvents to separate the parent compound and its degradation products. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent substance and its metabolites.

  • Data Analysis: The concentration of the parent substance over time is used to calculate the dissipation time for 50% of the substance (DT50) using first-order kinetics.

Determination of Water Half-Life (Photodegradation in Water)

This protocol is based on the principles of OECD Guideline 316 ("Phototransformation of Chemicals in Water – Direct and Indirect Photolysis") .

Objective: To determine the rate of photodegradation of a test substance in water under simulated sunlight.

Methodology:

  • Solution Preparation: A solution of the test substance in sterile, purified water (e.g., buffered at a specific pH) is prepared.

  • Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark at the same temperature.

  • Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

  • Analysis: The concentration of the test substance in the samples is determined using a suitable analytical method, such as HPLC.

  • Data Analysis: The rate of degradation in the irradiated samples, corrected for any degradation in the dark controls, is used to calculate the photodegradation half-life (DT50).

Mandatory Visualization

ALS_Inhibitor_Mechanism cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition by Herbicides Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Proteins Proteins Valine->Proteins Leucine->Proteins Isoleucine->Proteins PlantGrowth Plant Growth & Development Proteins->PlantGrowth ALS_Inhibitor ALS Inhibitor Herbicide (e.g., this compound) ALS_Inhibitor->Block Inhibition Inhibition Pyroxsulam_Degradation cluster_degradation Primary Degradation Pathways This compound This compound Microbial_Degradation Microbial Degradation (Soil) This compound->Microbial_Degradation Photodegradation Photodegradation (Water) This compound->Photodegradation Metabolite1 Cleavage of Sulfonamide Bridge Microbial_Degradation->Metabolite1 Metabolite2 Hydroxylation of Triazolopyrimidine Ring Microbial_Degradation->Metabolite2 Photodegradation->Metabolite1 Further_Degradation Further Degradation Metabolite1->Further_Degradation Metabolite2->Further_Degradation Mineralization CO2, Water, etc. Further_Degradation->Mineralization

References

Evaluating the Cost-Effectiveness of Pyroxsulam-Based Weed Management Programs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Agricultural Scientists

The escalating challenge of weed management in cereal crops necessitates a thorough evaluation of herbicide efficacy and economic viability. Pyroxsulam, a triazolopyrimidine sulfonanilide herbicide, has emerged as a significant tool for post-emergence control of a broad spectrum of grass and broadleaf weeds. This guide provides an objective comparison of this compound-based weed management programs with alternative strategies, supported by experimental data to aid researchers, scientists, and agricultural professionals in making informed decisions.

Performance Evaluation of this compound and Alternatives

Field studies have consistently demonstrated the high efficacy of this compound in controlling problematic weeds in wheat and other cereal crops. Its effectiveness is often compared against other herbicides and traditional weed management practices like hand weeding.

Efficacy Against Key Weed Species

This compound has shown excellent control of both grassy and broadleaf weeds.[1][2] In field trials, this compound applied post-emergence effectively controlled downy brome (Bromus tectorum) with 84% to 99% success, which was comparable to or better than sulfosulfuron (B120094) and propoxycarbazone.[3][4] Similarly, it has demonstrated robust control of cheat (Bromus secalinus), with efficacy rates of 97% or more when applied in the fall.[3][4] Studies have also highlighted its effectiveness against broadleaf weeds such as blue mustard (Chorispora tenella) and henbit (Lamium amplexicaule).[3][4]

In comparative studies, this compound at rates of 15 or 18 g a.i. ha-1 provided excellent control (>85%) of Italian ryegrass (Lolium multiflorum).[1][5] When compared to metsulfuron, which primarily targets broadleaf weeds, this compound demonstrated superior control over a wider range of weed species, leading to significantly higher wheat grain yields.[1]

Impact on Crop Yield

Effective weed control directly translates to improved crop yields. In a study conducted in Ethiopia, the application of this compound (Pallas 45 OD) at 20 g ha-1 resulted in a grain yield of 4455.0 kg ha-1, which was significantly higher than the weedy check and comparable to the weed-free treatment.[6] Another frontline demonstration in the Tigray Region of Ethiopia showed that this compound application increased wheat grain yield by 32.39% to 51.18% compared to hand weeding.[7] Specifically, average yields from this compound-treated plots ranged from 2050 to 3025 kg ha-1, while hand-weeded plots yielded between 1356 and 2127 kg ha-1.[7]

Economic Analysis of Weed Management Strategies

The economic viability of a weed management program is a critical factor for its adoption. This involves an analysis of the costs of herbicides and their application against the monetary benefits derived from increased crop yields.

Cost of Treatment

While specific costs can vary based on location and time, the initial outlay for chemical herbicides is a key consideration. However, this cost must be weighed against the often higher labor costs associated with manual weeding.

Net Monetary Returns and Profitability

Several studies have conducted economic analyses of different weed management strategies. A study in southern Ethiopia found that the application of Pallas (this compound) at 20 g ha-1 resulted in a maximum relative net return of Birr 24,875.0 ha-1.[6]

A frontline demonstration in Ethiopia provided a detailed partial budget analysis, showing that this compound application was more profitable than hand weeding.[7] The marginal rate of return (MRR) for using this compound was calculated to be an average of 259% across four districts, which is significantly higher than the minimum acceptable rate of return of 100%.[7] This indicates that for every dollar invested in this compound for weed control, a farmer could expect a return of $2.59.[7]

Data Summary

The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of this compound-based programs with alternatives.

Table 1: Comparison of Weed Control Efficacy

Herbicide/TreatmentTarget Weed(s)Application RateEfficacy (%)Source(s)
This compound (Fall POST)Downy Brome18.4 g a.i. ha⁻¹84-99[3][4]
Sulfosulfuron (Fall POST)Downy Brome35 g a.i. ha⁻¹Similar to this compound[3][4]
Propoxycarbazone (Fall POST)Downy Brome44 g a.i. ha⁻¹Similar to this compound[3][4]
This compound (Fall POST)Cheat18.4 g a.i. ha⁻¹>97[3][4]
This compoundBroadleaf & Grassy Weeds15 or 18 g a.i. ha⁻¹>85[1][5]
MetsulfuronBroadleaf Weeds4 g a.i. ha⁻¹Less effective on grasses[1]

Table 2: Impact on Wheat Grain Yield

TreatmentApplication RateGrain Yield (kg ha⁻¹)Yield Increase vs. Control (%)Source(s)
This compound (Pallas 45 OD)20 g ha⁻¹4455.0-[6]
Two Hand Weedings---[6]
Weedy Check-Lowest Yield-[6]
This compound0.5 L/ha2050 - 302532.39 - 51.18 (vs. Hand Weeding)[7]
Hand Weeding-1356 - 2127-[7]
This compound + Polyglycol18 g a.i. ha⁻¹Highest Yield-[1]
Sulfosulfuron25 g a.i. ha⁻¹Significantly lower than this compound-[1]
Metsulfuron4 g a.i. ha⁻¹Significantly lower than this compound-[1]

Table 3: Economic Viability Comparison

TreatmentKey Economic IndicatorValueSource(s)
This compound (Pallas 45 OD)Relative Net Return24,875.0 Birr ha⁻¹[6]
This compoundAverage Marginal Rate of Return (MRR)259%[7]

Experimental Protocols

The data presented in this guide are derived from rigorous field experiments. The following provides a generalized overview of the methodologies employed in these studies.

Experimental Design

Most of the cited studies utilized a Randomized Complete Block Design (RCBD) with three or four replications.[8] Plot sizes were standardized, for instance, 10 m x 10 m in some studies.[7]

Herbicide Application

Herbicides were typically applied post-emergence at specific crop growth stages, often between 25 to 30 days after emergence.[7] Applications were made using knapsack sprayers equipped with flat fan nozzles to ensure uniform coverage, with a water volume of around 200 L/ha.[7][8]

Data Collection and Analysis

Weed control efficacy was assessed by recording weed density and dry matter at specified intervals after herbicide application. Crop yield and its components (e.g., number of tillers, grains per spike) were measured at harvest. Economic analysis involved calculating the total cost of cultivation, gross returns, net returns, and benefit-cost ratios or marginal rates of return.[9] Statistical analyses, such as Analysis of Variance (ANOVA) and t-tests, were used to determine the significance of the differences between treatments.[7]

Visualizing the Evaluation Process

The following diagram illustrates the logical workflow for evaluating the cost-effectiveness of a weed management program.

CostEffectivenessWorkflow cluster_Inputs Inputs cluster_Evaluation Evaluation Phase cluster_Outputs Outputs for Decision Making A Weed Management Programs (this compound-based, Alternatives) C Field Experiments (RCBD) A->C B Experimental Site & Crop Details B->C D Data Collection (Efficacy, Yield, Cost) C->D E Statistical Analysis D->E F Weed Control Efficacy (%) E->F G Crop Yield (kg/ha) E->G H Economic Analysis (Net Returns, B:C Ratio, MRR) E->H I Cost-Effectiveness Conclusion F->I G->I H->I

Caption: Logical workflow for the cost-effectiveness evaluation of weed management programs.

Conclusion

The available experimental data strongly suggest that this compound-based weed management programs offer a highly effective and economically advantageous solution for controlling a broad spectrum of weeds in cereal crops. Compared to other herbicides like sulfosulfuron and metsulfuron, this compound often demonstrates superior or comparable efficacy, leading to significant yield increases. Furthermore, economic analyses indicate a high return on investment for this compound, making it a more profitable option than traditional hand weeding. For researchers and agricultural scientists, these findings underscore the importance of considering both the biological efficacy and the economic implications when developing sustainable weed management strategies.

References

Safety Operating Guide

Proper Disposal of Pyroxsulam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of pyroxsulam, a sulfonylurea herbicide. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating strict adherence to disposal protocols.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[1] Work should be conducted in a well-ventilated area. In case of skin contact, wash the area with soap and plenty of water. If the substance comes into contact with eyes, flush with copious amounts of water. Contaminated clothing should be removed and washed before reuse. Avoid releasing this compound into the environment, as it is very toxic to aquatic life.[2]

This compound Disposal Workflow

The proper disposal of this compound and its containers involves a multi-step process to minimize environmental contamination and ensure regulatory compliance.

start Start: Unwanted this compound or Empty Container decision_container Is the container empty? start->decision_container triple_rinse Triple rinse the container with an appropriate solvent. decision_container->triple_rinse Yes dispose_product Dispose of unwanted this compound as hazardous waste. decision_container->dispose_product No collect_rinsate Collect all rinsate for proper disposal. triple_rinse->collect_rinsate dispose_rinsate Dispose of rinsate as hazardous waste. collect_rinsate->dispose_rinsate dispose_container Dispose of the empty, rinsed container as non-hazardous waste or recycle if applicable. dispose_rinsate->dispose_container contact_hw Contact a licensed hazardous waste disposal contractor. dispose_container->contact_hw dispose_product->contact_hw end End contact_hw->end

This compound Disposal Workflow

Step-by-Step Disposal Procedures

  • For Unwanted this compound Product: Unused or unwanted this compound must be disposed of as hazardous waste.[2] Do not pour it down the drain or dispose of it in regular trash.[3] It is imperative to contact a licensed hazardous-waste disposal contractor or your local hazardous waste collection site for proper disposal.[3][4]

  • For Empty this compound Containers: Empty containers may retain product residues and should be handled carefully.

    • Triple Rinsing: To render the container non-hazardous, it is recommended to triple-rinse it.[5] Fill the container to about 20-25% capacity with a suitable solvent (such as water), securely replace the cap, and shake or agitate vigorously.[5]

    • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[5] Do not pour the rinsate down the drain.

    • Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of as non-hazardous waste or taken to an approved waste handling site for recycling.[2][5] Always check with local regulations.

Quantitative Data on this compound's Environmental Fate

The environmental fate of this compound has been assessed through various studies. The following table summarizes key quantitative data related to its persistence and degradation.

ParameterValueTest Guideline/ConditionsSource
Biodegradation 20 - 30% after 28 daysOECD Test Guideline 301B or Equivalent[4][6]
Hydrolysis Stable at pH 5, 7, and 9-
Aerobic Soil Metabolism Non-persistent to slightly persistent-
Anaerobic Aquatic Metabolism Persistent-

Methodologies for Key Environmental Fate Experiments

The environmental risk assessment of this compound relies on data from standardized studies. Below are the general methodologies for key experiments.

Ready Biodegradability (OECD 301)

This test assesses the potential for this compound to be readily biodegradable by microorganisms.

  • Principle: A solution of this compound in a mineral medium is inoculated with microorganisms from activated sludge and incubated for 28 days in the dark under aerobic conditions.

  • Method: The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of carbon dioxide produced. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test.[7] For this compound, a biodegradation of 20-30% was observed after 28 days, indicating it is not readily biodegradable.[4][6]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This study evaluates the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

  • Principle: Soil samples are treated with this compound and incubated under controlled temperature and moisture conditions in the dark for up to 120 days.[4][8]

  • Method: At various intervals, soil samples are analyzed to determine the concentration of this compound and its transformation products.[8] For aerobic conditions, the soil is kept in an environment with oxygen, while for anaerobic conditions, oxygen is removed, often by flooding the soil with water.[4] Studies have shown this compound to be non-persistent to slightly persistent in aerobic soil, while it is persistent under anaerobic conditions.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of this compound in water at different pH levels.

  • Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 containing this compound are incubated in the dark at a constant temperature.[2][9]

  • Method: Samples are taken at different time points and analyzed for the concentration of this compound to determine the rate of hydrolysis.[9] this compound has been found to be stable to hydrolysis at these environmentally relevant pH values.

Phototransformation in Water

This study assesses the degradation of this compound in water when exposed to light.

  • Principle: A solution of this compound in a buffer is exposed to a light source that simulates natural sunlight.

  • Method: The concentration of this compound is measured over time to determine the rate of phototransformation. Studies indicate that this compound can undergo phototransformation in shallow, clear water bodies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyroxsulam

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe working environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pyroxsulam, a triazolopyrimidine sulfonamide herbicide. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE) for Handling this compound

A meticulous approach to personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended. Avoid cotton or leather gloves as they can absorb the chemical.[1] For tasks with a higher risk of splash, use elbow-length gloves.[1][2]
Eyes/Face Safety glasses with side shields, chemical goggles, or a face shieldFor low-exposure situations, safety glasses with brow and side shields are acceptable.[1] In scenarios involving pouring, mixing, or potential for splashes, chemical goggles or a full-face shield should be worn.[1][3][4]
Body Long-sleeved shirt and long pants or a lab coat. For higher exposure risk, a chemical-resistant suit or apron is necessary.Wear a clean, dry protective suit that covers the entire body from wrists to ankles for moderate to highly toxic chemicals.[1] A chemical-resistant apron is recommended when mixing, loading, or cleaning equipment.[1]
Respiratory Use with adequate ventilation. A respirator may be required for high-dust or high-mist situations.Local exhaust ventilation is recommended for some operations.[3][4] If a respirator is needed, it should be appropriate for the concentration and type of airborne contaminant.
Feet Closed-toe shoesChemical-resistant boots are recommended, especially when handling liquid formulations or in case of spills.[5]

Operational Plan: Step-by-Step Guidance for Handling this compound

A systematic workflow is crucial for the safe handling of this compound in a laboratory setting. The following procedural steps provide a direct answer to operational questions.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards.[3][6][7]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[3][4]

  • Assemble all Necessary PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered. Have spill containment materials readily available.

2. Handling Procedures:

  • Avoid Direct Contact: Do not touch the substance with bare hands. Use the appropriate gloves and handling tools (e.g., spatulas, forceps).

  • Minimize Dust Generation: When working with solid this compound, handle it carefully to minimize the creation of airborne dust.

  • Prevent Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing in dust or mist.[3][4]

  • Container Management: Keep the container tightly closed when not in use.[3][8]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]

  • Clean the Work Area: Clean the designated work area to remove any residual contamination.

  • PPE Removal and Disposal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items as hazardous waste. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

Disposal Plan: A Protocol for this compound Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, paper towels), and empty containers, in a designated and clearly labeled hazardous waste container.

2. Container Rinsing (for empty containers):

  • If permissible by local regulations and your facility's procedures, triple-rinse empty containers.[9]

    • Step 1: Empty the container into the spray tank or a collection vessel for later use, allowing it to drain for an additional 30 seconds.[9]

    • Step 2: Fill the container to 20-25% capacity with a suitable solvent (check the product label or SDS for recommendations, otherwise use water).[9]

    • Step 3: Securely cap the container and shake vigorously for at least 30 seconds.[9]

    • Step 4: Pour the rinsate into the spray tank or a hazardous waste collection container.[9]

    • Step 5: Repeat steps 2-4 two more times.[9]

3. Final Disposal:

  • Dispose of this compound waste through a licensed hazardous-waste disposal contractor or at a designated collection site.[3][7]

  • Never pour this compound waste down the drain or dispose of it in the regular trash.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6][10]

Visualizing the Workflow: Safe Handling of this compound

To further clarify the procedural flow, the following diagram illustrates the key stages of safely handling this compound, from preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Review SDS & Prepare Workspace DonPPE Don Personal Protective Equipment Prep->DonPPE Handle Handle this compound in Ventilated Area DonPPE->Handle Decontaminate Decontaminate Self & Workspace Handle->Decontaminate RemovePPE Remove & Dispose of PPE Decontaminate->RemovePPE Segregate Segregate Waste RemovePPE->Segregate Rinse Triple-Rinse Containers Segregate->Rinse Dispose Dispose via Licensed Contractor Rinse->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.